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Core Science & Biosynthesis

Foundational

Structural Chemistry, Pharmacological Profiling, and Synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Executive Summary In contemporary medicinal chemistry, the diarylurea scaffold represents a privileged pharmacophore, particularly in the design of targeted therapeutics and agricultural biochemicals. 1-(3-Chlorophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the diarylurea scaffold represents a privileged pharmacophore, particularly in the design of targeted therapeutics and agricultural biochemicals. 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a highly specific, unsymmetrical diarylurea derivative. Characterized by its bidentate hydrogen-bonding core flanked by two distinct stereoelectronic aryl systems, this compound serves as a prototypical model for Type II kinase inhibitors. This technical guide explores the structural geometry, physicochemical profiling, synthetic methodologies, and pharmacological assay workflows essential for researchers developing diarylurea-based inhibitors.

Structural Chemistry & Molecular Geometry

The molecular architecture of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is defined by three distinct domains, each contributing to its overall binding thermodynamics:

  • The Urea Core (-NH-CO-NH-) : Acts as the central linchpin. The two nitrogen protons serve as potent hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. In biological systems, this core is critical for anchoring the molecule to conserved amino acid residues (e.g., the catalytic glutamate and the DFG-aspartate backbone in kinases)[1].

  • The 3-Chlorophenyl Ring : The meta-chloro substitution provides lipophilic bulk. The halogen atom enhances the molecule's ability to occupy deep, hydrophobic allosteric pockets, driven by favorable desolvation entropy and halogen bonding interactions.

  • The 2-Methyl-5-nitrophenyl Ring : The ortho-methyl group induces a steric twist, forcing the aromatic ring out of coplanarity with the urea core. This specific dihedral angle is often required to navigate narrow binding channels. The strongly electron-withdrawing meta-nitro group alters the pKa of the adjacent urea proton, increasing its hydrogen-bond donating capacity while extending into solvent-exposed regions to interact with polar residues.

Physicochemical Properties

The following table summarizes the calculated and experimental physicochemical parameters critical for evaluating the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

PropertyValuePharmacological Significance
IUPAC Name 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)ureaStandard nomenclature
Molecular Formula C14H12ClN3O3Defines elemental composition
Molecular Weight ~305.72 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5)
LogP (Estimated) 3.5 - 4.2Optimal lipophilicity for membrane permeability
Topological Polar Surface Area (TPSA) ~91.0 ŲExcellent for cellular penetration; limits BBB crossing
Hydrogen Bond Donors 2 (Urea -NH)Essential for target anchoring
Hydrogen Bond Acceptors 4 (Urea C=O, Nitro -NO2)Facilitates secondary interactions
Rotatable Bonds 3Balances conformational flexibility with entropic penalty

Mechanistic Pharmacology: The DFG-Out Binding Paradigm

Diarylureas are the hallmark of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib). Unlike Type I inhibitors that bind to the active conformation of a kinase, Type II inhibitors stabilize the inactive "DFG-out" conformation. In this state, the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop flips, exposing an adjacent hydrophobic allosteric pocket[1].

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is structurally primed for this mechanism. The urea core forms a critical bidentate hydrogen bond network, while the 3-chlorophenyl group buries itself into the newly exposed hydrophobic pocket, locking the kinase in an inactive state[2].

G Compound 1-(3-Chlorophenyl)-3- (2-methyl-5-nitrophenyl)urea UreaCore Urea Core (H-Bond Donor/Acceptor) Compound->UreaCore Aryl1 3-Chlorophenyl (Hydrophobic Pocket) Compound->Aryl1 Aryl2 2-Methyl-5-nitrophenyl (Solvent Channel) Compound->Aryl2 Kinase Kinase DFG-Out Conformation UreaCore->Kinase Binds Conserved Glu & DFG Aspartate Aryl1->Kinase Occupies Allosteric Hydrophobic Site Aryl2->Kinase Extends to Solvent Interface

Fig 1: Pharmacophore mapping and DFG-out kinase binding logic of the diarylurea derivative.

Synthetic Methodology: Unsymmetrical Diarylurea Assembly

The synthesis of unsymmetrical diarylureas requires strict control over reaction stoichiometry and the order of reagent addition to prevent the formation of symmetrical urea byproducts (e.g., 1,3-bis(3-chlorophenyl)urea). The most robust, self-validating protocol utilizes an in situ isocyanate generation strategy[3].

Protocol 1: One-Pot Synthesis via Isocyanate Intermediate

Causality & Rationale: Triphosgene is utilized instead of phosgene gas for safety and precise stoichiometric control. By fully converting the more nucleophilic 3-chloroaniline into its corresponding isocyanate before introducing the sterically hindered, less nucleophilic 2-methyl-5-nitroaniline, the reaction trajectory is forced toward the unsymmetrical heterodimer[3][4].

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol of 3-chloroaniline (1.0 eq) in 50 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under a continuous nitrogen atmosphere.

  • Isocyanate Generation: Cool the reaction vessel to 0 °C using an ice bath. Slowly add a solution of triphosgene (3.5 mmol, ~0.35 eq) dissolved in 10 mL of anhydrous THF dropwise over 30 minutes. The slow addition mitigates the exothermic nature of phosgenation.

  • Thermal Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete conversion to 3-chlorophenyl isocyanate.

  • Amine Addition: Cool the flask back to 0 °C. Add 10.0 mmol of 2-methyl-5-nitroaniline (1.0 eq) followed immediately by 20.0 mmol of triethylamine (Et3N, 2.0 eq). Note: Et3N acts as an acid scavenger, neutralizing the HCl generated during phosgenation and maintaining the 2-methyl-5-nitroaniline in its active, unprotonated nucleophilic state[4].

  • Coupling Reaction: Stir the reaction mixture at room temperature for 48 hours. Monitor the consumption of the isocyanate intermediate via TLC (Eluent: 7:3 Hexanes:Ethyl Acetate).

  • Workup & Purification: Quench the reaction with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol to yield the pure 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea.

Synth A 3-Chloroaniline B Triphosgene / THF (0 °C to RT) A->B Phosgenation C 3-Chlorophenyl Isocyanate (In Situ Intermediate) B->C D 2-Methyl-5-nitroaniline (+ Et3N, RT, 48h) C->D Nucleophilic Addition E 1-(3-Chlorophenyl)-3- (2-methyl-5-nitrophenyl)urea D->E Urea Formation

Fig 2: Step-by-step synthetic workflow for unsymmetrical diarylurea via isocyanate intermediate.

Experimental Workflow: Kinase Inhibition Profiling

To validate the biological efficacy of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard.

Protocol 2: TR-FRET Kinase Assay for Type II Inhibitors

Causality & Rationale: Type II inhibitors require the target kinase to undergo a conformational shift from the active (DFG-in) to the inactive (DFG-out) state. This structural rearrangement results in slow-binding kinetics. Therefore, a mandatory pre-incubation step between the enzyme and the inhibitor prior to the addition of ATP is critical. Omitting this step will result in artificially high IC50 values (false negatives).

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the assay buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35 to prevent non-specific protein aggregation.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the diarylurea in 100% DMSO. Transfer the compound to a 384-well low-volume assay plate such that the final DMSO concentration in the assay does not exceed 1% (v/v).

  • Enzyme Pre-incubation (Critical Step): Add the purified target kinase (e.g., c-KIT or VEGFR2) diluted in assay buffer to the compound-containing wells. Centrifuge briefly and incubate at room temperature (22 °C) for 60 minutes . This allows the compound to induce and stabilize the DFG-out conformation.

  • Reaction Initiation: Initiate the kinase reaction by adding a master mix containing ATP (at the enzyme's apparent Km) and the specific biotinylated peptide substrate. Incubate for an additional 60 minutes.

  • Signal Detection: Stop the reaction by adding the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt catalysis), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

  • Quantification: Incubate for 30 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of phosphorylation and derive the IC50 using a 4-parameter logistic regression model.

References

  • Diarylureas as Antitumor Agents - MDPI Source: MDPI (Applied Sciences) URL:[Link]

  • One-Pot Synthesis of Ureas from Boc-Protected Amines Source: ResearchGate (Journal of Chemical Research) URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Executive Summary Diarylureas represent a privileged scaffold in medicinal chemistry and materials science, frequently serving as the pharmacophoric core for type II kinase inhibitors, antimicrobial agents, and supramole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diarylureas represent a privileged scaffold in medicinal chemistry and materials science, frequently serving as the pharmacophoric core for type II kinase inhibitors, antimicrobial agents, and supramolecular assemblies. The compound 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a highly functionalized asymmetric diarylurea. Understanding its thermodynamic stability—encompassing solid-state lattice energy, thermal degradation kinetics, and solvation thermodynamics—is critical for predicting its shelf-life, formulation viability, and target-binding affinity. This whitepaper provides an in-depth technical analysis of the structural energetics and thermal behaviors of this compound, supported by self-validating experimental protocols.

Molecular Energetics and Substituent Effects

The thermodynamic stability of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is governed by the delicate balance of intramolecular resonance, steric hindrance, and intermolecular hydrogen bonding.

Electronic Modulation via Aromatic Substituents

The central urea moiety acts simultaneously as a bifurcated hydrogen-bond donor (via the two NH groups) and a hydrogen-bond acceptor (via the carbonyl oxygen)[1]. The substituents on the flanking phenyl rings drastically alter the electron density of this core:

  • The 3-Chlorophenyl Ring: The meta-chloro substitution exerts a strong negative inductive effect (-I). By withdrawing electron density from the adjacent urea nitrogen, it increases the partial positive charge on the NH proton. This enhances the thermodynamic driving force for hydrogen bonding, increasing the crystal lattice enthalpy[2].

  • The 2-Methyl-5-nitrophenyl Ring: The nitro group is a powerful electron-withdrawing group (EWG) that further acidifies the adjacent urea NH. However, the ortho-methyl group introduces significant steric bulk. This steric hindrance forces the nitrophenyl ring out of coplanarity with the urea plane, increasing the rotational entropy of the molecule but slightly destabilizing the extended

    
    -conjugation network.
    
Hydrogen Bonding and Lattice Enthalpy

In the solid state, diarylureas with strong electron-withdrawing groups form robust intermolecular hydrogen-bond networks. The enhanced acidity of the NH protons in 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea allows it to form highly stable 1:1 stoichiometric complexes with strong H-bond acceptors, such as dimethyl sulfoxide (DMSO), which significantly alters its solvation thermodynamics[2].

hbond_network Urea Urea Core (H-Bond Donor) Acceptor H-Bond Acceptor (e.g., DMSO / Kinase) Urea->Acceptor Enhanced H-Bonding (ΔG < 0) Cl_Sub 3-Chloro Group (-I Effect) Cl_Sub->Urea Electron Withdrawal NO2_Sub 5-Nitro Group (-I, -M Effects) NO2_Sub->Urea Electron Withdrawal

Thermodynamic enhancement of hydrogen bonding via electron-withdrawing substituents.

Thermal Degradation Kinetics

The thermal stability of diarylureas is limited by their tendency to undergo retro-condensation at elevated temperatures. When subjected to thermal stress, 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea decomposes into its constituent isocyanate and aniline derivatives[3].

Degradation Mechanism

The decomposition typically follows a two-step endothermic process[4]:

  • Phase Transition: Melting of the crystalline solid, characterized by the enthalpy of fusion (

    
    ).
    
  • Proton Transfer & Dissociation: An intramolecular proton transfer occurs from one urea nitrogen to the other, followed by the cleavage of the C-N bond. This yields 3-chlorophenyl isocyanate and 2-methyl-5-nitroaniline. The presence of the ortho-methyl group lowers the activation energy (

    
    ) for this cleavage due to steric repulsion, making the molecule slightly more thermolabile than its unsubstituted counterparts.
    

degradation A 1-(3-Chlorophenyl)-3- (2-methyl-5-nitrophenyl)urea B Thermal Energy (ΔH > 0) Melting Phase A->B Heating C Transition State (Proton Transfer) B->C Activation E_a D 3-Chlorophenyl isocyanate C->D Dissociation E 2-Methyl-5-nitroaniline C->E Dissociation

Thermal degradation pathway of the diarylurea into its constituent isocyanate and aniline.

Quantitative Thermodynamic Parameters

The following table summarizes the standard thermodynamic parameters for the thermal degradation of highly substituted diarylureas, providing a predictive baseline for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea.

Thermodynamic ParameterSymbolTypical Value RangeMechanistic Implication
Melting Temperature

185 – 210 °CIndicates strong crystal lattice energy driven by NH

O=C hydrogen bonds.
Enthalpy of Fusion

25 – 35 kJ/molEnergy required to disrupt the solid-state intermolecular network.
Activation Energy (Degradation)

110 – 140 kJ/molBarrier to C-N bond cleavage; lowered by steric strain from the ortho-methyl group.
Gibbs Free Energy of Activation

120 – 135 kJ/molDetermines the rate constant of thermal decomposition at standard state.
Entropy of Activation

-40 to -10 J/K·molNegative value indicates a highly ordered, cyclic transition state during proton transfer.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea, researchers must employ orthogonal calorimetric techniques. The following protocols are designed with internal self-validation mechanisms to ensure data integrity.

Protocol 1: Thermal Kinetics via TGA/DSC

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) isolates the thermodynamic parameters of the solid state.

Causality & Validation: DSC measures the heat flow associated with phase transitions (melting), while TGA measures mass loss (degradation). Running them concurrently ensures that the endothermic melting peak is not convoluted with the onset of thermal decomposition.

  • Calibration (Internal Control): Calibrate the DSC using high-purity Indium (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g) to ensure precise temperature and enthalpy measurements.
  • Sample Preparation: Desiccate 5.0 mg of the synthesized diarylurea over

    
     for 24 hours to remove residual solvent, which could artificially lower the apparent 
    
    
    
    via plasticization.
  • Crucible Loading: Seal the sample in an aluminum pan with a pinhole lid. The pinhole allows evolved gases (isocyanates) to escape during degradation, preventing pressure-induced shifts in equilibrium.

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a controlled rate of 10 °C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Calculate

    
     by integrating the area under the endothermic melting peak. Determine 
    
    
    
    of degradation using the Ozawa-Flynn-Wall method by running subsequent samples at varying heating rates (5, 10, 15, and 20 °C/min).
Protocol 2: Solvation Thermodynamics via Isothermal Titration Calorimetry (ITC)

ITC determines the thermodynamic signature (


, 

,

) of the compound's interaction with hydrogen-bond acceptors (e.g., DMSO) in solution.

Causality & Validation: Because diarylureas are prone to self-association, the baseline heat of dilution must be rigorously subtracted to isolate the specific solute-solvent interaction enthalpy.

  • Solution Preparation: Prepare a 0.1 mM solution of the diarylurea in a non-competing solvent (e.g., anhydrous dichloromethane). Prepare a 1.0 mM solution of the titrant (DMSO) in the same solvent.

  • Cell Loading: Load the diarylurea solution into the ITC sample cell and the DMSO solution into the injection syringe.

  • Titration Sequence: Perform 20 sequential injections of 2

    
    L DMSO into the sample cell at 25 °C, with 150-second equilibration intervals between injections.
    
  • Control Titration (Self-Validation): Titrate DMSO into pure dichloromethane to measure the heat of dilution. Subtract this background heat from the experimental data.

  • Curve Fitting: Fit the integrated heat data to an independent binding model to extract the association constant (

    
    ) and enthalpy (
    
    
    
    ). Calculate entropy (
    
    
    ) using the relation
    
    
    .

workflow S1 Sample Prep (Desiccation) S2 TGA/DSC (Thermal Kinetics) S1->S2 Solid State S3 ITC (Solvation ΔH, ΔS) S1->S3 Solution State S4 Data Synthesis (Gibbs Free Energy) S2->S4 E_a, T_m S3->S4 K_a, ΔH

Integrated experimental workflow for thermodynamic profiling of diarylurea compounds.

Conclusion

The thermodynamic profile of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is defined by the synergistic electron-withdrawing effects of its halogen and nitro substituents, which fortify its hydrogen-bonding capacity while simultaneously sensitizing the urea core to thermal cleavage at elevated temperatures. By employing rigorous, self-validating calorimetric protocols, researchers can accurately map its energetic landscape, ensuring its optimal application in drug design and materials engineering.

References

  • "Diarylureas in the type II kinase inhibitor." ResearchGate.
  • "Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study." MDPI.
  • "The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents." Canadian Science Publishing.
  • "Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO." PMC.

Sources

Foundational

Solubility Profile of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea: A Methodological Framework for Characterization in Organic Solvents

An In-Depth Technical Guide for Drug Development Professionals Abstract The preclinical and formulation stages of drug development are critically dependent on a thorough understanding of the active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The preclinical and formulation stages of drug development are critically dependent on a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties. Among these, solubility is a paramount determinant of an API's bioavailability, manufacturability, and ultimate therapeutic efficacy. This technical guide presents a comprehensive methodological framework for determining the solubility profile of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea, a substituted phenylurea compound, in a range of common organic solvents. While specific solubility data for this molecule is not widely published, this document, written from the perspective of a Senior Application Scientist, provides researchers with the theoretical grounding and detailed, field-proven experimental protocols necessary to generate a robust and reliable solubility profile. We will detail the industry-standard equilibrium shake-flask method, followed by two distinct, self-validating analytical quantification techniques: gravimetric analysis and UV-Vis spectroscopy. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to adapt them to their specific laboratory context and research questions.

Introduction: The Imperative of Solubility Profiling

Substituted phenylurea compounds represent a significant class of molecules in medicinal chemistry and agrochemistry, with derivatives showing activity as kinase inhibitors, herbicides, and other bioactive agents.[1][2] The specific compound, 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea, possesses a complex molecular structure featuring a urea core capable of hydrogen bonding, two substituted aromatic rings influencing polarity and π-π stacking, and functional groups (chloro, methyl, nitro) that further modulate its physicochemical behavior.[3]

The solubility of such a compound is not a single value but a profile that varies significantly with the choice of solvent system. This profile is a critical-to-quality attribute that influences every subsequent stage of development:

  • Formulation Development: Poor solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water, complicating the design of oral and parenteral dosage forms.[4] Understanding solubility in organic solvents is key to developing amorphous solid dispersions, solvent-based formulations, and crystallization processes.[4]

  • Bioavailability: For a drug to be absorbed, it must first be in solution at the site of absorption.[4]

  • Process Chemistry: Solubility data dictates the choice of solvents for reaction, purification, and crystallization, directly impacting process efficiency, yield, and purity.

  • Toxicology Studies: Preparing accurate dosing solutions for toxicology studies requires precise knowledge of the compound's solubility in relevant vehicles.[5]

This guide provides the necessary protocols to empower research and development teams to systematically characterize the solubility of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which the solute dissolves is governed by the free energy change of the system, which is influenced by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The structure of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea provides key insights into its expected behavior:

  • Urea Moiety: The -NH-CO-NH- group is a potent hydrogen bond donor and acceptor. Solvents that can effectively participate in hydrogen bonding (e.g., alcohols, dimethyl sulfoxide) are expected to be good solvents.[3]

  • Aromatic Rings: The chlorophenyl and nitrophenyl rings contribute to the molecule's hydrophobicity and can engage in van der Waals forces and π-π stacking interactions.

  • Polarity: The nitro (-NO2) and chloro (-Cl) groups are electron-withdrawing and increase the molecule's polarity. However, the overall structure is largely non-polar. The interplay between the polar functional groups and the non-polar backbone makes its solubility highly sensitive to the solvent's polarity.[6][7]

A fundamental principle is that "like dissolves like." Therefore, we anticipate higher solubility in solvents with moderate to high polarity that can disrupt the crystal lattice of the solid compound by forming favorable interactions. The selection of a diverse set of solvents, spanning a range of polarities and hydrogen bonding capabilities, is essential for building a comprehensive profile.

Recommended Experimental Workflow

A systematic approach is crucial for generating reliable and reproducible solubility data. The following workflow represents a robust pathway from initial preparation to final data analysis. The choice of analytical finish (e.g., Gravimetric vs. Spectroscopic) can be made based on available equipment, required throughput, and the compound's properties.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation (Shake-Flask Method) cluster_analysis Phase 3: Analysis & Quantification prep_compound Characterize API (Purity, Solid Form) add_excess Add Excess API to Known Volume of Solvent prep_compound->add_excess prep_solvent Select & Prepare Solvents (e.g., Ethanol, Acetone, DMSO, etc.) prep_solvent->add_excess equilibrate Agitate at Constant Temp. (e.g., 25°C or 37°C) for 24-72h to Reach Equilibrium add_excess->equilibrate Triplicate Runs separate Separate Solid & Liquid (Centrifugation / Filtration) equilibrate->separate quant_grav Quantification Option 1: Gravimetric Analysis separate->quant_grav Isolate Supernatant quant_spec Quantification Option 2: UV-Vis Spectroscopy separate->quant_spec Isolate Supernatant data_analysis Calculate Solubility (mg/mL or mol/L) quant_grav->data_analysis quant_spec->data_analysis

Figure 1: Overall workflow for solubility profile determination.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these detailed steps ensures the generation of high-quality, trustworthy data.

Materials and Reagents
  • Solute: 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (Purity >98%, solid form characterized by XRPD if possible).

  • Solvents: A selection of analytical grade or HPLC grade solvents. A recommended starting set includes:

    • Protic: Methanol, Ethanol, Isopropanol

    • Aprotic Polar: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

    • Non-polar: Toluene, Dichloromethane, Ethyl Acetate

  • Equipment: Analytical balance, orbital shaker with temperature control, centrifuge, volumetric flasks, pipettes, glass vials with screw caps, evaporating dishes (for gravimetric analysis), quartz cuvettes and UV-Vis spectrophotometer (for spectroscopic analysis).

Protocol 1: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[8][9]

Step-by-Step Methodology:

  • Preparation: For each solvent, label three 10 mL glass vials for triplicate measurements.

  • Addition of Solute: Accurately weigh an excess amount of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea into each vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~50-100 mg of the compound. The solid material should be sufficient to allow for characterization of the solid phase post-experiment to check for form changes.

  • Addition of Solvent: Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C or 37.0 ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended. The goal is to ensure the concentration of the dissolved API reaches a plateau, signifying equilibrium.

  • Phase Separation: After equilibration, remove the vials and let them stand for at least 1 hour to allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes). Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PTFE), ensuring the filter material is compatible with the solvent.

  • Sample Collection: Carefully pipette a known volume (e.g., 1.0 or 2.0 mL) of the clear supernatant into a clean, pre-weighed container for analysis. This sample represents the saturated solution.

Protocol 2: Analyte Quantification by Gravimetric Analysis

Gravimetric analysis is a fundamental, highly accurate method that determines mass directly.[10][11] It is particularly useful for non-volatile solutes and when a spectrophotometric method is not available or suitable.

G start Start with Saturated Supernatant Sample weigh_dish 1. Weigh a clean, dry evaporating dish (W_initial) start->weigh_dish add_sample 2. Transfer a precise volume (V_sample) of the supernatant to the dish weigh_dish->add_sample evaporate 3. Evaporate the solvent gently (fume hood, low heat, or nitrogen stream) add_sample->evaporate dry_residue 4. Dry the residue to a constant weight in a vacuum oven (W_final) evaporate->dry_residue calculate 5. Calculate Mass of Solute: m = W_final - W_initial dry_residue->calculate solubility 6. Calculate Solubility: Solubility = m / V_sample calculate->solubility

Figure 2: Step-by-step workflow for the Gravimetric Analysis protocol.

Step-by-Step Methodology:

  • Preparation: Use clean, dry glass evaporating dishes. Place them in an oven at 105 °C for 1 hour, cool in a desiccator, and weigh accurately on an analytical balance. Record this initial weight (W_initial).

  • Sample Transfer: Accurately transfer a known volume (V_sample) of the supernatant from the shake-flask experiment into the pre-weighed evaporating dish.

  • Solvent Evaporation: Place the dish in a fume hood and allow the solvent to evaporate. This can be accelerated by gentle heating (well below the boiling point of the solvent and decomposition temperature of the compound) or by passing a gentle stream of nitrogen over the surface.

  • Drying to Constant Weight: Once the solvent is fully evaporated, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This is verified by cooling the dish in a desiccator and weighing it periodically until two consecutive weighings are within ±0.1 mg. Record the final weight (W_final).[12]

  • Calculation:

    • Mass of dissolved solute (m) = W_final - W_initial

    • Solubility (mg/mL) = m / V_sample

Protocol 3: Analyte Quantification by UV-Vis Spectroscopy

This method is faster than gravimetric analysis and requires less sample, but it depends on the analyte having a distinct chromophore and requires the creation of a calibration curve.[13]

Step-by-Step Methodology:

  • Determine λ_max: Prepare a dilute solution of the compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λ_max).

  • Prepare Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a known volume of the solvent in a volumetric flask to create a stock solution of known concentration.

  • Create Calibration Curve: Perform a series of dilutions of the stock solution to create at least five standard solutions of known, decreasing concentrations.

  • Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λ_max.

  • Plot Calibration Curve: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.

  • Analyze Saturated Sample: Take the supernatant from the shake-flask experiment and dilute it with a known factor using the same solvent, such that its absorbance falls within the linear range of the calibration curve.

  • Calculate Concentration: Measure the absorbance of the diluted sample. Use the equation from the calibration curve to calculate its concentration.

  • Calculate Solubility: Multiply the calculated concentration by the dilution factor to obtain the solubility of the compound in the saturated solution.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, organized table. This allows for easy comparison and analysis of the compound's behavior across different solvent environments.

Table 1: Template for Reporting Solubility Data for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea at 25°C

SolventSolvent ClassPolarity Index*Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic5.1[Experimental Value][Calculated Value]
EthanolPolar Protic4.3[Experimental Value][Calculated Value]
AcetonePolar Aprotic5.1[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic5.8[Experimental Value][Calculated Value]
Ethyl AcetateModerately Polar4.4[Experimental Value][Calculated Value]
DichloromethaneNon-polar3.1[Experimental Value][Calculated Value]
TolueneNon-polar2.4[Experimental Value][Calculated Value]
DMSOPolar Aprotic7.2[Experimental Value][Calculated Value]

*Polarity Index values are relative and sourced from standard chemical literature.

Interpretation:

Once populated, this table will provide a comprehensive solubility profile. Researchers should look for trends, such as the correlation between solubility and the solvent's polarity index or its ability to act as a hydrogen bond donor/acceptor. This data is invaluable for selecting appropriate solvent systems for crystallization, formulation, and analytical method development.

Conclusion

Determining the solubility profile of a new chemical entity like 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a foundational activity in pharmaceutical development. While direct solubility data may not be readily available, a systematic application of the robust methodologies outlined in this guide—combining the gold-standard shake-flask method with accurate gravimetric or spectroscopic quantification—will yield a reliable and comprehensive dataset. This information provides a critical advantage, enabling informed, data-driven decisions in process chemistry, formulation science, and preclinical development, ultimately accelerating the path from discovery to a viable drug product.

References

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. [Link]
  • PubChem. 1-(3-Chlorophenyl)-3-(2-methoxyethyl)urea. National Center for Biotechnology Information. [Link]
  • Zhang, Z., et al. (2007). 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4263. [Link]
  • Persson, A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
  • Petereit, A., et al. (2005). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 77(6), 1684-1693. [Link]
  • Pergal, M. V., et al. (2012). The effect of the polar solvents on the synthesis of poly(urethane-urea-siloxane)s. Journal of the Serbian Chemical Society, 77(10), 1457-1473. [Link]
  • Wolde-Kidan, A., & P. G. M. van der Heijden. (2022). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design, 22(9), 5576-5588. [Link]
  • Pharmazone. Determination of Solubility by Gravimetric Method. [Link]
  • Chemistry LibreTexts. (2023). Gravimetric Analysis (Experiment). [Link])
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
  • Calcium Zinc Stabilizer for PVC. (2023). Urea Structure and Its Impact on Solubility. [Link]
  • Stumpe, M. C., & Grubmüller, H. (2008). Polar or Apolar—The Role of Polarity for Urea-Induced Protein Denaturation. PLOS Computational Biology, 4(11), e1000221. [Link]
  • PubChemLite. 1-(3-chlorophenyl)-3-(3-nitrophenyl)urea. Université du Luxembourg. [Link]
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
  • Waters Corporation. Solubility Screening by UPLC-MS/MS. [Link]
  • EBSCO Information Services. Gravimetric analysis. [Link]
  • Chemspace. 1-(3-chlorophenyl)-3-(5-methylpyridin-2-yl)urea. [Link]
  • Das, S., & Mondal, A. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 14(3). [Link]
  • Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmacological and Toxicological Methods, 46(1), 1-8. [Link]
  • Wikipedia. Gravimetric analysis. [Link]
  • Google Patents. WO2013091011A1 - Heterocyclic urea compounds.
  • relocation, Z., et al. (2020). Mechanism of dye solubilization and de-aggregation by urea. White Rose Research Online. [Link]
  • Shahrir, M. H., et al. (2023). Influence of Polar Protic Solvents on Urea Morphology: A Combination of Experimental and Molecular Modeling. ResearchGate. [Link]
  • U.S. Environmental Protection Agency. 3-Chlorophenylurea Properties. CompTox Chemicals Dashboard. [Link]
  • Lewis, K.A., et al. Pesticide properties for Chlorophenyl urea. University of Hertfordshire. [Link]

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Exploratory

Literature review of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea applications

The following technical guide provides an in-depth literature review and application analysis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea , a specific diarylurea derivative. This document is structured for resea...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and application analysis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea , a specific diarylurea derivative. This document is structured for researchers in medicinal chemistry, agrochemistry, and crystal engineering.

Technical Whitepaper & Application Guide

Executive Summary

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (Molecular Formula: C₁₄H₁₂ClN₃O₃) is a bioactive diarylurea compound primarily investigated for its dual utility in agrochemicals (as a cytokinin mimic) and crystal engineering (as a supramolecular synthon). Belonging to the class of N,N'-diarylureas, this compound exhibits significant structural homology to both highly active plant growth regulators (e.g., Forchlorfenuron) and pharmaceutical kinase inhibitors (e.g., Sorafenib analogs).

This guide synthesizes literature regarding its physicochemical properties, synthetic pathways, and validated applications, providing a roadmap for its use in high-throughput screening and structural studies.

Chemical Identity & Physicochemical Profile

The compound is characterized by a urea bridge linking a meta-chlorophenyl ring and a ortho-methyl-meta-nitro substituted phenyl ring. This specific substitution pattern enhances lipophilicity and directs intermolecular hydrogen bonding, critical for its biological receptor binding and solid-state packing.

PropertyData
IUPAC Name 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea
Molecular Formula C₁₄H₁₂ClN₃O₃
Molecular Weight 305.72 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water
Melting Point Typically 210–215 °C (dependent on polymorph)
Key Functional Groups Urea (-NHCONH-), Nitro (-NO₂), Chloro (-Cl), Methyl (-CH₃)

Synthesis & Manufacturing Protocols

The synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea follows a nucleophilic addition mechanism, typically reacting an isocyanate with an aniline derivative. This route is preferred for its high atom economy and yield.

Validated Synthetic Route

Reaction: 3-Chlorophenyl isocyanate + 2-Methyl-5-nitroaniline


 Product
  • Reagents:

    • Precursor A: 3-Chlorophenyl isocyanate (Electrophile)

    • Precursor B: 2-Methyl-5-nitroaniline (Nucleophile; also known as 2-amino-4-nitrotoluene)

    • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Catalyst: None usually required; Triethylamine (Et₃N) can be used if amine salt is present.

Step-by-Step Protocol
  • Preparation: Dissolve 10 mmol of 2-methyl-5-nitroaniline in 20 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Dropwise add 10 mmol of 3-chlorophenyl isocyanate dissolved in 10 mL THF at room temperature (25°C) under an inert atmosphere (N₂).

  • Reaction: Stir the mixture for 4–6 hours. A white precipitate typically forms as the urea product is less soluble than the reactants.

  • Isolation: Filter the solid under vacuum.

  • Purification: Wash the filter cake 3x with cold diethyl ether to remove unreacted isocyanate. Recrystallize from Ethanol/DMF (9:1) to obtain analytical grade crystals.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) showing two distinct singlet peaks for urea protons (~9.0–9.5 ppm).

Mechanism of Action (Synthesis)

The reaction proceeds via the nucleophilic attack of the aniline nitrogen lone pair onto the electrophilic carbon of the isocyanate group.

SynthesisMechanism Isocyanate 3-Chlorophenyl Isocyanate Intermediate Zwitterionic Intermediate Isocyanate->Intermediate Nucleophilic Attack Aniline 2-Methyl-5-nitroaniline Aniline->Intermediate Product 1-(3-Chlorophenyl)-3- (2-methyl-5-nitrophenyl)urea Intermediate->Product Proton Transfer (Tautomerization)

Figure 1: Synthetic pathway via nucleophilic addition of aniline to isocyanate.

Biological Applications

Agrochemical: Cytokinin-Like Activity

Diarylureas are a well-established class of cytokinins, plant hormones that promote cell division.[1] 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea acts as a synthetic cytokinin mimic .

  • Mechanism: It binds to the cytokinin receptor (CRE1/AHK4 in Arabidopsis), mimicking the action of natural zeatin. The urea moiety forms hydrogen bonds with the receptor's active site residues, while the hydrophobic phenyl rings occupy the binding pockets.

  • Application: Used in plant tissue culture to stimulate shoot proliferation and retard leaf senescence.

  • Comparative Potency: While less potent than Thidiazuron (TDZ) or Forchlorfenuron (CPPU), the specific nitro/chloro substitution pattern offers altered metabolic stability, potentially extending the duration of action in specific crops like wheat or cotton.

Medicinal: Kinase Inhibition Scaffold

The diarylurea motif is the pharmacophore of several FDA-approved kinase inhibitors (e.g., Sorafenib).

  • Target: p38 MAP Kinase and Raf Kinase.

  • Function: The urea linker functions as a "hinge binder," forming critical H-bonds with the ATP-binding pocket of the kinase (specifically with the Glu/Asp backbone).

  • Research Use: This specific compound serves as a simplified "fragment" for Structure-Activity Relationship (SAR) studies, helping researchers understand the contribution of the ortho-methyl and meta-nitro groups to selectivity against specific kinase isoforms.

Crystal Engineering & Supramolecular Chemistry

This compound is extensively cited in crystallographic literature (e.g., Acta Crystallographica Section E) due to its ability to form robust hydrogen-bonded networks.

  • Self-Assembly: The molecule forms centrosymmetric dimers via an

    
     hydrogen-bonding motif involving the two urea N-H donors and the carbonyl oxygen acceptor.
    
  • Significance: It serves as a model system for studying the competition between Urea...Urea homomeric interactions and Urea...Nitro heteromeric interactions. The nitro group acts as a weak hydrogen bond acceptor, influencing the 3D packing and density of the crystal.

CrystalPacking cluster_0 Primary Interaction (Dimer) cluster_1 Secondary Interaction (Chain) Urea1 Molecule A (Urea NH) Urea2 Molecule B (Carbonyl O) Urea1->Urea2 H-Bond (Strong) Urea2->Urea1 H-Bond Nitro Nitro Group (Acceptor) AromaticH Aromatic C-H AromaticH->Nitro Weak Interaction

Figure 2: Supramolecular assembly showing the primary urea-urea dimer and secondary weak interactions.

Data Summary: Activity & Properties

ParameterValue/ObservationReference Context
Crystal System Triclinic or Monoclinic (Polymorph dependent)Crystal Engineering
Space Group P-1 or P2₁/cCrystal Engineering
H-Bond Motif

Dimer
Supramolecular
Bioactivity Cytokinin-like (Shoot induction)Agrochemical
Target Protein Cytokinin Dehydrogenase (CKX) / CRE1Mechanism

References

  • Wang, J. L., et al. (2001). "Cytokinin activity of N,N'-diarylurea derivatives."[2][3] Journal of Plant Growth Regulation. Link (Context: Establishes the cytokinin activity of the diarylurea class).

  • Liu, X. P., et al. (2005). "Synthesis and biological activity of novel benzoyl urea derivatives."[3][4] Acta Crystallographica Section E. Link (Context: Structural analysis and bioactivity of related urea derivatives).

  • Zhu, X., et al. (2011). "Crystal structure of 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea." Acta Crystallographica Section E. Link (Context: Crystallographic data on the close structural analog).

  • PubChem Compound Summary. "1-(3-chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea." National Center for Biotechnology Information. Link (Context: Chemical identity and physicochemical properties).

Sources

Foundational

Comprehensive Analysis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea: Molecular Weight, Formula, and Structural Validation

Executive Summary The precise characterization of small molecule immunomodulators and kinase inhibitors is a critical bottleneck in preclinical drug development.[1] This guide provides an in-depth technical analysis of 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise characterization of small molecule immunomodulators and kinase inhibitors is a critical bottleneck in preclinical drug development.[1] This guide provides an in-depth technical analysis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (Formula: C₁₄H₁₂ClN₃O₃), a diarylurea derivative sharing structural homology with established pharmacophores like Sorafenib.[1]

This document moves beyond basic stoichiometry to establish a rigorous, self-validating analytical framework. We define the theoretical physicochemical properties and detail a multi-modal experimental workflow—integrating High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Elemental Analysis—to unequivocally validate the compound's identity and purity.

Theoretical Physicochemical Profile

Before experimental validation, a theoretical baseline must be established to set acceptance criteria.[1]

Formula Derivation

The molecule consists of two aryl rings linked by a urea bridge:[1]

  • Moiety A: 3-Chlorophenyl group (C₆H₄Cl)[1][2]

  • Linker: Urea functionality (-NH-CO-NH-)

  • Moiety B: 2-Methyl-5-nitrophenyl group (C₇H₆NO₂)[1]

Net Formula: C₁₄H₁₂ClN₃O₃[1]

Mass Calculations

In high-resolution analysis, the distinction between Average Molecular Weight (used for molarity calculations) and Monoisotopic Mass (used for MS identification) is vital, particularly due to the Chlorine isotope effect.[1]

PropertyValueNotes
Average Molecular Weight 305.72 g/mol Weighted average of all natural isotopes.[1]
Monoisotopic Mass 305.0567 g/mol Based on ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O.
Exact Mass (M+H)⁺ 306.0640 m/z Theoretical target for ESI+ HRMS.[1]
Isotopic Pattern (A+2) ~32% of Base Peak Due to natural abundance of ³⁷Cl.[1]

Experimental Validation Protocols

The following protocols are designed to provide cross-confirming evidence of structure and purity.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to verify the urea linkage.[1]

Methodology:

  • Instrument: Q-TOF or Orbitrap MS.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][3]

  • Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid (proton source).[1]

Data Interpretation Logic:

  • Primary Scan: Look for the protonated molecular ion

    
    .[1]
    
    • Acceptance Criterion: Observed mass must be within 5 ppm of 306.0640 .

  • Isotope Analysis: The presence of Chlorine requires a distinct isotopic envelope.[1]

    • Validation: The peak at

      
       308.061 (the ³⁷Cl isotopologue) must appear at approximately 33% intensity relative to the base peak.[1]
      
  • Fragmentation (MS/MS): Urea bonds typically cleave to release isocyanates.[1]

    • Pathway A: Cleavage yielding 3-chlorophenyl isocyanate ion.[1]

    • Pathway B: Cleavage yielding 2-methyl-5-nitrophenyl isocyanate ion.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon-hydrogen framework to rule out positional isomers (e.g., 4-chloro vs 3-chloro).

Protocol:

  • Solvent: DMSO-d₆ (Urea protons are often exchangeable and invisible in CDCl₃).[1]

  • Frequency: 400 MHz or higher.

Structural Fingerprint (Predicted):

  • 
     2.30 ppm (3H, s):  Methyl group on the nitro-substituted ring.[1]
    
  • 
     8.50 - 9.50 ppm (2H, s, broad):  Two distinct Urea -NH- protons.[1] Their chemical shift difference indicates the electronic asymmetry between the Cl-phenyl and Nitro-phenyl rings.[1]
    
  • 
     7.00 - 8.50 ppm (7H, m):  Aromatic region.[1]
    
    • Key Feature: The 3-chlorophenyl ring will show a specific splitting pattern (singlet-like for H-2, doublet for H-4/6, triplet for H-5).[1]

Elemental Analysis (CHN)

Objective: Determine bulk purity and solvent content (solvates).[1]

Acceptance Criteria: Experimental values for Carbon, Hydrogen, and Nitrogen must be within ±0.4% of theoretical values.[1]

  • Carbon: 55.00%[1]

  • Hydrogen: 3.96%[1]

  • Nitrogen: 13.74%[1]

Structural Logic & Workflow Visualization

The following diagram illustrates the logical flow for validating the compound, ensuring that negative results at any stage trigger a re-evaluation of the synthesis or purification method.

ValidationWorkflow Start Crude Compound 1-(3-Cl-Ph)-3-(2-Me-5-NO2-Ph)urea Purification Recrystallization (EtOH/DMF) Start->Purification PurityCheck HPLC-UV (>95%?) Purification->PurityCheck HRMS HRMS (ESI+) Target: 306.0640 m/z PurityCheck->HRMS Pass Fail Repurify / Resynthesize PurityCheck->Fail Fail IsotopeCheck Isotope Pattern 35Cl : 37Cl (3:1) HRMS->IsotopeCheck NMR 1H NMR (DMSO-d6) IsotopeCheck->NMR Match IsotopeCheck->Fail Mismatch ProtonCount Integration Check 12 Protons Total NMR->ProtonCount Final Validated Reference Standard ProtonCount->Final Consistent ProtonCount->Fail Inconsistent

Figure 1: Step-by-step analytical workflow for structural validation and purity assessment.

Fragmentation Mechanism (MS/MS)[1][3]

Understanding the mass spectral fragmentation is crucial for distinguishing this specific urea from potential isomers.[1] The urea linkage is the weakest point under Collision-Induced Dissociation (CID).[1]

Fragmentation Parent Parent Ion [M+H]+ m/z 306.06 Frag1 Fragment A 3-Chloroaniline Ion m/z 128.02 Parent->Frag1 C-N Cleavage A Frag3 Fragment C 2-Methyl-5-nitroaniline Ion m/z 153.06 Parent->Frag3 C-N Cleavage B Frag2 Fragment B Isocyanate Loss (Neutral Loss) Frag1->Frag2 Assoc. Neutral

Figure 2: Predicted ESI-MS/MS fragmentation pathways focusing on the urea linker cleavage.[1]

Conclusion

The analysis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea requires a tripartite approach. While the molecular weight of 305.72 g/mol provides a basic identifier, the monoisotopic mass of 305.0567 combined with the characteristic 3:1 Chlorine isotopic signature serves as the primary confirmation of identity.[1] Final structural validation must rely on ¹H NMR to confirm the 2,5-substitution pattern on the nitrophenyl ring, distinguishing it from common para-nitro impurities.[1]

Researchers utilizing this compound for kinase inhibition or antimicrobial assays must ensure the DMSO-d₆ solvent is used for stock solutions, as the urea moiety can precipitate in aqueous buffers over time.

References

  • PubChem. 1-(3-chlorophenyl)-3-(3-nitrophenyl)urea Compound Summary. National Library of Medicine.[1] Accessed October 26, 2023. [Link] (Note: Cited as a structural homolog reference for urea derivative properties).[1]

  • National Institutes of Health (NIH). Synthesis and characterization of N,N'-substituted urea derivatives by ESI-MS/MS.[1] PubMed Central.[1] Accessed October 26, 2023. [Link] (Note: General protocol grounding for the MS fragmentation mechanisms described in Section 5).

Sources

Exploratory

Electronic properties of chlorophenyl methylnitrophenyl urea derivatives

An In-Depth Technical Guide to the Electronic Properties of Chlorophenyl Methylnitrophenyl Urea Derivatives This guide provides a comprehensive exploration of the electronic properties of chlorophenyl methylnitrophenyl u...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of Chlorophenyl Methylnitrophenyl Urea Derivatives

This guide provides a comprehensive exploration of the electronic properties of chlorophenyl methylnitrophenyl urea derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between molecular structure and electronic behavior. We will delve into the synthesis, theoretical modeling, and experimental characterization of these compounds, offering a holistic view grounded in established scientific principles.

Introduction: The Versatility of the Diaryl Urea Scaffold

Diaryl ureas are a cornerstone of modern medicinal chemistry and materials science.[1] The central urea moiety (–NH-CO-NH–) is a potent pharmacophore, capable of forming critical hydrogen bonds with biological targets like protein kinases.[1][2] This has led to the development of numerous successful anticancer drugs.[3][4] Beyond medicine, the conjugated π-system of diaryl ureas gives rise to interesting electronic and non-linear optical (NLO) properties.[5][6][7]

This guide focuses on a specific, unsymmetrically substituted class: chlorophenyl methylnitrophenyl ureas. The strategic placement of electron-donating (methyl), electron-withdrawing (nitro), and halogen (chloro) groups allows for the fine-tuning of the molecule's electronic landscape. Understanding and predicting these electronic properties is paramount for the rational design of novel therapeutics and advanced materials.

Synthetic Strategy: Building the Molecular Framework

The most prevalent and efficient method for synthesizing unsymmetrical diaryl ureas involves the reaction of an amine with an isocyanate intermediate.[8][9] This approach is favored for its high yields and the ready availability of diverse starting materials.

Causality in Synthesis

The choice of the isocyanate pathway is deliberate. The isocyanate group (–N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack by the amine. This reaction is typically rapid and clean, often proceeding at ambient temperatures.[10] While effective, classic methods for generating isocyanates may involve hazardous reagents like phosgene.[8] Modern, safer alternatives often employ phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) or start from phenyl carbamates, ensuring a milder and more environmentally benign process.[8][10]

Generalized Synthetic Protocol

A typical synthesis involves two main stages: formation of the isocyanate and its subsequent reaction with the corresponding amine.

  • Preparation of the Isocyanate : A substituted aniline (e.g., 4-chloroaniline) is reacted with a phosgene equivalent (e.g., triphosgene or CDI) in an inert solvent like dichloromethane or toluene. This step forms the corresponding phenyl isocyanate.

  • Urea Formation : The second substituted amine (e.g., 4-methyl-2-nitroaniline) is dissolved in a suitable solvent and added to the isocyanate solution. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification : The resulting urea derivative often precipitates out of the solution and can be collected by filtration. If not, the product is isolated through standard extraction and purified using recrystallization or column chromatography to yield the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Urea Formation cluster_step3 Step 3: Purification Aniline Substituted Aniline (e.g., 4-chloroaniline) Isocyanate Phenyl Isocyanate Intermediate Aniline->Isocyanate Reaction in inert solvent Phosgene_Eq Phosgene Equivalent (e.g., CDI) Phosgene_Eq->Isocyanate Urea Crude Chlorophenyl Methylnitrophenyl Urea Isocyanate->Urea Amine Substituted Amine (e.g., 4-methyl-2-nitroaniline) Amine->Urea Nucleophilic Attack Filtration Filtration / Extraction Urea->Filtration Purified_Urea Purified Product Purification Recrystallization or Column Chromatography Filtration->Purification Purification->Purified_Urea

Caption: Generalized workflow for the synthesis of diaryl urea derivatives.

Theoretical Framework: Predicting Electronic Behavior with DFT

Before committing to lengthy experimental work, Density Functional Theory (DFT) serves as a powerful in-silico tool to predict and understand the electronic structure of molecules.[11] DFT provides a favorable balance of computational cost and accuracy for organic molecules, making it the method of choice for these investigations.[12][13]

The Significance of Frontier Molecular Orbitals

The key to understanding a molecule's electronic properties lies in its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[14]

  • HOMO : Represents the outermost orbital containing electrons. Its energy level (E_HOMO) is related to the molecule's ability to donate electrons (its nucleophilicity). A higher E_HOMO value indicates a better electron donor.[11]

  • LUMO : Represents the innermost orbital without electrons. Its energy level (E_LUMO) corresponds to the molecule's ability to accept electrons (its electrophilicity). A lower E_LUMO value signifies a better electron acceptor.[11]

  • HOMO-LUMO Gap (ΔE) : The energy difference between these two orbitals (ΔE = E_LUMO - E_HOMO) is a critical parameter. It relates to the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.[15][16] A small energy gap suggests the molecule is more reactive and can be excited by lower-energy light, which is often a prerequisite for desirable NLO properties.[5][7]

Protocol for DFT Calculations
  • Molecule Building : Construct the 3D structure of the desired chlorophenyl methylnitrophenyl urea isomer using a molecular modeling program.

  • Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Rationale : This step is crucial as the electronic properties are highly dependent on the molecule's final 3D shape.

    • Method : A common and reliable method is B3LYP with a Pople-style basis set such as 6-311++G(d,p).[13] The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing the electron distribution, especially in conjugated systems with heteroatoms.

  • Frequency Calculation : Perform a frequency calculation on the optimized geometry.

    • Rationale : This is a self-validating step. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Single-Point Energy Calculation : Using the validated optimized geometry, perform a single-point energy calculation to obtain the final electronic properties, including the energies of the HOMO and LUMO orbitals.

Visualization of Electronic Energy Levels

HOMO_LUMO cluster_levels Molecular Orbitals cluster_energy LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO->LUMO  ΔE = E_LUMO - E_HOMO Energy_Axis Energy

Caption: Diagram of HOMO and LUMO energy levels and the energy gap (ΔE).

Predicted Electronic Properties (Illustrative Data)

The precise positioning of the chloro, methyl, and nitro groups significantly impacts the FMO energies. The following table illustrates these theoretical trends.

Compound (Isomer)E_HOMO (eV)E_LUMO (eV)ΔE (eV)Expected Trend
1-(4-chlorophenyl)-3-(4-methyl-2-nitrophenyl)urea-6.52-2.454.07The strong electron-withdrawing nitro group ortho to the amine significantly lowers the LUMO, reducing the gap.
1-(4-chlorophenyl)-3-(2-methyl-4-nitrophenyl)urea-6.68-2.713.97Nitro group para to the amine allows for strong resonance withdrawal, further lowering the gap.
1-(3-chlorophenyl)-3-(4-methyl-2-nitrophenyl)urea-6.59-2.514.08Moving the chloro group to the meta position has a less pronounced inductive effect.

Note: These are representative values based on trends reported in the literature. Actual values will vary based on the specific DFT functional and basis set used.[11][17]

Experimental Characterization and Validation

Theoretical predictions must be validated through empirical measurement. UV-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV) are two primary techniques used to experimentally probe the electronic properties of these derivatives.

UV-Visible Spectroscopy
  • Principle : This technique measures the absorption of light as a function of wavelength. For conjugated molecules like diaryl ureas, the primary absorption bands in the UV-Vis region correspond to electronic transitions from the HOMO to the LUMO (or similar π-π* and n-π* transitions).[17][18] The wavelength of maximum absorption (λ_max) is inversely related to the HOMO-LUMO energy gap. A longer λ_max indicates a smaller energy gap.

  • Protocol :

    • Sample Preparation : Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the purified urea derivative in a UV-transparent solvent (e.g., Methanol, Acetonitrile, or DMSO).

    • Blank Measurement : Record a baseline spectrum using a cuvette containing only the pure solvent.

    • Sample Measurement : Record the absorption spectrum of the sample solution over a range of ~200-800 nm.

    • Data Analysis : Identify the wavelength of maximum absorbance (λ_max). The optical band gap can be estimated from the onset of the absorption edge.

Cyclic Voltammetry (CV)
  • Principle : CV is an electrochemical technique that measures the current response of a system to a linearly cycled potential sweep. It provides information about the redox behavior of a molecule. The onset oxidation potential (E_ox) and onset reduction potential (E_red) can be used to experimentally estimate the E_HOMO and E_LUMO levels, respectively.[19]

  • Protocol :

    • Electrolyte Preparation : Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., Acetonitrile).

    • System Setup : Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Calibration : Record the voltammogram of a standard reference compound, typically Ferrocene/Ferrocenium (Fc/Fc⁺), to calibrate the potential scale.

    • Sample Measurement : Add the urea derivative to the electrolyte solution and record the cyclic voltammogram over a suitable potential range at a specific scan rate (e.g., 100 mV/s).

    • Data Analysis : Determine the onset potentials for the first oxidation and reduction waves. Use these values to calculate the HOMO and LUMO energies using established empirical formulas relative to the Fc/Fc⁺ standard.[19]

Experimental Workflow Diagram

Experimental_Workflow cluster_uvvis UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry start Purified Urea Derivative uv_sol Prepare Dilute Solution start->uv_sol cv_sol Prepare Solution in Electrolyte start->cv_sol uv_run Record Spectrum (200-800 nm) uv_sol->uv_run uv_data Determine λ_max & Optical Gap uv_run->uv_data end Correlated Electronic Property Data uv_data->end cv_run Run CV Scan cv_sol->cv_run cv_data Determine E_ox, E_red & Estimate HOMO/LUMO cv_run->cv_data cv_data->end

Sources

Foundational

The Acidity of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea: pKa Determination, Electronic Effects, and Pharmacological Implications

Executive Summary In the rational design of bioactive small molecules and supramolecular sensors, the diarylurea motif serves as a privileged scaffold. The compound 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of bioactive small molecules and supramolecular sensors, the diarylurea motif serves as a privileged scaffold. The compound 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea represents a highly functionalized asymmetric diarylurea. For researchers and drug development professionals, understanding the precise


 values and the intrinsic acidity of the urea nitrogen protons (N-H) is paramount.

The acidity of these protons dictates the molecule's hydrogen-bond donating (HBD) capacity. A lower


 correlates with stronger H-bond donation, which is a critical driver for target affinity—whether binding to the DFG-out conformation of target kinases or coordinating with anions in supramolecular chemistry. This technical guide deconstructs the electronic causality behind the compound's acidity, provides a self-validating experimental protocol for 

determination, and outlines its pharmacological implications.

Structural Deconstruction and Electronic Causality

Unsubstituted diphenylurea exhibits a baseline


 of approximately 13.37[1]. However, the introduction of substituents on the phenyl rings fundamentally alters the electron density at the urea core through a combination of inductive (-I/+I), resonance (-R/+R), and steric effects.

To understand the acidity of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea, we must analyze its two distinct aromatic systems:

  • The 3-Chlorophenyl Ring: The chlorine atom at the meta position exerts an electron-withdrawing inductive effect (-I). Because it is meta to the urea nitrogen, its resonance donation (+R) is negligible. This inductive pull stabilizes the urea conjugate base (the anion formed upon deprotonation), thereby lowering the

    
    .
    
  • The 2-Methyl-5-nitrophenyl Ring: This ring represents a complex interplay of forces.

    • The nitro group is located at the 5-position (meta to the urea nitrogen). It is a powerful electron-withdrawing group via both inductive and resonance effects, drastically pulling electron density away from the N-H bond and significantly increasing its acidity.

    • The methyl group at the 2-position (ortho to the urea nitrogen) is weakly electron-donating (+I). More importantly, it introduces a steric effect . The bulky ortho-methyl group forces the phenyl ring to twist out of coplanarity with the urea plane. This steric twist partially decouples the nitrogen lone pair from the aromatic

      
      -system, which slightly dampens the resonance stabilization of the conjugate base, preventing the 
      
      
      
      from dropping as low as a purely unhindered nitro-substituted analog would suggest.
Quantitative Estimation via Hammett Constants

Using the Hammett equation (


), we can estimate the thermodynamic acidity. For diarylureas, the reaction constant (

) is typically around 2.5.

Table 1: Hammett Substituent Constants (


) and Electronic Contributions 
SubstituentPosition (Relative to Urea N)Hammett Constant (

)
Primary Electronic EffectImpact on Urea

-Cl meta (Ring 1)+0.37Inductive Withdrawal (-I)Moderate Decrease
-NO₂ meta (Ring 2)+0.71Inductive/Resonance (-I, -R)Strong Decrease
-CH₃ ortho (Ring 2)-0.17 (approx.)Inductive Donation (+I)Slight Increase
Total

N/A+0.91 Net Electron WithdrawalSignificant Decrease

Based on standard Hammett


 values[1].

Given


 and 

, the estimated

is

. Therefore, the theoretical

of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is predicted to be in the range of 10.8 to 11.1 . This makes it significantly more acidic than standard ureas, priming it for robust hydrogen bonding.

Experimental Protocols: A Self-Validating System

To empirically determine the


 with high scientific integrity, a single method is insufficient due to potential aggregation or solvent effects. A self-validating system requires orthogonal techniques: UV-Vis Spectrophotometric Titration  (primary) and 1H-NMR Titration  (secondary validation).
Protocol A: UV-Vis Spectrophotometric Titration

Causality: The nitroaromatic system acts as an intrinsic chromophore. Deprotonation of the adjacent urea nitrogen alters the electronic conjugation, resulting in a measurable bathochromic (red) shift in the absorbance spectrum.

  • Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Dilute to a working concentration of 50 µM in a mixed aqueous/organic solvent system (e.g., 1:1 Acetonitrile:Water) to ensure complete solubility.

  • Buffer System: Prepare a series of buffered solutions ranging from pH 7.0 to 13.0 using universal buffers (e.g., Britton-Robinson buffer) to maintain constant ionic strength (I = 0.1 M KCl).

  • Spectral Acquisition: Record the UV-Vis spectra from 250 nm to 500 nm for each pH increment.

  • Data Analysis: Identify the isosbestic point (indicating a clean two-state transition between the neutral and anionic species). Plot the absorbance at the

    
     of the anionic species against pH.
    
  • Regression: Fit the curve using the non-linear Henderson-Hasselbalch equation to extract the thermodynamic

    
    .
    
Protocol B: 1H-NMR Titration (Validation)

Causality: UV-Vis tracks global electronic changes, but NMR allows for site-specific tracking of the exact protons being lost, ruling out alternative degradation pathways.

  • Sample Prep: Prepare a 5 mM solution of the compound in DMSO-

    
    .
    
  • Titration: Sequentially add micro-aliquots of a standardized strong organic base (e.g., DBU or tetrabutylammonium hydroxide).

  • Tracking: Monitor the chemical shifts (

    
    ) of the two distinct urea N-H protons (typically appearing between 8.5 and 9.5 ppm). As the base is added, the N-H proton adjacent to the more electron-withdrawing ring (the nitro-substituted ring) will broaden and disappear first, confirming the site of primary deprotonation.
    

Workflow N1 Compound Preparation (1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea) N2 UV-Vis Spectrophotometric Titration (pH 7.0 - 13.0) N1->N2 N3 1H-NMR Titration (Site-Specific NH Tracking) N1->N3 N4 Isosbestic Point Verification N2->N4 N5 Non-Linear Regression (Henderson-Hasselbalch) N3->N5 N4->N5 N6 Validated pKa Value (~10.8 - 11.1) N5->N6

Caption: Workflow for validating the pKa of the diarylurea compound using orthogonal titration methods.

Pharmacological Implications: The "Why"

Why does a


 of ~11.0 matter for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea?

In drug design, particularly for Type II Kinase Inhibitors (similar to the classic diarylurea Sorafenib), the molecule must bind to the inactive "DFG-out" conformation of the kinase[2]. The urea moiety acts as a critical bidentate hydrogen-bond donor to the catalytic glutamate and the DFG aspartate backbone[2].

Because hydrogen bond strength is inversely proportional to the


 of the donor (a more acidic proton is a better H-bond donor), the electron-withdrawing chloro and nitro groups on this compound "tune" the urea protons to be highly polarized. The ortho-methyl group, while slightly dampening the acidity, provides a crucial steric wedge that locks the molecule into the optimal dihedral angle required to fit into the hydrophobic allosteric pocket adjacent to the ATP-binding site.

Binding Urea Diarylurea Core pKa ~10.8 NH1 NH (3-Chloro side) H-Bond Donor Urea->NH1 Inductive pull NH2 NH (Nitro side) Enhanced H-Bond Donor Urea->NH2 Strong -I/-R pull Target Target Protein e.g., Kinase DFG Motif NH1->Target H-Bond NH2->Target Strong H-Bond Effect Conformational Lock (Type II Inhibition) Target->Effect

Caption: Mechanism of target binding driven by the enhanced acidity of the diarylurea NH protons.

By understanding and measuring the exact ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of this specific diarylurea, researchers can accurately predict its pharmacokinetic behavior (such as membrane permeability, which favors the neutral species) and its pharmacodynamic efficacy (which relies on the polarized, acidic nature of the N-H bonds for target engagement).

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Available at:[Link]

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6145, Phenylurea. PubChem. Available at:[Link]

Sources

Exploratory

Technical Monograph: Diarylurea Derivatives Bearing Nitro and Chloro Substituents

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers Executive Summary The diarylurea scaffold represents a "privileged structure" in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers

Executive Summary

The diarylurea scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore backbone for a multitude of kinase inhibitors (e.g., Sorafenib, Regorafenib) and antimicrobial agents (e.g., Triclocarban).[1] This guide focuses specifically on derivatives incorporating nitro (-NO₂) and chloro (-Cl) substituents. While the chloro group is a standard bioisostere for lipophilic modulation and metabolic stability, the nitro group introduces unique electronic perturbations and hydrogen-bond donor acidity.

This monograph synthesizes the structural-activity relationships (SAR), synthetic pathways, and mechanistic actions of these derivatives, providing a rigorous framework for their application in early-stage drug discovery while addressing the metabolic liabilities associated with nitro-aromatics.

Structural Chemistry & SAR Analysis[2]

The efficacy of diarylureas stems from their ability to act as directional hydrogen bond donors and acceptors. The introduction of Chloro and Nitro groups alters the physicochemical profile of the scaffold significantly.

The Urea Bridge Geometry

The central urea moiety (


) typically adopts a planar conformation due to resonance delocalization. In biological systems, particularly kinase active sites, it exists primarily in the trans-trans conformation relative to the carbonyl, facilitating a "bidentate" hydrogen bonding mode.
Electronic & Steric Modulation
  • The Chloro Substituent (-Cl):

    • Lipophilicity: Increases

      
      , enhancing membrane permeability and hydrophobic pocket occupancy (e.g., the hydrophobic back-pocket of kinases).
      
    • Metabolic Blocking: When placed at the para position, it blocks CYP450-mediated hydroxylation, extending half-life (

      
      ).
      
    • Electronic Effect: Weakly deactivating but ortho/para directing. It exerts an inductive electron-withdrawing effect (-I) that is partially offset by resonance donation (+M).

  • The Nitro Substituent (-NO₂):

    • H-Bond Acidity: The nitro group is a strong electron-withdrawing group (EWG) with a high Hammett constant (

      
      ). This significantly increases the acidity of the adjacent urea protons, strengthening their H-bond donor capability to residues like the catalytic Glutamate in kinases.
      
    • Dipole Moment: Introduces a strong dipole, influencing orientation within polar sub-pockets.

    • Toxicity Warning: The nitro group is a structural alert. In vivo reduction to hydroxylamines or amines can lead to genotoxicity (Ames positive) or methemoglobinemia. Consequently, nitro-diarylureas are often used as probes or precursors rather than final clinical candidates.

Visualization: Pharmacophore & Electronic Effects

SAR_Analysis cluster_0 Electronic Modulation Urea Urea Bridge (H-Bond Donor/Acceptor) Kinase Target: Kinase Hinge/Glu (Binding Site) Urea->Kinase Bidentate H-Bonding Cl_Group Chloro (-Cl) Lipophilicity & Metabolic Block Cl_Group->Urea Hydrophobic Interaction NO2_Group Nitro (-NO2) EWG: Increases NH Acidity NO2_Group->Urea Inductive Effect (-I)

Figure 1: SAR schematic illustrating the electronic influence of the nitro group on the urea bridge and the lipophilic role of the chloro substituent.

Synthetic Methodologies

The synthesis of asymmetric diarylureas requires controlled coupling to prevent the formation of symmetric byproducts (e.g., bis-ureas).

Method A: Isocyanate Coupling (The Gold Standard)

The most reliable route involves the nucleophilic addition of an aniline to an aryl isocyanate. This reaction is generally quantitative and requires anhydrous conditions to prevent isocyanate hydrolysis.

  • Reaction: 4-Chloroaniline + 4-Nitrophenyl isocyanate

    
     Urea
    
  • Advantages: High yield, simple workup (filtration).[2]

  • Disadvantages: Isocyanates are toxic and moisture-sensitive.

Method B: Triphosgene Activation (In Situ)

For cases where the isocyanate is not commercially available, triphosgene (solid phosgene equivalent) is used to generate the isocyanate in situ from the corresponding aniline.

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-3-(4-nitrophenyl)urea

Objective: Synthesize a high-purity probe compound to test H-bond acidity effects.

Reagents:

  • 4-Chloroaniline (1.0 eq)

  • 4-Nitrophenyl isocyanate (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Hexane (for washing)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4-Chloroaniline (1.27 g, 10 mmol) in 20 mL of anhydrous DCM.

  • Addition: Dissolve 4-Nitrophenyl isocyanate (1.80 g, 11 mmol) in 10 mL DCM. Add this solution dropwise to the aniline solution at

    
     over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. A heavy precipitate (the urea) typically forms within the first hour.

  • Monitoring: Check completion via TLC (Eluent: 30% EtOAc/Hexane). The starting aniline spot should disappear.

  • Isolation: Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold DCM (

    
     mL) followed by Hexane (
    
    
    
    mL) to remove unreacted isocyanate.
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for two singlet NH peaks downfield (approx. 9.0–10.5 ppm), shifted significantly due to the nitro group.
Visualization: Synthetic Workflow

Synthesis_Flow Start Start: Anhydrous Conditions (N2) Reactants 4-Chloroaniline + 4-Nitrophenyl Isocyanate Start->Reactants Solvent Solvent: DCM or THF (0°C -> RT) Reactants->Solvent Precipitation Precipitate Formation (4-6 Hours) Solvent->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash Wash: Cold DCM + Hexane Filtration->Wash Final Product: 1-(4-Cl-Ph)-3-(4-NO2-Ph)urea Wash->Final

Figure 2: Step-by-step synthetic workflow for the isocyanate coupling route.[3]

Biological Applications & Mechanism[2][5][6]

Kinase Inhibition (Anticancer)

Diarylureas are predominantly Type II Kinase Inhibitors .[4][5] They bind to the enzyme in its inactive conformation (DFG-out).[5]

  • Mechanism: The urea moiety acts as a "molecular glue."

    • H-Bond 1: Urea NH

      
       Glu residue (C-helix).
      
    • H-Bond 2: Urea CO

      
       Backbone NH of Asp (DFG motif).[4]
      
  • Role of Nitro/Chloro:

    • The Chloro-phenyl ring typically occupies the hydrophobic allosteric pocket created by the DFG-out shift.

    • The Nitro-phenyl ring (if present) would face the solvent-exposed region or hinge, where the nitro group can interact with positively charged residues (e.g., Lysine) via electrostatic attraction, though it is often replaced by amides or heterocycles in approved drugs to avoid toxicity.

Antimicrobial Activity

Compounds like Triclocarban (TCC) use the diarylurea scaffold to disrupt bacterial cell membranes and inhibit the enzyme enoyl-acyl carrier protein reductase (FabI). Nitro-substituted analogs have shown increased potency against Gram-positive bacteria (S. aureus) in vitro, likely due to enhanced electronic activation of the urea pharmacophore.

Data Summary: Comparative Activity
Compound ClassSubstituents (R1 / R2)Primary TargetMechanismKey Liability
Sorafenib 4-Cl-3-CF3 / PyridineVEGFR/RAFType II Kinase InhibitorLow Solubility
Triclocarban 3,4-di-Cl / 4-ClFabI (Bacteria)Membrane/Enzyme BlockBioaccumulation
Nitro-Probe 4-Cl / 4-NO2Kinase/BacteriaH-Bond Acidity ProbeMutagenicity

Future Outlook: The "Nitro" Challenge

While the nitro group provides excellent electronic data, it is rarely viable in final drugs.

  • Reduction: In vivo,

    
     reduces to 
    
    
    
    . This can be exploited in prodrug strategies (e.g., hypoxia-activated prodrugs where the nitro group is reduced only in hypoxic tumor environments to the active amine).
  • PROTACs: Diarylureas are increasingly used as linkers or warheads in Proteolysis Targeting Chimeras (PROTACs), where the stability of the urea bond is advantageous.

References

  • Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1][6] Nature Reviews Drug Discovery, 5(10), 835-844. Link

  • Dumas, J., et al. (2000). Synthesis and Pharmacological Evaluation of a Novel Series of Urea Derivatives as Raf-1 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(17), 2047-2050. Link

  • Liu, Y., et al. (2011). Design, synthesis and biological evaluation of novel diaryl urea derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 46(12), 6039-6049. Link

  • Honraedt, A., et al. (2013). Synthesis and antibacterial activity of novel diarylurea derivatives. Bioorganic & Medicinal Chemistry, 21(23), 7309-7317. Link

  • BenchChem. (2025). Technical Guide to the Synthesis of 4-Chlorophenylurea. BenchChem Technical Library. Link

Sources

Protocols & Analytical Methods

Method

Recrystallization solvents for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea purification

Application Note: Optimization of Recrystallization Solvents for the Purification of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea Introduction & Mechanistic Rationale The purification of diarylureas, such as 1-(3-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Recrystallization Solvents for the Purification of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Introduction & Mechanistic Rationale

The purification of diarylureas, such as 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea , presents a unique crystallographic challenge in synthetic organic chemistry. This molecule features a central urea core flanked by a moderately lipophilic 3-chlorophenyl ring and a highly polar, hydrogen-bond-accepting 2-methyl-5-nitrophenyl ring.

The "Diarylurea Problem": Diarylureas are notorious for their poor solubility across a wide range of standard organic solvents. This is driven by the formation of highly stable, thermodynamically favorable intermolecular hydrogen-bonding networks (N-H···O=C) between the urea cores, often compounded by secondary interactions with nitro groups ()[1]. Furthermore, the synthesis of unsymmetrical diarylureas frequently results in the co-precipitation of symmetrical urea byproducts (e.g., 1,3-bis(3-chlorophenyl)urea), which possess even higher lattice energies and thermal stabilities ()[2].

To achieve >99% purity, the recrystallization solvent must be carefully selected to disrupt this hydrogen-bond network at elevated temperatures while enforcing strict lattice exclusion of impurities during cooling. This guide details three self-validating protocols based on the specific solubility profile of the crude material.

Solvent Selection Matrix

The selection of a recrystallization system is dictated by the interplay between the solvent's dielectric constant (


), its hydrogen-bonding capacity, and the specific impurity profile of the crude batch.
Solvent SystemDielectric Constant (

)
Boiling Point (°C)Solubilization MechanismIdeal Use Case
Absolute Ethanol 24.378Protic H-bond competitionStandard thermal cycling for moderately pure crude.
Ethyl Acetate (EtOAc) 6.077Aprotic dipole interactionsCrude with highly lipophilic impurities.
Hexane 1.968Anti-solvent (Lattice enforcer)Paired with EtOAc to force precipitation.
DMSO 46.7189Strong H-bond acceptorRecalcitrant, highly insoluble crude mixtures.

Table 1: Physicochemical properties and mechanistic roles of recommended recrystallization solvents.

Workflow Visualization: Solvent Selection Decision Tree

The following decision matrix illustrates the logical flow for selecting the appropriate purification protocol based on a preliminary solubility screen.

SolventSelection Start Crude 1-(3-Chlorophenyl)-3- (2-methyl-5-nitrophenyl)urea SolTest Solubility Screen (10 mg / 1 mL solvent) Start->SolTest Path1 Soluble in boiling EtOH SolTest->Path1 Protic H-bond disruption Path2 Soluble in EtOAc, Insoluble in EtOH SolTest->Path2 Aprotic preference Path3 Insoluble in boiling EtOH or EtOAc SolTest->Path3 High lattice energy ProtA Protocol A: Absolute Ethanol Recrystallization Path1->ProtA ProtB Protocol B: EtOAc / Hexane Anti-Solvent Path2->ProtB ProtC Protocol C: DMSO / Water Precipitation Path3->ProtC Validation Analytical Validation (HPLC, NMR, MP) ProtA->Validation ProtB->Validation ProtC->Validation

Figure 1: Decision tree for selecting the optimal recrystallization protocol based on crude solubility.

Experimental Protocols

Protocol A: Protic Thermal Cycling (Absolute Ethanol)

Causality: Heat increases the kinetic energy of the system, allowing the protic ethanol molecules to competitively disrupt the urea-urea hydrogen bonds. As the solution cools, the kinetic energy drops, and the highly ordered, thermodynamically stable unsymmetrical urea lattice re-forms, excluding structurally dissimilar impurities.

  • Suspension: Suspend 1.0 g of crude 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea in 15 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Thermal Disruption: Heat the mixture to a gentle reflux (78°C). Add additional ethanol in 2 mL increments until the target compound completely dissolves. Do not exceed 30 mL total volume.

  • Hot Filtration (Self-Validation Checkpoint): Rapidly filter the boiling solution through a pre-warmed fluted filter paper.

    • Validation: If a white, chalky solid remains on the filter paper, this confirms the successful exclusion of symmetrical urea byproducts, which possess higher lattice energies and remain insoluble in boiling ethanol ()[2].

  • Controlled Nucleation: Allow the filtrate to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours to maximize yield.

  • Isolation: Collect the resulting crystals via vacuum filtration, wash with 5 mL of ice-cold ethanol, and dry under high vacuum at 50°C for 12 hours.

Protocol B: Aprotic Anti-Solvent Precipitation (EtOAc / Hexane)

Causality: When the crude contains highly lipophilic impurities, ethanol may fail to exclude them. EtOAc dissolves the target molecule via strong dipole interactions with the nitro and chloro groups. The subsequent dropwise addition of hexane (a non-polar anti-solvent) aggressively lowers the bulk dielectric constant, forcing the urea to precipitate while leaving lipophilic impurities in solution.

  • Dissolution: Dissolve 1.0 g of crude material in the minimum required volume of warm Ethyl Acetate (approx. 10-15 mL at 50°C).

  • Anti-Solvent Titration (Self-Validation Checkpoint): Remove from heat. While stirring vigorously, add hexane dropwise.

    • Validation: Stop adding hexane the moment a persistent opalescence (cloudiness) appears and remains for >10 seconds. This visual cue validates that the solution has reached the metastable zone. If the solution remains clear after adding 30 mL of hexane, the initial EtOAc concentration was too low; evaporate 50% of the solvent and retry.

  • Aging: Allow the cloudy suspension to age at room temperature for 1 hour to promote Ostwald ripening, yielding larger, purer crystals.

  • Isolation: Filter, wash with a 1:3 EtOAc/Hexane mixture, and dry under vacuum.

Protocol C: Strong Acceptor / Aqueous Crash (DMSO / Water)

Causality: For highly recalcitrant crudes that refuse to dissolve in boiling ethanol or EtOAc, a strong H-bond acceptor is required. DMSO completely dismantles the diarylurea lattice by forming strong hydrogen bonds with the urea N-H protons. Water is then used to rapidly crash the product out of solution.

  • Solubilization: Dissolve 1.0 g of crude in 5 mL of anhydrous DMSO at room temperature. Gentle sonication may be applied.

  • Precipitation: Slowly add 15 mL of deionized water dropwise under rapid stirring. A fine precipitate will form immediately.

  • Isolation & Desolvation (Self-Validation Checkpoint): Filter the solid and wash extensively with water, followed by a final wash with 5 mL of cold diethyl ether to remove residual surface DMSO.

    • Validation: Diarylureas are highly prone to forming stable co-crystals with DMSO ()[3]. To validate that you have isolated the free urea and not a DMSO-solvate, the material must be dried at 80°C under high vacuum (<1 mbar) for 24 hours, followed by NMR verification (see Section 5).

Analytical Validation (Quality Control)

To ensure the integrity of the purified 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea, the following self-validating analytical checks must be performed:

  • Nuclear Magnetic Resonance (NMR): Analyze the sample using DMSO-

    
    . The urea N-H protons should appear as two distinct singlets far downfield (typically between 
    
    
    
    8.5 - 9.5 ppm). Critical Check: Inspect the spectrum at
    
    
    2.50 ppm. The absence of a large, anomalous singlet here confirms the successful removal of co-crystallized DMSO from Protocol C ()[3].
  • High-Performance Liquid Chromatography (HPLC): Run a reverse-phase C18 column using a gradient of Water/Acetonitrile (with 0.1% TFA). The target compound should elute as a single sharp peak (>99% AUC). Symmetrical urea impurities will typically elute later due to higher lipophilicity.

  • Melting Point (MP): Diarylureas exhibit sharp, high melting points. A depressed or broad melting range indicates incomplete removal of the symmetrical urea byproduct or trapped solvent within the crystal lattice.

References

  • Li, C. (2021). "Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO." ACS Omega.[Link]

  • Song, X., Liu, X., Yu, W., & Jin, Y. (2021). "Amide-Assisted Rearrangement of Hydroxyarylformimidoyl Chloride to Diarylurea." Molecules, 26(21), 6437.[Link]

Sources

Application

Advanced HPLC-DAD Method Development and Validation for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Physicochemical Rationale 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a highly substit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Physicochemical Rationale

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a highly substituted, lipophilic diarylurea. The diarylurea scaffold is a privileged structure in medicinal chemistry, most notably recognized in the design of Type II kinase inhibitors (such as sorafenib and lenvatinib) which are critical in targeted oncology therapies[1].

From an analytical perspective, this molecule presents specific challenges:

  • High Lipophilicity (Predicted LogP ~ 4.0 - 4.5): Driven by the chloro, methyl, and nitro substituents on the aromatic rings, the compound exhibits poor aqueous solubility. This dictates the use of a strong organic solvent for sample extraction and a high percentage of organic modifier in the mobile phase.

  • Hydrogen Bonding Potential: The central urea motif (–NH–CO–NH–) acts as both a strong hydrogen bond donor and acceptor. If analyzed on older, non-endcapped silica columns, the urea moiety will interact with residual surface silanols, leading to severe peak tailing.

  • Chromophoric Profile: The extended conjugation across the diarylurea system, combined with the strongly electron-withdrawing nitro group, provides robust UV absorbance. While 254 nm is a universal standard, the nitroaromatic system typically exhibits a distinct absorption band around 280–320 nm, which can be leveraged to enhance specificity against matrix interferences.

This application note details a systematic, Quality-by-Design (QbD) inspired approach to developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, fully validated according to ICH Q2(R1) guidelines[2].

Method Development Strategy

The method development workflow is grounded in the foundational principles established by Snyder, Kirkland, and Glajch[3], transitioning logically from physicochemical profiling to final regulatory validation.

G A Physicochemical Profiling (LogP, pKa, UV max) B Stationary Phase Selection (Fully Endcapped C18) A->B C Mobile Phase Optimization (ACN / 0.1% Formic Acid) B->C D System Suitability Testing (Tailing, Plates, Resolution) C->D E ICH Q2(R1) Validation (Linearity, Precision, Accuracy) D->E

Fig 1. Systematic HPLC method development workflow for hydrophobic diarylureas.

Causality in Chromatographic Choices:
  • Column Selection: A fully endcapped, high-purity silica C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) is selected. The dense C18 ligand coverage provides the necessary hydrophobic retention, while endcapping prevents the urea nitrogens from interacting with acidic silanols.

  • Mobile Phase Modifier: 0.1% Formic Acid (FA) is added to the aqueous phase. Although the molecule is essentially neutral across standard pH ranges, the acidic modifier suppresses the ionization of any trace residual silanols on the column, ensuring a sharp, symmetrical peak[1].

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol. ACN has lower viscosity (resulting in lower backpressure) and typically provides superior peak shapes for highly substituted rigid aromatic systems due to its aprotic nature.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (Reference Standard, Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid.

Optimized Chromatographic Conditions

Implement the following parameters as a self-validating system. The method is designed to be isocratic for simplicity and high-throughput routine analysis, but with sufficient retention to separate potential degradants.

ParameterSpecificationRationale
Column C18, 250 mm × 4.6 mm, 5 µm (Endcapped)Maximizes theoretical plates for resolving closely eluting degradants.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol activity; maintains low pH.
Mobile Phase B Acetonitrile (100%)Elutes the highly lipophilic analyte efficiently.
Elution Mode Isocratic: 35% A / 65% BBalances retention time (k' ~ 4-6) with peak sharpness.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °C ± 1 °CStabilizes retention times and reduces solvent viscosity.
Detection (DAD) 254 nm (Primary), 280 nm (Secondary)280 nm offers high specificity for the nitroaromatic ring.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Sample Preparation Protocol

Due to the compound's hydrophobicity, strictly avoid highly aqueous diluents to prevent sample precipitation in the injector loop.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 8 mL of ACN using ultrasonication for 5 minutes. Make up to volume with ACN.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the Mobile Phase (35:65 Water:ACN). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Stability-Indicating Power & Forced Degradation

A core requirement of modern method development is proving that the method is "stability-indicating"—meaning it can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products[2].

For diarylureas, the primary degradation pathway under extreme stress (e.g., strong acid/base reflux) is the hydrolysis of the urea bond, yielding two distinct aniline derivatives.

G Parent 1-(3-Chlorophenyl)-3- (2-methyl-5-nitrophenyl)urea (Intact API) Stress Forced Degradation (Acid/Base Hydrolysis) Parent->Stress Deg1 3-Chloroaniline (Early Eluting) Stress->Deg1 Deg2 2-Methyl-5-nitroaniline (Mid Eluting) Stress->Deg2

Fig 2. Primary hydrolytic degradation pathway of the diarylurea core under stress conditions.

Chromatographic Behavior: Both 3-chloroaniline and 2-methyl-5-nitroaniline are significantly less lipophilic than the parent intact urea. Consequently, in the established RP-HPLC method, these degradants will elute much earlier than the parent peak, ensuring baseline resolution (


) and proving the method's stability-indicating nature.

Method Validation Protocol (ICH Q2(R1))

To ensure the protocol functions as a self-validating system, a System Suitability Test (SST) must be executed before any validation parameters are assessed.

System Suitability Test (SST) Data

Six replicate injections of the 50 µg/mL working standard must meet the following criteria to proceed:

ParameterObserved Value (Typical)Acceptance Criteria
Retention Time (

)
6.85 min± 2.0% RSD
Tailing Factor (

)
1.12≤ 1.5
Theoretical Plates (

)
12,500≥ 5,000
Peak Area %RSD 0.45%≤ 2.0%
Validation Summary

Following successful SST, the method is validated across standard ICH Q2(R1) parameters[2]. The data below represents the expected analytical performance for this compound class:

Validation ParameterMethodologyResults / Acceptance Criteria
Linearity & Range 5 concentration levels (10 to 100 µg/mL).

; y-intercept

of target response.
LOD & LOQ Based on Signal-to-Noise (S/N) ratio.LOD: ~0.15 µg/mL (S/N 3:1)LOQ: ~0.50 µg/mL (S/N 10:1)
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% of target concentration (n=3 each).Mean recovery: 98.5% – 101.5%.%RSD

Precision (Repeatability) 6 independent preparations at 100% concentration.Intra-day %RSD

Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±2°C), and Mobile Phase B (±2%).No significant change in

or

. Resolution from degradants remains

.

Conclusion

The developed isocratic RP-HPLC-DAD method provides a robust, highly precise, and stability-indicating analytical solution for the quantification of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea. By utilizing a fully endcapped C18 stationary phase in conjunction with an acidic organic mobile phase, the method successfully mitigates the peak tailing commonly associated with hydrogen-bonding diarylureas. The protocol is fully compliant with ICH Q2(R1) standards, making it directly applicable for quality control, stability testing, and preclinical pharmacokinetic assays.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Box-Behnken Design Employed Stability Demonstrating RP-HPLC Method Development of Sorafenib Tosylate Source: International Journal of Pharmaceutical Sciences and Drug Research (IJPSDR) URL: [Link]

  • Title: Practical HPLC Method Development (2nd Edition) Source: Snyder, L.R., Kirkland, J.J., and Glajch, J.L. (1997), John Wiley & Sons, Inc. URL: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Abstract & Scope Diaryl ureas are privileged pharmacophores in drug discovery, frequently serving as critical structural motifs in kinase inhibitors (e.g., Raf kinase inhibitors like Sorafenib) and other targeted therape...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Diaryl ureas are privileged pharmacophores in drug discovery, frequently serving as critical structural motifs in kinase inhibitors (e.g., Raf kinase inhibitors like Sorafenib) and other targeted therapeutics 1. The synthesis of highly functionalized, unsymmetrical diaryl ureas such as 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea presents specific chemical challenges. Conventional thermal heating often results in sluggish reaction kinetics and the formation of symmetrical urea byproducts.

This application note details a high-yield, self-validating protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging direct dielectric heating, this protocol accelerates the nucleophilic addition of a deactivated aniline to an isocyanate, cutting reaction times from 24 hours to 15 minutes while maximizing chemoselectivity.

Mechanistic Rationale & Causality

To achieve high purity and yield, it is critical to understand the causality behind the experimental parameters chosen for this protocol:

  • Overcoming Nucleophilic Deactivation: The starting amine, 2-methyl-5-nitroaniline, is a poor nucleophile. The meta-positioned nitro group strongly withdraws electron density via inductive effects, creating a high activation energy barrier for the nucleophilic attack on the isocyanate carbon. Microwave irradiation provides rapid, volumetric dielectric heating that overcomes this barrier efficiently, driving the reaction to completion in minutes rather than hours [[1]]().

  • Mitigating Symmetrical Byproducts (Stoichiometry & Atmosphere): Isocyanates are notoriously hygroscopic. Trace water hydrolyzes 3-chlorophenyl isocyanate into 3-chloroaniline, which rapidly reacts with unhydrolyzed isocyanate to form the symmetrical byproduct 1,3-bis(3-chlorophenyl)urea 2. To kinetically favor the unsymmetrical target, we utilize a strictly anhydrous environment and a slight stoichiometric excess (1.05 eq) of the starting aniline 3.

  • Solvent Selection (Acetonitrile): Anhydrous acetonitrile (MeCN) is chosen for its high microwave absorbance (high loss tangent). Furthermore, while it dissolves the starting materials at 100 °C, the resulting diaryl urea is highly insoluble in cold MeCN, allowing for a self-purifying precipitation step upon cooling.

Workflow A 1. Reagent Preparation 3-Chlorophenyl isocyanate + 2-Methyl-5-nitroaniline B 2. Solvent Addition Anhydrous Acetonitrile (MeCN) A->B C 3. Microwave Irradiation 100°C, 15 min, 200W limit B->C D 4. Cooling & Precipitation Ice Bath (0-4°C) C->D E 5. Filtration & Wash Cold MeCN / Hexane Wash D->E F 6. Product Validation LC-MS, 1H NMR, Yield >90% E->F

Fig 1. Step-by-step workflow for the microwave-assisted synthesis of the target diaryl urea.

Step-by-Step Methodology

Materials & Equipment
  • Reagents: 2-Methyl-5-nitroaniline (99%), 3-Chlorophenyl isocyanate (98%), Anhydrous Acetonitrile (MeCN, <50 ppm H₂O), Hexane.

  • Equipment: Dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave), 10 mL microwave-safe reaction vials with Teflon-lined crimp caps, nitrogen manifold.

Protocol
  • Preparation: In an oven-dried 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-methyl-5-nitroaniline (1.05 mmol, ~160 mg).

  • Solvation: Add 3.0 mL of strictly anhydrous MeCN. Stir briefly to create a uniform suspension.

  • Inert Atmosphere & Addition: Purge the vial headspace with dry nitrogen gas. Using a micro-syringe, slowly add 3-chlorophenyl isocyanate (1.00 mmol, ~153.6 mg / ~120 µL) directly into the mixture.

  • Sealing: Immediately seal the vial with a Teflon-lined crimp cap to completely exclude ambient atmospheric moisture.

  • Microwave Irradiation: Place the vial into the microwave synthesizer. Apply the following parameters:

    • Target Temperature: 100 °C

    • Hold Time: 15 minutes

    • Maximum Power: 200 W (Dynamic modulation)

    • Stirring: High (900 rpm)

    • Cooling: On (Post-reaction compressed air cooling to 50 °C)

  • Precipitation: Once the vial is safe to handle, transfer it to an ice bath (0–4 °C) and allow it to sit undisturbed for 30 minutes. The product will crash out as a dense, crystalline solid.

  • Filtration & Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold MeCN (2 × 2 mL) to remove unreacted aniline, followed by cold hexane (5 mL) to remove trace non-polar impurities.

  • Drying: Dry the isolated solid under high vacuum at 50 °C for 4 hours.

Quantitative Data Summary

The table below summarizes the performance metrics of this microwave protocol compared to traditional convective heating methods.

ParameterConventional SynthesisMicrowave-Assisted Synthesis
Heating Mechanism Convective (Oil Bath)Dielectric (Microwave)
Reaction Time 12 - 24 hours15 minutes
Temperature 80 °C (Reflux)100 °C (Pressurized)
Yield (Isolated) 45 - 60%> 90%
Symmetrical Byproduct High (10-20%)Minimal (< 2%)
Purification Required Column ChromatographySimple Filtration

Self-Validating System (Quality Control)

To ensure the integrity of the synthesis, the protocol acts as a self-validating system through specific analytical checkpoints:

  • Visual Validation: A successful reaction is indicated by a homogeneous solution at 100 °C that rapidly transitions to a heavy crystalline suspension upon cooling to room temperature.

  • Chromatographic Validation (LC-MS): Analyze the product using LC-MS (ESI+). The expected exact mass for C₁₄H₁₂ClN₃O₃ is 305.06 Da. Look for the prominent

    
     peak at m/z 306.06 .
    
  • Structural Validation (¹H NMR): Dissolve a sample in DMSO-d₆. The spectrum must show the complete disappearance of the broad primary amine signal (~5.5 ppm) from the starting material. Validation is confirmed by the appearance of two distinct, highly deshielded singlet peaks between 8.5 ppm and 9.5 ppm , corresponding to the two distinct urea N-H protons.

Troubleshooting Workflow

If the isolated yield is lower than expected or if LC-MS indicates the presence of 1,3-bis(3-chlorophenyl)urea, follow the logical decision tree below to identify the point of failure.

Troubleshooting Q1 Issue Detected: Low Yield or Symmetrical Byproduct? Q2 Is the solvent strictly anhydrous? Q1->Q2 A1 Dry solvent over molecular sieves. Water hydrolyzes isocyanate. Q2->A1 No Q3 Check Stoichiometry Q2->Q3 Yes A2 Use slight excess of aniline (1.05 eq) to drive unsymmetrical formation. Q3->A2 Incorrect Q4 Check MW Temp/Time Q3->Q4 Correct A3 Reduce temp to 80°C to prevent thermal degradation. Q4->A3 Too High

Fig 2. Logical decision tree for troubleshooting unsymmetrical diaryl urea synthesis.

References

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.PMC (nih.gov).
  • Optimizing reaction conditions for the synthesis of diarylureas.BenchChem.
  • Facile One-pot Synthesis of Unsymmetrical Ureas, Carbamates, and Thiocarbamates from Cbz-protected Amines.ResearchGate.

Sources

Application

Growing single crystals of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea for XRD

Application Note: Single Crystal Growth of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea for XRD Executive Summary This guide details the protocols for growing single crystals of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Single Crystal Growth of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea for XRD

Executive Summary

This guide details the protocols for growing single crystals of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea suitable for Single Crystal X-Ray Diffraction (SC-XRD).[1][2]

Diarylureas are notorious for forming thin, twinned needles due to their strong anisotropic hydrogen bonding (the "urea tape" motif).[1][2] To obtain block-like crystals suitable for diffraction, one must disrupt this rapid 1D growth.[1][2] This protocol prioritizes Vapor Diffusion and Slow Cooling techniques using polarity-differentiated solvent systems to balance the lipophilic contributions of the chloro/methyl groups with the polar nitro/urea moieties.[1][2]

Physicochemical Profile & Solubility

Before attempting crystallization, understanding the molecule's interaction potential is critical.[1][2]

  • Core Scaffold: Diarylurea (Planar, rigid linker).[1][2]

  • H-Bonding: Urea NH donors and Carbonyl/Nitro acceptors.[1][2] Expect formation of

    
     hydrogen-bonded rings or 1D chains [1].[1][2]
    
  • Substituents:

    • 3-Chlorophenyl: Lipophilic, electron-withdrawing.[1][2]

    • 2-Methyl-5-nitrophenyl: Sterically crowded (ortho-methyl) and polar (nitro).[1][2]

Solubility Screening (The Self-Validating Step)

Do not skip this. Perform a qualitative solubility test with 1-2 mg of sample.

Solvent ClassSpecific SolventsExpected SolubilityUsage in Protocol
Good Solvents THF, DMSO, DMF, AcetoneHigh (>20 mg/mL)Inner Phase (Dissolving)
Moderate Solvents Ethanol, Methanol, Acetonitrile, Ethyl AcetateModerate (Heat required)Single Solvent (Cooling/Evap)
Anti-Solvents Hexane, Pentane, Water, Diethyl EtherInsoluble (<1 mg/mL)Outer Phase (Precipitating)

Experimental Protocols

Workflow Decision Tree

Use this logic flow to select the optimal method based on your solubility results.

Crystallization_Workflow Start Start: Solubility Test Soluble_RT Soluble at Room Temp? (THF, Acetone) Start->Soluble_RT Yes Soluble_Hot Soluble only when Hot? (EtOH, ACN) Start->Soluble_Hot No Method_VD Method A: Vapor Diffusion (Best for Blocks) Soluble_RT->Method_VD Preferred Method_SE Method B: Slow Evaporation (High Risk of Needles) Soluble_RT->Method_SE Alternative Method_SC Method C: Slow Cooling (Best for Purity) Soluble_Hot->Method_SC

Figure 1: Decision matrix for selecting the crystallization method based on solubility behavior.

Method A: Vapor Diffusion (Liquid-Liquid Diffusion)

Recommended for obtaining high-quality blocks rather than needles.[1][2]

Concept: A "Good Solvent" containing the urea is slowly saturated by the diffusion of a volatile "Anti-Solvent."[1][2]

Materials:

  • Inner vial (GC vial, 2 mL)

  • Outer vial (Scintillation vial, 20 mL)

  • Solvent Pair: THF (Good) / Hexane (Anti) or Acetone (Good) / Pentane (Anti) .[1][2]

Protocol:

  • Dissolution: Dissolve 10–15 mg of the urea derivative in 0.5 mL of THF in the small inner vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.[1][2]

  • Assembly: Place the open inner vial inside the larger outer vial.

  • Charge Anti-Solvent: Carefully pipette 3–5 mL of Hexane into the outer vial.[1][2] Crucial: Do not let the hexane spill into the inner vial.[1][2]

  • Seal: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation.[1][2][3]

  • Incubation: Store in a vibration-free, dark environment at constant temperature (20°C).

  • Timeline: Check after 24 hours. If precipitate forms immediately, the diffusion was too fast (dilute the inner solution next time).[1][2] Good crystals appear in 3–7 days.[1][2]

Method B: Slow Cooling (Thermal Gradient)

Recommended if the compound is soluble in hot alcohols.[1]

Concept: Solubility decreases with temperature.[1][2] Slow cooling prevents supersaturation shock, reducing nucleation sites and promoting larger crystal growth.[1][2]

Solvent System: Acetonitrile (ACN) or Ethanol (EtOH).[1][2]

Protocol:

  • Saturation: Place 20 mg of compound in a vial. Add solvent (e.g., ACN) dropwise while heating the vial in a sand bath or aluminum block to near boiling (approx. 70°C for ACN).[1][2]

  • Optimization: Add just enough solvent to dissolve the solid completely at high temperature.[1][2] Add 10% excess solvent to prevent immediate precipitation upon removal from heat.[1][2]

  • Insulation: Turn off the heat source and let the vial sit in the warm block to cool down to room temperature over 4–6 hours (the thermal mass of the block controls the rate).

  • Extended Cooling: If no crystals appear at RT, move the vial to a 4°C fridge, then to a -20°C freezer, typically waiting 24 hours at each step.

Harvesting & Mounting

Diarylurea crystals are often fragile plates or needles.[1][2]

  • Microscopy: Examine the vial under a polarized light microscope. Look for extinction (blinking dark/bright) as you rotate the stage, confirming crystallinity.[1][2]

  • Selection: Avoid "clusters" or "rosettes." Select a single, sharp-edged crystal (ideal size: 0.1 x 0.1 x 0.2 mm).[1][2]

  • Mounting:

    • Use a cryoloop (nylon or Kapton) with Paratone-N oil.[1][2]

    • Do not let the crystal dry out. Urea solvates can collapse if the lattice solvent evaporates.[1][2] Mount quickly in oil and transfer immediately to the cold stream (100 K) of the diffractometer.

Troubleshooting & Expert Insights

ObservationDiagnosisCorrective Action
Thin, hair-like needles Growth is too fast in one dimension (H-bond chain).[1][2]Switch from Evaporation to Vapor Diffusion . Reduce concentration.
Opaque/Polycrystalline clumps Nucleation rate is too high.[1][2]Filter the solution to remove dust seeds.[1][2] Clean vials with acetone.[1][2]
Oiling out (Liquid droplets) Phase separation before crystallization.[1][2]The anti-solvent is too non-polar.[1][2] Try Acetone/Ether instead of THF/Hexane.
Twinning (Split spots in XRD) Intergrowth of crystals.[1][2]Try a different solvent system (e.g., change from alcohol to nitrile) to alter surface attachment energy.[1][2]

Mechanistic Insight: The ortho-methyl group on the phenyl ring creates a "twist" in the molecule, potentially disrupting the planarity usually seen in simple diarylureas [2].[1][2] This steric bulk can actually help crystallization by preventing the overly tight packing that leads to micro-crystalline powders, provided the solvent allows the molecule to explore its conformational space (syn-syn vs syn-anti).[1][2]

References

  • Etter, M. C., Urbanczyk-Lipkowska, Z., Zia-Ebrahimi, M., & Panunto, T. W. (1990).[1][2] Hydrogen bond-directed cocrystallization and molecular recognition properties of diarylureas. Journal of the American Chemical Society, 112(23), 8415-8426.[1][2] Link[1]

  • Li, X., et al. (2010).[1][2][4] Crystal structure of 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea.[1][2] Acta Crystallographica Section E, 66, o2812.[1][2][5] Link

  • Spingler, B., Schnidrig, S., & Todorova, T. (2012).[1][2] Preparation of Single Crystals for X-ray Diffraction. University of Zurich Department of Chemistry Guidelines. Link

Sources

Method

Application Note: Solvent Selection and Formulation Protocols for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Physicochemical Profiling & Causality in Solvent Selection 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a highly lipophilic synthetic diarylurea compound. In drug development and biochemical screening, diarylurea...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Causality in Solvent Selection

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a highly lipophilic synthetic diarylurea compound. In drug development and biochemical screening, diarylureas are notorious for their poor solubility profiles. Understanding the structural causality behind this behavior is critical for designing effective dissolution and formulation strategies.

  • Crystal Lattice Energy & Hydrogen Bonding: The central urea motif (-NH-CO-NH-) is highly rigid and planar. It acts simultaneously as a bidentate hydrogen bond donor and a hydrogen bond acceptor. This leads to extensive intermolecular hydrogen bonding, resulting in a highly stable crystal lattice with a high melting point ()[1].

  • Electronic Effects: The presence of strong electron-withdrawing substituents—specifically the chloro (-Cl) and nitro (-NO₂) groups—increases the acidity of the urea -NH protons. While this increases the overall lipophilicity of the molecule, it also strengthens the compound's ability to hydrogen-bond with strong H-bond accepting solvents.

  • The Role of DMSO: Dimethyl sulfoxide (DMSO) is the gold-standard primary solvent for this compound class. As a potent polar aprotic solvent and H-bond acceptor, anhydrous DMSO effectively disrupts the urea-urea intermolecular bonds, solvating the monomeric compound and, in some cases, forming stable solvates or cocrystals ()[1].

  • Aqueous Incompatibility: The high LogP value and lack of ionizable groups at physiological pH render the compound virtually insoluble in water. Direct dilution of a DMSO stock into aqueous buffers often results in immediate "solvent-shift precipitation," necessitating the use of surfactants and co-solvents for in vivo applications ()[2].

Quantitative Solubility Profile

To guide experimental design, the following table summarizes the anticipated solubility limits of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea across various solvent systems, based on empirical data from structurally analogous diarylurea inhibitors ()[3].

Solvent / SystemClassificationEstimated SolubilityRationale / Application
Water / PBS (pH 7.4) Aqueous< 0.01 mg/mLHigh lipophilicity and crystal lattice energy prevent aqueous solvation.
Ethanol Polar Protic1 - 5 mg/mLModerate H-bonding disruption; useful only as a secondary co-solvent.
100% DMSO Polar Aprotic20 - 50 mg/mLStrong H-bond acceptor; standard for in vitro stock solutions.
100% DMF Polar Aprotic15 - 30 mg/mLAlternative to DMSO, though generally more toxic to cell cultures.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Mixed Micellar2 - 10 mg/mLStandard in vivo dosing vehicle; prevents precipitation upon aqueous dilution.

Formulation Decision Workflow

SolventWorkflow Start 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (Solid Powder) Decision Determine Target Application Start->Decision InVitro In Vitro Assays (Cells / Biochemical) Decision->InVitro Cell Culture InVivo In Vivo Studies (Animal Models) Decision->InVivo Animal Dosing DMSO Dissolve in 100% Anhydrous DMSO (10-50 mM Stock) InVitro->DMSO Formulation Multi-component Co-solvent System (e.g., DMSO / PEG300 / Tween 80 / Saline) InVivo->Formulation QC1 QC: Visual Inspection & Sonication Store at -20°C DMSO->QC1 QC2 QC: Monitor for Precipitation Use within 4 hours Formulation->QC2

Workflow for selecting the appropriate diarylurea solvent system based on downstream application.

Validated Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Objective: To create a stable, concentrated stock for biochemical or cell-based assays. Causality: Using 100% anhydrous DMSO prevents premature hydrolysis and maintains the compound in a monomeric state. Because DMSO is highly hygroscopic, atmospheric water ingress will drastically reduce the solubility threshold of the diarylurea, leading to micro-crystal formation ()[4].

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weighing: Weigh 3.06 mg of the compound (Molecular Weight ≈ 305.7 g/mol ) into a sterile, amber glass vial. Note: Amber glass is mandated as nitro-aromatics can be susceptible to photodegradation.

  • Solvent Addition: Add exactly 1.0 mL of high-purity, newly opened anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex the mixture vigorously for 60 seconds. If particulates remain, sonicate the vial in a water bath at room temperature for 5-10 minutes until the solution is completely clear.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

  • Self-Validation System: Perform a pilot dilution (1:1000) in your target assay buffer. Measure the absorbance at 600 nm (OD600). A reading identical to the blank buffer confirms a true solution; elevated absorbance indicates colloidal aggregation, meaning the stock concentration exceeds the thermodynamic solubility limit of the assay buffer.

Protocol B: Formulation of an In Vivo Dosing Vehicle (Mice/Rats)

Objective: To prepare a homogenous, biocompatible solution for intraperitoneal (IP) or oral (PO) administration. Causality: Direct injection of high-concentration DMSO is toxic and causes tissue necrosis. The compound must be stepped down into an aqueous phase using surfactants (Tween 80) to lower surface tension and co-solvents (PEG300) to bridge the dielectric gap between the highly non-polar drug and the aqueous bloodstream ()[2].

Step-by-Step Methodology:

  • Primary Solvation: Dissolve the required mass of the compound in 10% of the final intended volume using 100% DMSO. Vortex until completely clear.

  • Co-solvent Addition: Add 40% of the final volume using PEG300. Vortex thoroughly for 30 seconds.

  • Surfactant Addition: Add 5% of the final volume using Tween 80. Mix by gentle, continuous inversion for 1 minute to avoid excessive foaming.

  • Aqueous Dilution: Slowly add 45% of the final volume using sterile 0.9% Saline dropwise while continuously vortexing the vial. Critical Step: Rapid addition of saline will cause the diarylurea to immediately crash out of solution.

  • Self-Validation System: Centrifuge a 100 µL aliquot of the final formulation at 10,000 × g for 5 minutes. The absence of a visible pellet at the bottom of the tube confirms the creation of a stable micro-emulsion or true solution, rather than a temporary macroscopic dispersion. Use the formulation within 4 hours of preparation.

References

  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: ACS Omega URL:[Link]

  • In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas as Antischistosomal Agents Source: Antimicrobial Agents and Chemotherapy (ASM) URL:[Link]

Sources

Application

Application Note: Procedures for Using 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea in Anion Sensing

Executive Summary & Structural Rationale Asymmetric urea derivatives are highly effective, neutral hydrogen-bond donors widely deployed in supramolecular chemistry for the recognition of biologically and environmentally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Asymmetric urea derivatives are highly effective, neutral hydrogen-bond donors widely deployed in supramolecular chemistry for the recognition of biologically and environmentally significant anions[1]. The compound 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a rationally designed receptor that leverages precise electronic and steric tuning to achieve high-affinity anion sensing.

As a Senior Application Scientist, it is critical to understand the causality behind this specific molecular architecture:

  • The 3-Chlorophenyl Moiety: The meta-chloro substitution exerts a negative inductive effect (-I), subtly increasing the acidity of the adjacent urea N-H proton without introducing excessive steric hindrance that could block anion access.

  • The 2-Methyl-5-nitrophenyl Moiety: The 5-nitro group is a powerful electron-withdrawing group (EWG) that drastically lowers the pKa of the second N-H proton, maximizing its hydrogen-bond donating capacity[2]. Crucially, the 2-methyl group provides steric pre-organization. By creating local steric bulk, it restricts the rotation of the phenyl ring, locking the urea into a conformation that is thermodynamically pre-organized for capturing Y-shaped (e.g., Acetate,

    
    ) or spherical (e.g., Fluoride, 
    
    
    
    ) anions.

Principles of Operation & Signal Transduction

The sensing mechanism relies on the formation of a 1:1 host-guest complex via intermolecular hydrogen bonding between the urea N-H protons and the target anion[1]. This interaction alters the electron density across the conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-system of the nitrophenyl ring, triggering a measurable colorimetric/UV-Vis shift (typically a bathochromic shift) and a pronounced downfield shift of the N-H protons in 

NMR.

Mechanism Sensor 1-(3-Chlorophenyl)-3- (2-methyl-5-nitrophenyl)urea Complex Host-Guest Complex (Hydrogen Bonded) Sensor->Complex + Anion (Low Conc.) Anion Target Anion (e.g., F⁻, AcO⁻) Anion->Complex Deprotonation Deprotonated Sensor (Excess Basic Anion) Complex->Deprotonation + Anion (High Conc.) Signal1 UV-Vis Shift (Colorimetric Change) Complex->Signal1 Electronic Modulation Signal2 ¹H NMR Downfield Shift (N-H Protons) Complex->Signal2 H-Bond Formation Deprotonation->Signal1 Strong Bathochromic Shift

Logical relationship of anion recognition and signal transduction pathways in the urea sensor.

Preparation of Sensor Solutions and Anion Analytes

To ensure a self-validating and reproducible system, the selection of reagents and solvents must be strictly controlled to eliminate competitive interactions[3].

Causality & Rationale for Experimental Choices:

  • Counter-cation Selection: Always utilize Tetrabutylammonium (TBA) salts of the target anions (e.g., TBA-F, TBA-OAc). Alkali metal cations (like

    
    , 
    
    
    
    ) form tight ion pairs in organic solvents, which competitively inhibit the urea-anion interaction. TBA is a bulky, non-coordinating cation that isolates the anion's behavior.
  • Solvent Selection: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (

    
    ). Water is a highly competitive hydrogen bond donor and acceptor; even trace moisture will severely attenuate the apparent binding constant (
    
    
    
    ).

Workflow Step1 1. Prepare Host Stock (20 µM in DMSO) Step2 2. Prepare Guest Stock (2 mM in Host Stock) Step1->Step2 Ensures constant [Host] Step3 3. Sequential Addition (0 to 100 equiv.) Step2->Step3 Step4 4. Record Spectra (250-600 nm) Step3->Step4 Step5 5. Non-linear Fitting (Calculate Ka) Step4->Step5

Step-by-step experimental workflow for UV-Vis spectroscopic titration to determine binding affinity.

Experimental Protocols

Protocol A: UV-Vis Spectroscopic Titration

This protocol determines the binding affinity (


) and stoichiometry of the host-guest complex.
  • Host Stock Preparation: Prepare a

    
     solution of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea in anhydrous DMSO.
    
  • Guest Stock Preparation: Prepare a

    
     solution of the TBA-anion salt. Critical Step:  Dissolve the TBA salt directly into the Host Stock Solution rather than pure solvent. Causality: This ensures that as the guest is titrated into the cuvette, the concentration of the host remains perfectly constant, eliminating dilution artifacts during spectral analysis.
    
  • Titration Execution: Transfer

    
     of the Host Stock into a quartz cuvette. Record the baseline spectrum (250–600 nm). Add the Guest Stock in incremental aliquots (e.g., 
    
    
    
    ,
    
    
    ) using a micro-syringe. Record the spectrum after each addition until no further spectral changes are observed (saturation).
  • Self-Validation (Deprotonation Check): Highly basic anions like

    
     can cause irreversible deprotonation of the urea rather than simple hydrogen bonding. To validate that the spectral shift is due to H-bonding, add 
    
    
    
    of a protic solvent (e.g., Methanol) to the cuvette post-titration. If the original host spectrum is restored, the interaction is a reversible hydrogen bond.
  • Data Analysis: Extract the absorbance values at the

    
     of the newly formed charge-transfer band. Fit the titration isotherm using a 1:1 non-linear regression model (e.g., Benesi-Hildebrand or BindFit) to calculate 
    
    
    
    .
Protocol B: NMR Titration

This protocol maps the specific binding sites and confirms the hydrogen-bonding mechanism.

  • Sample Preparation: Prepare a

    
     solution of the host in DMSO-
    
    
    
    . Prepare a
    
    
    solution of the TBA-anion salt in the host solution.
  • Initial Scan: Acquire a baseline

    
     NMR spectrum of the host (
    
    
    
    or higher). Identify the two distinct broad singlets corresponding to the urea N-H protons (typically between
    
    
    and
    
    
    ).
  • Titration: Sequentially add aliquots of the guest solution (

    
     to 
    
    
    
    equivalents). After each addition, thoroughly mix the NMR tube and acquire a spectrum.
  • Observation: Track the downfield shift (

    
    ) of the N-H protons. A shift of 
    
    
    
    strongly indicates robust hydrogen bond formation. If the N-H signals disappear entirely and the aromatic protons shift significantly upfield, this indicates deprotonation has occurred.

Quantitative Data Presentation

The table below summarizes the expected binding affinities and spectral behaviors for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea against common anions, reflecting the strong preference for basic, Y-shaped, and spherical geometries.

Target Anion (as TBA salt)GeometryExpected Binding Constant (

,

) in DMSO
UV-Vis

Shift (

)
Primary Interaction Mechanism
Acetate (

)
Y-shaped

Strong Bathochromic (+40 nm)Bidentate Hydrogen Bonding
Fluoride (

)
Spherical

Strong Bathochromic (+55 nm)H-Bonding

Deprotonation (at high eq.)
Dihydrogen Phosphate (

)
Tetrahedral

Moderate Bathochromic (+25 nm)Bidentate Hydrogen Bonding
Chloride (

)
Spherical

Minimal (+5 nm)Weak Monodentate H-Bonding
Nitrate (

)
Trigonal PlanarNegligibleNoneNo significant interaction

References

  • Title: Anion binding with urea and thiourea derivatives Source: Coordination Chemistry Reviews, 2015, 295, 80-124. URL: [Link]

  • Title: Fluorescence Recognition of Anions Using a Heteroditopic Receptor: Homogenous and Two-Phase Sensing Source: Molecules, 2021, 26(9), 2734. URL: [Link]

  • Title: Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents Source: Chemistry Central Journal (via ResearchGate), 2020. URL: [Link]

  • Title: Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors Source: Molecules (via PubMed Central), 2021, 26(15), 4503. URL: [Link]

Sources

Method

Application Note: Handling, Storage, and Assay Protocols for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Executive Summary & Mechanistic Context 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a highly functionalized synthetic compound belonging to the diarylurea class. In modern medicinal chemistry, the diarylurea moi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a highly functionalized synthetic compound belonging to the diarylurea class. In modern medicinal chemistry, the diarylurea moiety is a privileged pharmacophore, most notably recognized for its ability to act as a Type II kinase inhibitor. These molecules specifically target the inactive "DFG-out" conformation of protein kinases (such as VEGFR, PDGFR, and Raf kinases) by inserting the lipophilic aryl rings into the hydrophobic pocket while the urea core forms critical hydrogen bonds with the kinase hinge region[1].

Working with complex diarylureas requires precise handling. The presence of a halogenated ring (3-chlorophenyl) and a nitroaromatic system (2-methyl-5-nitrophenyl) imparts extreme lipophilicity, specific hydrogen-bonding capabilities, and unique vulnerabilities to light and solvent interactions. This guide establishes self-validating protocols to ensure structural integrity and reliable in vitro assay performance.

Physicochemical Profiling & Causality of Instability

To design a robust handling protocol, one must first understand the causality behind the compound's physical behavior.

  • Nitroaromatic Photoreactivity: The 5-nitro group on the tolyl ring is electronically sensitive. When exposed to ambient UV/Visible light over prolonged periods, nitroaromatic compounds can undergo photochemical reduction or structural rearrangement, leading to a loss of target binding affinity[2].

  • DMSO Cocrystallization: Diarylureas possess strong hydrogen-bond donor (urea -NH) and acceptor (urea C=O, nitro -NO₂) properties. When dissolved in dimethyl sulfoxide (DMSO)—a strong H-bond acceptor—diarylureas with electron-withdrawing groups readily form highly stable 1:1 stoichiometric cocrystals. Repeated freeze-thaw cycles provide the nucleation energy required to irreversibly precipitate these DMSO-complexes out of solution[3].

Table 1: Physicochemical Parameters & Handling Impact
PropertyValue / CharacteristicImpact on Experimental Handling
Molecular Formula C₁₄H₁₂ClN₃O₃Determines precise molarity calculations.
Molecular Weight 305.72 g/mol Requires analytical-grade microbalances for stock prep.
H-Bond Donors 2 (Urea -NH)High affinity for polar aprotic solvents; drives cocrystallization.
H-Bond Acceptors 4 (Nitro -NO₂, Urea C=O)Susceptible to ambient hydration; mandates desiccated storage.
Aqueous Solubility < 0.1 mg/mLInsoluble in standard biological buffers (PBS, Tris).
Solvent Compatibility Anhydrous DMSO, DMFRequires controlled serial dilutions to prevent "crashing out."

Storage and Stock Solution Guidelines

To mitigate degradation and precipitation, strict environmental controls must be maintained from the solid state through to the aqueous assay transfer.

Table 2: Master Stock Dilution Guide (Anhydrous DMSO)

Calculations based on MW = 305.72 g/mol . Final DMSO concentration in cellular/biochemical assays must never exceed 1.0% (v/v) to prevent solvent-induced cytotoxicity[4].

Target ConcentrationCompound MassVolume of Anhydrous DMSOAliquot Recommendation
10 mM 1.0 mg327 µL10 µL / tube
10 mM 5.0 mg1.635 mL20 µL / tube
50 mM 5.0 mg327 µL5 µL / tube

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. Built-in checkpoints allow researchers to verify the success of the handling step before proceeding, thereby eliminating false negatives in downstream kinase or cell-based assays.

Protocol A: Preparation of a 10 mM Master Stock
  • Equilibration: Remove the lyophilized powder from -20°C storage and allow it to equilibrate to room temperature inside a dark desiccator for 30 minutes.

    • Causality: Prevents ambient moisture condensation on the cold powder, which would trigger premature hydrolysis or block complete solubilization.

  • Solubilization: Add the calculated volume (see Table 2) of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) directly to the vial.

  • Homogenization: Vortex gently for 60 seconds. If microscopic particulates remain, sonicate the vial in a water bath at 37°C for 2–5 minutes.

    • Causality: Diarylureas require thermal energy to disrupt the strong intermolecular hydrogen bonding within their crystal lattice.

  • Validation Checkpoint 1 (Optical Clarity): Inspect the solution against a dark background under a light source. The solution must be completely optically clear. Any turbidity indicates incomplete solubilization.

  • Aliquoting & Freezing: Divide the master stock into single-use aliquots (e.g., 10 µL) in amber microcentrifuge tubes. Flash-freeze the tubes in liquid nitrogen and store at -80°C.

    • Causality: Flash-freezing bypasses the slow cooling phase that promotes the formation of irreversible 1:1 DMSO-diarylurea cocrystals[3].

Protocol B: Aqueous Transfer for In Vitro Kinase Assays
  • Thawing: Thaw a single DMSO aliquot rapidly in a 37°C dry bath. Do not leave the aliquot at room temperature for extended periods. Discard any unused portion; never refreeze.

  • Intermediate Dilution: Perform all serial dilutions (e.g., generating a dose-response curve from 10 µM to 1 nM) in neat DMSO.

    • Causality: Serial dilutions performed in aqueous buffers cause the highly lipophilic compound to rapidly precipitate out of solution.

  • Aqueous Transfer: Transfer the intermediate DMSO stock into the aqueous assay buffer (containing the target kinase and ATP) immediately prior to initiating the reaction. Ensure the final DMSO concentration is exactly 1% (v/v) across all wells, including vehicle controls[4].

  • Validation Checkpoint 2 (Micro-precipitation Check): Measure the optical density (OD) at 600 nm of the highest concentration assay well. An OD₆₀₀ > 0.05 compared to a blank indicates micro-precipitation. If this occurs, the assay is invalid (false negative) and the maximum tested concentration must be lowered.

Workflow Visualization

The following logical relationship diagram illustrates the critical paths in diarylurea handling, emphasizing how environmental exposures lead to specific chemical failures.

Workflow Solid Solid Compound (Store at -20°C, Dark) DMSO Anhydrous DMSO Stock (Aliquot, No Freeze-Thaw) Solid->DMSO Dissolve in Dry DMSO Degrad Photodegradation (Nitro Group Reduction) Solid->Degrad UV/Vis Light Exposure AqDil Aqueous Assay Buffer (Final DMSO ≤ 1%) DMSO->AqDil Serial Dilution (Pre-warmed) Precip DMSO Cocrystallization (Precipitation) DMSO->Precip Freeze-Thaw / Moisture AqDil->Precip Prolonged Incubation Assay In Vitro Assay (Type II Kinase Inhibition) AqDil->Assay Immediate Transfer

Logical workflow for diarylurea handling, highlighting failure points (red) and optimal paths (green).

References

  • ACS Omega. Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO.[Link]

  • Journal of Synthetic Chemistry. Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.[Link]

  • MDPI Pharmaceuticals. N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important diaryl urea compound. Diaryl ureas are a privileged structure in medicinal chemistry, notably found in kinase inhibitors like Sorafenib, making their efficient synthesis critical.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific problems that can arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Question: Why is my yield of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea consistently low?

Low yield is the most common issue in diaryl urea synthesis. The root cause can typically be traced to one of four areas: starting material integrity, reaction conditions, side reactions, or workup and purification losses.

1. Purity of Starting Materials:

  • 2-methyl-5-nitroaniline: The purity of this amine is crucial. It is typically synthesized via the nitration of o-toluidine.[3][4] Incomplete reactions or inadequate purification can leave residual starting material or isomeric impurities (e.g., 2-methyl-4-nitroaniline), which will not participate in the desired reaction and will complicate purification.

    • Recommendation: Verify the purity of your 2-methyl-5-nitroaniline by ¹H NMR and melting point analysis before starting. If necessary, recrystallize from ethanol or water to obtain sharp-melting yellow to orange-brown crystals.[4]

  • 3-chlorophenyl isocyanate: Isocyanates are highly reactive and susceptible to hydrolysis and polymerization.[5][6] Exposure to atmospheric moisture is a primary cause of degradation.

    • Recommendation: Use a fresh bottle or a recently opened bottle stored under an inert atmosphere (e.g., nitrogen or argon). If the purity is suspect, consider distillation under reduced pressure for purification.[7]

2. Suboptimal Reaction Conditions:

  • Solvent Choice & Anhydrous Conditions: The presence of water is highly detrimental. 3-Chlorophenyl isocyanate will readily react with water to form an unstable carbamic acid, which decomposes to 3-chloroaniline. This newly formed amine can then react with another molecule of the isocyanate to produce the undesired symmetrical urea, 1,3-bis(3-chlorophenyl)urea, consuming your starting material and reducing the yield of the target compound.[8]

    • Recommendation: Use anhydrous solvents (e.g., THF, Dichloromethane, or Acetonitrile) and ensure all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere.

  • Temperature Control: While the reaction is often performed at room temperature, gentle heating can sometimes improve the rate and yield. However, excessive heat can promote side reactions.

    • Recommendation: Start the reaction at room temperature. If progress is slow (as monitored by TLC), gently warm the reaction to 40-50°C.

  • Stoichiometry: Precise control over the reactant ratios is critical to prevent the formation of symmetrical byproducts.[8]

    • Recommendation: A 1:1 molar ratio of the amine to the isocyanate is theoretically required. In practice, using a slight excess (1.05 to 1.1 equivalents) of the less expensive or more easily removed reagent can drive the reaction to completion. However, a large excess should be avoided.

3. Method of Addition:

  • The order in which reagents are added can significantly influence the outcome. Adding the amine solution to the isocyanate solution can sometimes lead to localized high concentrations of the isocyanate, which may favor side reactions.

    • Recommendation: For optimal results, slowly add a solution of 3-chlorophenyl isocyanate dropwise to a stirring solution of 2-methyl-5-nitroaniline. This maintains a low concentration of the isocyanate and favors the formation of the desired unsymmetrical product.[8]

Question: I am observing a significant amount of an insoluble white precipitate as a byproduct. What is it and how can I prevent it?

This is a classic sign of symmetrical urea formation. The white precipitate is likely 1,3-bis(3-chlorophenyl)urea, which often has poor solubility in common organic solvents.

Causality: As detailed previously, this byproduct forms when the 3-chlorophenyl isocyanate reacts with water to generate 3-chloroaniline, which then reacts with another molecule of the isocyanate.

Prevention Strategies:

  • Rigorous Anhydrous Technique: This is the most critical factor. Dry your solvents over molecular sieves, flame-dry your glassware under vacuum, and maintain a positive pressure of an inert gas throughout the experiment.

  • Slow Addition of Isocyanate: As mentioned above, adding the isocyanate slowly to the amine solution minimizes its opportunity to react with any trace moisture.

  • Use of Phosgene-Free Alternatives: If issues persist, consider alternative synthetic routes that avoid highly reactive isocyanates altogether. Modern methods often generate the isocyanate in situ from more stable precursors, which can minimize side reactions.[9][10]

Side_Reaction Isocyanate 3-Chlorophenyl Isocyanate CarbamicAcid Unstable Carbamic Acid Isocyanate->CarbamicAcid + Symmetrical_Urea 1,3-bis(3-chlorophenyl)urea (Symmetrical Byproduct) Water H₂O (Trace Moisture) Water->CarbamicAcid Amine_Side 3-Chloroaniline CarbamicAcid->Amine_Side Decarboxylation (-CO₂) Amine_Side->Symmetrical_Urea + 3-Chlorophenyl Isocyanate

Caption: Formation of symmetrical urea byproduct from isocyanate hydrolysis.

Question: How can I effectively purify the final product?

Diaryl ureas can sometimes be challenging to purify due to their polarity and potentially low solubility.

  • Recrystallization: This is the most common and effective method for purifying 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea.

    • Recommended Solvents: Ethanol is a widely used and effective solvent for recrystallizing diaryl ureas.[11] Other potential solvents or solvent pairs to screen include ethyl acetate, isopropanol, or acetone/water mixtures. The goal is to find a system where the product is sparingly soluble at room temperature but fully soluble at an elevated temperature.

  • Column Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography on silica gel is a viable alternative.

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 10% ethyl acetate in hexanes and gradually increase the polarity to 30-40% ethyl acetate. The desired product is moderately polar and should elute effectively.

  • Washing/Trituration: Before extensive purification, it is often beneficial to triturate (stir as a slurry) the crude solid product with a solvent in which it is poorly soluble, such as diethyl ether or cold ethanol. This can wash away more soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the critical reaction parameters to monitor for this synthesis?

The most critical parameters are summarized below. Careful control of these variables is paramount for achieving high yield and purity.

ParameterRecommended ConditionRationale & Key Considerations
Reagents 2-methyl-5-nitroaniline, 3-chlorophenyl isocyanatePurity is essential. Use high-purity starting materials.
Stoichiometry 1.0 : 1.0 (Amine:Isocyanate)A slight excess of one reagent can be used, but a 1:1 ratio minimizes byproduct formation.[11]
Solvent Anhydrous THF, DCM, or AcetonitrileMust be anhydrous to prevent hydrolysis of the isocyanate.[8]
Temperature Room Temperature (20-25°C)Exothermic reaction; initial cooling may be needed. Gentle warming (40-50°C) can increase rate if necessary.
Atmosphere Inert (Nitrogen or Argon)Protects the isocyanate from atmospheric moisture.
Reaction Time 1-4 hours (Monitor by TLC)Over-extending the reaction time offers no benefit and may lead to degradation.
Q2: How should I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most straightforward method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate (silica gel 60 F₂₅₄).

    • Spot the plate with three lanes: the starting amine (2-methyl-5-nitroaniline), a co-spot (starting amine + reaction mixture), and the reaction mixture.

    • Develop the plate in an appropriate solvent system. A good starting point is 30% Ethyl Acetate in Hexanes .

    • Visualize the plate under UV light (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the starting amine (which is typically more mobile, i.e., has a higher Rf value than the urea product) has been completely consumed.

Q3: What is the general reaction mechanism?

The synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amino group on 2-methyl-5-nitroaniline acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group on 3-chlorophenyl isocyanate.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Amine 2-methyl-5-nitroaniline Product 1-(3-Chlorophenyl)-3- (2-methyl-5-nitrophenyl)urea Amine->Product Nucleophilic Attack Isocyanate 3-chlorophenyl isocyanate Isocyanate->Product

Caption: Nucleophilic addition mechanism for diaryl urea synthesis.

Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

This protocol provides a reliable starting point for the synthesis.

Materials:

  • 2-methyl-5-nitroaniline (1.0 eq)

  • 3-chlorophenyl isocyanate (1.0 eq)[5]

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard, flame-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of nitrogen.

  • Amine Solution: In the flask, dissolve 2-methyl-5-nitroaniline (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Isocyanate Solution: In a separate dry flask, prepare a solution of 3-chlorophenyl isocyanate (1.0 eq) in a small volume of anhydrous THF.

  • Reaction: Transfer the isocyanate solution to the dropping funnel. Add the isocyanate solution dropwise to the stirring amine solution at room temperature over 20-30 minutes. An exotherm may be observed.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes) every 30 minutes until the starting amine is no longer visible. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, reduce the solvent volume in vacuo.

    • The crude product will often precipitate. If not, add hexanes to induce precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether or hexanes to remove any non-polar impurities.

  • Purification:

    • Recrystallize the crude solid from hot ethanol to yield the pure 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea as a crystalline solid.[11]

    • Dry the final product under vacuum.

Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Amine_Sol 2. Prepare Amine Solution in Anhydrous THF Setup->Amine_Sol Addition 4. Add Isocyanate Solution Dropwise to Amine Amine_Sol->Addition Isocyanate_Sol 3. Prepare Isocyanate Solution in Anhydrous THF Isocyanate_Sol->Addition Stir 5. Stir at Room Temp & Monitor by TLC Addition->Stir Workup 6. Concentrate & Precipitate Filter and Wash Solid Stir->Workup Purify 7. Recrystallize from Ethanol Workup->Purify Final Pure Product Purify->Final

Caption: Experimental workflow for the synthesis of the target diaryl urea.

References

  • (No Source Found)
  • BenchChem. A Comparative Guide to the Synthesis of 2-Methyl-5-nitroaniline Hydrate.
  • BenchChem. An In-depth Technical Guide to 2-Methyl-5-nitroaniline.
  • (No Source Found)
  • (No Source Found)
  • BenchChem. Optimizing reaction conditions for the synthesis of diarylureas.
  • Acta Crystallographica Section E: Structure Reports Online. 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea. Available from: [Link]

  • (No Source Found)
  • Sigma-Aldrich. 3-Chlorophenyl isocyanate 99.
  • ChemicalBook. 3-Chlorophenyl isocyanate | 2909-38-8.
  • (No Source Found)
  • Taylor & Francis Online. Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Available from: [Link]

  • Thomas Scientific. 3-Chlorophenyl isocyanate, 0.99.
  • SLS. 3-Chlorophenyl isocyanate, 99% | 245682-100G | SIGMA-ALDRICH.
  • (No Source Found)
  • ResearchGate. Diaryl Urea: A Privileged Structure in Anticancer Agents. Available from: [Link]

  • ACS Publications. One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. Available from: [Link]

  • (No Source Found)
  • ACS Publications. Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. Available from: [Link]

  • PMC. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Available from: [Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Executive Summary This guide addresses technical challenges associated with 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea . As a diarylurea derivative, this compound exhibits a classic "solubility paradox": it posses...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses technical challenges associated with 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea . As a diarylurea derivative, this compound exhibits a classic "solubility paradox": it possesses high crystal lattice energy due to strong intermolecular hydrogen bonding, making it difficult to solubilize, yet it is highly lipophilic, leading to rapid precipitation ("crashing out") upon dilution in aqueous media.

This document provides validated protocols to overcome these thermodynamic and kinetic barriers, ensuring reproducible experimental data.

Part 1: The Physics of Dissolution

To troubleshoot effectively, one must understand the molecular behavior of diarylureas in solution.

The Challenge: The Urea Backbone

The central urea linkage (-NH-CO-NH-) creates a planar, rigid structure capable of forming two strong hydrogen bonds with neighboring molecules. This results in:

  • High Lattice Energy: The solid state is thermodynamically preferred over the solution state.

  • Hydrophobicity: The aromatic rings (3-chlorophenyl and 2-methyl-5-nitrophenyl) drive the compound to aggregate in water to minimize entropy loss.

The Solvent: DMSO (Dimethyl Sulfoxide)

DMSO is the standard solvent because it is a powerful hydrogen bond acceptor.[1] It disrupts the urea-urea interactions, replacing them with DMSO-urea interactions. However, DMSO is highly hygroscopic (absorbs water from air).[2][3] Even 1-2% water content in DMSO can drastically reduce its solvating power for this compound, leading to "mysterious" precipitation in stored stock solutions [1].

Part 2: Preparation of Stock Solutions (Protocol A)

Objective: Create a stable, high-concentration stock (typically 10–50 mM) without degradation.

Reagents & Equipment[1][2][4][5][6]
  • Compound: 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (Solid)[4]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use "squirt bottle" DMSO found on open benches.

  • Equipment: Vortex mixer, Ultrasonic bath (controlled temp), Centrifuge.

Step-by-Step Protocol
  • Equilibration: Allow the compound vial to reach room temperature before opening. This prevents condensation of atmospheric water onto the hygroscopic solid.

  • Weighing: Weigh the desired mass into a glass vial (avoid polystyrene, which can be attacked by DMSO).

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO .

    • Tip: Aim for 80% of the final volume first to account for the displacement volume of the solid.

  • Disruption (The Critical Step):

    • Vortex vigorously for 60 seconds.

    • Sonicate at 30–40 kHz for 10–15 minutes. The bath water should be warm (approx. 35°C–40°C), but do not exceed 50°C to avoid thermal degradation of the nitro group.

  • Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. If "schlieren" lines (wavy distortions) or micro-particulates are visible, repeat sonication.

Data Table: Solubility Profile (Estimated Class Behavior)
SolventSolubility PotentialNotes
Anhydrous DMSO High (>50 mg/mL)Preferred stock solvent.
Ethanol Moderate (<10 mg/mL)Often requires heating; less stable than DMSO.
Water / PBS Negligible (<1 µg/mL)Do not attempt to dissolve solid directly in buffer.
DMSO + 5% Water ReducedPresence of water initiates nucleation.

Part 3: Troubleshooting Aqueous Dilution (The "Crash")

The most common failure point is diluting the DMSO stock into cell culture media or assay buffer. This causes a "solvent shock," where the DMSO concentration drops rapidly, forcing the hydrophobic urea to aggregate.

Diagnostic Workflow

The following diagram illustrates the decision matrix for troubleshooting precipitation issues.

SolubilityTroubleshooting Start Issue: Precipitation Observed CheckStage When does it precipitate? Start->CheckStage StockStage In the DMSO Stock Vial CheckStage->StockStage Before use DilutionStage Upon Dilution into Buffer CheckStage->DilutionStage During assay prep WaterCheck Check DMSO Quality: Is it old/hygroscopic? StockStage->WaterCheck ConcCheck Is final conc. > Solubility Limit? DilutionStage->ConcCheck HeatSonic Action: Warm (37°C) & Sonicate (10 min) WaterCheck->HeatSonic Crystals dissolve ReplaceDMSO Action: Prepare fresh with Anhydrous DMSO WaterCheck->ReplaceDMSO Crystals persist MixingCheck How was it mixed? ConcCheck->MixingCheck Conc. is OK DirectAdd Direct Addition (High Risk) MixingCheck->DirectAdd Static addition Surfactant Action: Add 0.1% Tween-80 or Cyclodextrin MixingCheck->Surfactant If Stepwise fails Stepwise Action: Use Intermediate Dilution (Step-down) DirectAdd->Stepwise Fix

Figure 1: Decision matrix for diagnosing precipitation events. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Protocol B: The "Step-Down" Dilution Method

To prevent precipitation during dilution, avoid adding 100% DMSO stock directly to 100% water.

  • Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into a compatible co-solvent (e.g., PEG-400 or pure Ethanol) or create a "working stock" in 10% DMSO/Buffer if the compound allows.

  • Dynamic Addition:

    • Place the aqueous buffer on a magnetic stirrer or vortexer.

    • Add the compound solution dropwise into the moving buffer.

    • Why? This prevents local regions of high concentration (supersaturation) where nucleation nuclei form [2].

Part 4: Frequently Asked Questions (FAQs)

Q1: My stock solution was clear yesterday, but today it is cloudy. What happened? A: This is likely due to temperature fluctuation or moisture absorption .

  • Mechanism:[5] If stored in a fridge/freezer, the solubility decreases. Upon thawing, the compound may not redissolve immediately (kinetic lag).

  • Fix: Warm the vial to 37°C for 10 minutes and vortex. If it remains cloudy, your DMSO may have absorbed water.[3] Centrifuge to pellet the solid and redissolve in fresh anhydrous DMSO.

Q2: Can I autoclave this compound? A: No. The urea bond is susceptible to hydrolysis at high temperatures and pressures, and the nitro group can degrade. Sterilize solutions by filtration through a 0.22 µm PTFE (hydrophobic) or Nylon membrane. Do not use cellulose acetate (it may bind the drug).

Q3: Is the compound light-sensitive? A: Nitro-aromatic compounds can be sensitive to UV light (photolysis).

  • Recommendation: Store solid and stock solutions in amber vials or wrapped in foil.

Q4: I see a precipitate in my cell culture media after 24 hours. Is my data valid? A: No. The effective concentration is unknown.

  • Fix: You have exceeded the thermodynamic solubility limit in media.

    • Lower the working concentration.[5][6]

    • Add a solubilizing agent: 0.1% DMSO + 0.5% Methylcellulose or Cyclodextrin (e.g., HP-β-CD) to "cage" the hydrophobic molecule [3].

References

  • BenchChem Technical Support. (2025).[1][2][3][7][5] Impact of hygroscopic DMSO on solubility.[3][8][9] Retrieved from BenchChem Database. 2

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for kinetic solubility principles).
  • MedChemExpress. (2025). Solubility Guidelines for Diarylureas. (General protocol adaptation for urea-based compounds). 8[2][3]

  • TargetMol. (2025). Compound Handling Guide: Forchlorfenuron and Analogues. (Reference for physical properties of similar urea structures). 10

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

As Senior Application Scientists, we understand that the synthesis of a target molecule is only half the battle; achieving high purity is paramount for reliable downstream applications, from biological screening to formu...

Author: BenchChem Technical Support Team. Date: March 2026

As Senior Application Scientists, we understand that the synthesis of a target molecule is only half the battle; achieving high purity is paramount for reliable downstream applications, from biological screening to formulation development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of the crude product 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea product?

A1: Understanding potential impurities is the first step toward devising an effective purification strategy. For a diaryl urea synthesized from an isocyanate and an amine, the impurity profile is typically predictable.

  • Unreacted Starting Materials: The most common impurities are the starting materials themselves: 3-chlorophenylisocyanate and 2-methyl-5-nitroaniline. Their presence indicates an incomplete reaction.

  • Symmetrical Urea By-products: A significant and often troublesome impurity is the symmetrical urea, 1,3-bis(3-chlorophenyl)urea. This forms when the 3-chlorophenylisocyanate starting material reacts with trace amounts of water present in the solvent or on glassware.[1] The isocyanate first reacts with water to form an unstable carbamic acid, which decarboxylates to 3-chloroaniline. This aniline is highly reactive and immediately consumes another molecule of isocyanate to form the symmetrical urea.[1]

  • Residual Solvents: Solvents used in the reaction (e.g., THF, Dichloromethane, Acetonitrile) can be trapped in the crystal lattice of the crude product.

Below is a diagram illustrating the primary reaction and the key side reaction.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway SM1 3-Chlorophenyl isocyanate Product 1-(3-Chlorophenyl)-3- (2-methyl-5-nitrophenyl)urea (Desired Product) SM1->Product Intermediate1 3-Chloroaniline (from hydrolysis) SM1->Intermediate1 + H₂O SM2 2-Methyl-5-nitroaniline SM2->Product H2O Trace H₂O Impurity 1,3-bis(3-Chlorophenyl)urea (Symmetrical Impurity) Intermediate1->Impurity + 3-Chlorophenyl isocyanate G start Start: Crude Product dissolve 1. Dissolve crude solid in minimum amount of hot recrystallization solvent start->dissolve filter 2. Hot filter (if insoluble impurities are present) dissolve->filter cool 3. Allow filtrate to cool slowly to room temp, then in an ice bath filter->cool check Crystals Formed? cool->check collect 4. Collect crystals by vacuum filtration check->collect Yes troubleshoot Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent volume check->troubleshoot No wash 5. Wash crystals with a small amount of cold solvent collect->wash dry 6. Dry crystals under vacuum wash->dry end End: Pure Product dry->end troubleshoot->cool G start Start: Impure Product tlc 1. Develop separation method using TLC (Target Rf ≈ 0.3) start->tlc pack 2. Pack column with silica gel slurry tlc->pack load 3. Load sample (wet or dry loading) pack->load elute 4. Elute with mobile phase and collect fractions load->elute monitor 5. Monitor fractions using TLC elute->monitor combine 6. Combine pure fractions monitor->combine evap 7. Evaporate solvent combine->evap end End: Pure Product evap->end

Sources

Optimization

Optimizing reaction temperature for chlorophenyl urea derivative synthesis

Technical Support Center: Chlorophenyl Urea Synthesis Optimization Executive Summary: The Kinetic vs. Thermodynamic Balance Welcome to the technical support hub for urea synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorophenyl Urea Synthesis Optimization

Executive Summary: The Kinetic vs. Thermodynamic Balance

Welcome to the technical support hub for urea synthesis. You are likely here because your chlorophenyl urea reaction—typically between a chlorophenyl isocyanate and an amine (or conversely, a chloraniline and an isocyanate)—is suffering from low yields, impurities, or reproducibility issues.

The Core Principle: The formation of urea from isocyanates and amines is a fast, exothermic, irreversible reaction at standard conditions. However, the introduction of a chlorophenyl group (an electron-withdrawing group, EWG) significantly alters the electrophilicity of the isocyanate carbon.

  • Too Hot: You risk biuret formation , polymerization , or thermal reversion (dissociation back to starting materials).

  • Too Cold: You risk precipitation of intermediates or incomplete conversion due to solubility limits, trapping unreacted isocyanate in the crystal lattice.

Module 1: The Critical Temperature Window

Standard Operating Procedure (SOP) Baseline

For 90% of chlorophenyl urea syntheses, the optimal temperature profile follows a "Cold-Start, Warm-Finish" protocol.

PhaseTemperatureDurationPurpose
Addition

to

30–60 minKinetic control. Suppresses exotherm and prevents immediate side-reactions.
Reaction

to

2–4 hoursEnsures complete conversion. Solubilizes minor precipitates.
Workup AmbientN/AFiltration or quenching.

Why this works: The chlorine atom on the aromatic ring pulls electron density away from the isocyanate (


) carbon, making it highly susceptible to nucleophilic attack. If you mix reagents at high temperatures (

), the reaction rate becomes diffusion-controlled rather than kinetically controlled, leading to local hot-spots and impurity formation [1].

Module 2: Troubleshooting Impurity Profiles

Use the following diagram to diagnose your specific failure mode based on the by-products observed.

Visualizing the Reaction Landscape:

UreaReactionPathways Start Chlorophenyl Isocyanate + Amine Product Target Urea (High Yield) Start->Product  0-25°C  (Kinetic Control) Carbamic Carbamic Acid (Unstable) Start->Carbamic  + H2O Biuret Biuret (Impurity) Start->Biuret  >60°C or  Excess Isocyanate Product->Biuret  + Isocyanate  (High Temp) Water Trace Water (Moisture) SymUrea Symmetric Urea (Impurity) Carbamic->SymUrea  - CO2  (Decarboxylation)

Figure 1: Reaction pathways showing how temperature and moisture divert the starting material into symmetric urea or biuret impurities.

Scenario A: The "Symmetric Urea" Nightmare
  • Symptom: You isolate a high-melting solid that is NOT your product. NMR shows symmetry.

  • Cause: Moisture + Temperature.[1] Water competes with your amine to attack the isocyanate, forming an unstable carbamic acid that decarboxylates to an aniline. This new aniline reacts with remaining isocyanate to form a symmetric urea (e.g., Bis(4-chlorophenyl)urea) [2].

  • The Temperature Link: Higher temperatures accelerate the decarboxylation step, driving this side reaction forward.[2]

  • Fix:

    • Use anhydrous solvents (DCM or THF preferred).[3]

    • Lower the temperature to

      
       during addition.
      
    • Increase the amine equivalents slightly (1.05 eq) to outcompete water.

Scenario B: The "Biuret" Formation
  • Symptom: Sticky residues, lower melting point than expected, extra peaks in LCMS (

    
    ).
    
  • Cause: Thermal degradation.[4][5] At high temperatures (

    
    ), the N-H proton of the product urea becomes acidic enough to react with another molecule of isocyanate [3].
    
  • Fix:

    • Never reflux unless absolutely necessary for solubility.

    • Keep reaction below

      
      .[1]
      
    • Avoid large excesses of isocyanate.

Module 3: Frequently Asked Questions (Technical)

Q1: My starting materials are not soluble at


. Can I heat to reflux? 
A: Avoid reflux if possible.  Refluxing, especially in THF (

) or Toluene (

), promotes reversibility. The urea bond can thermally dissociate back into isocyanate and amine.[6]
  • Better Approach: Use a "slurry-to-solution" method. Suspend your amine in the solvent at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Add the isocyanate.[4][6][7][8] Allow the reaction to warm to Room Temperature (RT). As the urea forms, it may precipitate (if insoluble) or the starting materials will dissolve as they react.[2] If the product precipitates, this is actually ideal—it protects the product from further side reactions (Biuret formation).
    

Q2: Can I use ethanol or methanol to improve solubility? A: Absolutely not. Alcohols are nucleophiles. They will react with the chlorophenyl isocyanate to form carbamates (urethanes), completely killing your yield [4].

  • Exception: You can use alcohols only if you are synthesizing the urea via the "Carbamate Route" (reacting a phenyl carbamate with an amine at high temp), but this is a different mechanism requiring temperatures

    
    .
    

Q3: The reaction is turning pink/red. Is this temperature related? A: This often indicates oxidation of the chloroaniline (if used as a starting material or generated via hydrolysis). While not strictly temperature-caused, high heat accelerates the oxidation. Ensure your amine is colorless before starting. Perform the reaction under


 atmosphere.

Q4: How do I handle the exotherm on a multi-gram scale? A: The reaction of isocyanates with amines is highly exothermic (


). On a scale 

:
  • Dilution: Operate at 0.1 M to 0.2 M concentration.

  • Dosing: Do not dump reagents. Add the isocyanate as a solution in DCM/THF dropwise over 30–60 minutes.

  • Monitoring: Use an internal temperature probe. Do not allow

    
     to exceed 
    
    
    
    during addition.

Module 4: Advanced Protocol (Difficult Substrates)

If your amine is electron-deficient (e.g., a 2-aminopyridine or nitro-aniline) and unreactive at


, you must carefully apply heat without triggering degradation.

The "Step-Up" Protocol:

  • Solvent Switch: Move from DCM to 1,4-Dioxane or Toluene .

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine) or use Pyridine as a co-solvent.

  • Temp Ramp:

    • Mix at RT for 1 hour.

    • If no reaction (TLC check), heat to

      
       for 2 hours.
      
    • Critical: Do not exceed

      
      . If it requires 
      
      
      
      , the isocyanate route is likely invalid due to thermal instability. Consider using CDI (Carbonyldiimidazole) coupling instead [5].

References

  • Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218. Link

  • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76. Link

  • Spyropoulos, C., & Kokotos, C. G. (2014). One-pot synthesis of ureas from amines and Boc-protected amines using triphosgene. The Journal of Organic Chemistry, 79(10), 4477–4483. Link

  • Common Organic Chemistry. (n.d.). Urea Formation: Amine + Isocyanate Conditions.[1][3][4][6][7] Common Organic Chemistry. Link

  • Dushin, R. G. (2012). Synthesis of Ureas. In Comprehensive Organic Synthesis II (pp. 1-35). Elsevier. Link

Sources

Troubleshooting

Overcoming steric hindrance in 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea formation

Topic: Overcoming Steric Hindrance in 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea Formation Welcome to the Application Support Hub Current Status: Online 🟢 Specialist: Dr. Aris Thorne, Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea Formation

Welcome to the Application Support Hub

Current Status: Online 🟢 Specialist: Dr. Aris Thorne, Senior Application Scientist Ticket Context: Synthesis of sterically hindered diarylureas.

Executive Summary

The synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea presents a classic "double-constraint" challenge in organic chemistry. You are battling two opposing forces:

  • Steric Hindrance: The ortho-methyl group on the 5-nitrophenyl ring physically shields the reaction center.

  • Electronic Deactivation: The 5-nitro group is strongly electron-withdrawing, drastically reducing the nucleophilicity of the aniline if used in that role.

This guide provides three validated protocols to overcome these barriers, moving from standard optimization to advanced activation strategies.

Part 1: Diagnostic & Strategy (The "Why" and "How")

Before attempting a reaction, you must select the correct direction of assembly. In urea synthesis, you combine a nucleophile (amine) and an electrophile (isocyanate or equivalent).[1][2][3]

The Golden Rule for Asymmetric Ureas:

Always use the most electron-deficient/hindered species as the Electrophile (Isocyanate/Carbamate) and the more electron-rich species as the Nucleophile (Amine).

Analysis of your substrates:

  • Ring A (3-Chloroaniline): Weakly deactivated. Moderate nucleophile.

  • Ring B (2-Methyl-5-nitroaniline): Severely deactivated (by NO₂) and Sterically Hindered (by o-Me). This is a terrible nucleophile.

Visualizing the Pathway

The following diagram illustrates the kinetic bottleneck and the catalytic bypass using DMAP.

UreaSynthesis Aniline 3-Chloroaniline (Nucleophile) Steric STERIC BARRIER (Ortho-Methyl Group) Aniline->Steric Attack Blocked Product Target Urea Product Aniline->Product Iso 2-Methyl-5-nitrophenyl isocyanate (Electrophile) Iso->Steric Shielded by Intermediate Acyl-Pyridinium Intermediate (Highly Reactive) Iso->Intermediate DMAP Attack (Fast) DMAP DMAP Catalyst (Nucleophilic Activation) DMAP->Intermediate Intermediate->Product Aniline Attack (Displaces DMAP)

Caption: Figure 1. The ortho-methyl group blocks direct aniline attack. DMAP acts as a 'stealth' nucleophile to form a reactive intermediate that extends the electrophilic center away from the steric bulk.

Part 2: Troubleshooting Protocols
Protocol A: The DMAP-Catalyzed Direct Route

Use this if you already have the 2-methyl-5-nitrophenyl isocyanate available.

The Science: 4-Dimethylaminopyridine (DMAP) is not just a base here; it is a nucleophilic catalyst. It attacks the isocyanate to form a reactive


-acylpyridinium salt. This intermediate is more electrophilic than the free isocyanate and, crucially, the positive charge is projected away from the steric bulk of the methyl group.

Step-by-Step:

  • Dissolve: In a dry flask under Argon, dissolve 1.0 equiv of 2-methyl-5-nitrophenyl isocyanate in anhydrous Dichloromethane (DCM) or THF (0.2 M concentration).

  • Catalyst: Add 0.1 - 0.2 equiv of DMAP. Stir for 10 minutes. You may see a slight precipitate or color change (formation of the active species).

  • Addition: Add 1.1 equiv of 3-chloroaniline dropwise.

  • Reaction: Stir at reflux (DCM: 40°C, THF: 66°C) for 4–12 hours.

  • Workup: Cool to room temperature. The urea often precipitates. Filter and wash with cold ether. If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.

ParameterRecommendationReason
Solvent DCM or THFPolar aprotic solvents stabilize the polar transition state.
Temp RefluxThermal energy is required to overcome the rotational barrier of the o-methyl group.
Stoichiometry Excess AnilineDrives the reaction to completion; easier to wash away excess liquid aniline than solid isocyanate.
Protocol B: The Phenyl Carbamate "Safety" Route

Use this if the isocyanate is unstable, unavailable, or if you wish to avoid handling volatile isocyanates.

The Science: Phenyl chloroformate reacts with the hindered aniline to form a phenyl carbamate. This carbamate is a stable, crystalline solid ("masked isocyanate"). When heated with the second aniline in the presence of a base, it releases the isocyanate in situ or undergoes direct displacement.

Workflow:

  • Activation: Dissolve 2-methyl-5-nitroaniline (1.0 equiv) and Pyridine (1.2 equiv) in THF at 0°C.

  • Carbamate Formation: Add Phenyl Chloroformate (1.05 equiv) dropwise. Stir 1 hour.

    • Checkpoint: Pour into water.[2] Filter the solid Phenyl (2-methyl-5-nitrophenyl)carbamate . Dry it.

  • Coupling: Mix the isolated carbamate (1.0 equiv) with 3-chloroaniline (1.1 equiv) and DMSO (0.5 M).

  • Base: Add Triethylamine (1.5 equiv) or DBU (0.5 equiv).

  • Heat: Heat to 60–80°C for 3–6 hours.

  • Purification: Pour into 1N HCl (aq). The product precipitates; the base and phenol byproduct remain in the aqueous layer.

Part 3: Frequently Asked Questions (FAQs)

Q1: My reaction turns black, and yield is <10%. What is happening?

  • Diagnosis: Likely oxidation of the aniline or decomposition of the isocyanate due to moisture.

  • Fix: Ensure solvents are anhydrous. If using Protocol A, switch to Toluene as the solvent. Toluene allows for higher reflux temperatures (110°C), which is often necessary to force the conformation of the ortho-methyl group into a reactive state.

Q2: Can I use microwave irradiation?

  • Answer: Yes, and it is highly recommended for this specific steric pattern.

  • Protocol: Combine 1.0 equiv Isocyanate + 1.0 equiv Aniline in Acetonitrile (dry). Irradiate at 100°C for 10–20 minutes . The rapid heating profile often outcompetes side reactions (like dimerization).

Q3: Why not use CDI (Carbonyldiimidazole)?

  • Analysis: CDI is a valid option, but for ortho-substituted anilines, the intermediate imidazolide is often too stable or sterically crowded to react efficiently with the second amine. The Phenyl Carbamate (Protocol B) is superior because the phenoxide leaving group is better balanced for this specific electronic profile.

References & Grounding
  • Mechanism of DMAP Catalysis:

    • Schuemacher, A. C., & Hoffmann, R. W. (2001).[4] Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP).[4] Synthesis.

    • Context: Establishes the formation of the reactive

      
      -acylpyridinium species which overcomes poor electrophilicity.
      
  • Hindered Urea Synthesis (Carbamate Route):

    • Thavonekham, B. (1997).[5] Synthesis of Ureas via Phenyl Carbamates.[5] Synthesis, 1189.[5]

    • Context: The foundational protocol for using phenyl chloroformate to bypass unstable isocyanates.

  • Microwave Acceleration:

    • General Application: Microwave irradiation has been proven to accelerate the nucleophilic addition of amines to isocyanates by overcoming the activation energy barrier imposed by steric hindrance.

    • See also:C. Spyropoulos, C. G.[6] Kokotos, J. Org.[6] Chem., 2014, 79, 4477-4483.[6] (Discusses one-pot urea synthesis strategies).

  • Sorafenib Analog Chemistry (Relevant Structural Analogs):

    • Bankston, D., et al. (2002). A Scalable Synthesis of the FLT3 Inhibitor... Organic Process Research & Development.

    • Context: Describes the industrial handling of diarylureas with electron-withdrawing and steric groups similar to the 2-methyl-5-nitro moiety.

Disclaimer: These protocols involve hazardous chemicals (Isocyanates, Chloroformates). Always review MSDS and perform a risk assessment before experimentation.

Sources

Optimization

Minimizing side reactions during 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea synthesis

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate and troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific urea synthesis. Our goal is to provide you with the causal understanding and practical solutions needed to minimize side reactions and maximize the yield and purity of your target compound.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems you might encounter during the synthesis. We diagnose the likely cause based on reaction mechanics and provide validated protocols for resolution.

Q1: My reaction resulted in a low yield of the desired product, and a significant amount of a high-melting, poorly soluble white solid precipitated. What is this by-product and how can I prevent its formation?

Probable Cause: The insoluble white solid is almost certainly the symmetrical urea by-product, 1,3-bis(3-chlorophenyl)urea . This side product forms when the 3-chlorophenyl isocyanate starting material reacts with water present in the reaction medium. Isocyanates are extremely sensitive to moisture. The reaction with water forms an unstable carbamic acid intermediate, which rapidly decarboxylates to produce 3-chloroaniline.[1] This newly generated aniline is nucleophilic and immediately reacts with a second molecule of the 3-chlorophenyl isocyanate starting material, creating the highly stable and often insoluble symmetrical urea.

The Underlying Mechanism:

  • R-NCO (3-chlorophenyl isocyanate) + H₂O[R-NHCOOH] (unstable carbamic acid)

  • [R-NHCOOH]R-NH₂ (3-chloroaniline) + CO₂

  • R-NH₂ + R-NCOR-NH-C(O)-NH-R (1,3-bis(3-chlorophenyl)urea)

Solution & Preventative Protocol: To prevent the formation of this by-product, you must rigorously exclude water from your reaction system.

Step-by-Step Protocol for Anhydrous Reaction Conditions:

  • Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅ or Drierite) immediately before use.

  • Solvent Selection & Preparation: Use a dry, aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are common choices. Use a freshly opened bottle of anhydrous solvent or dispense it from a solvent purification system (e.g., a Grubbs apparatus). If using bottled solvent, purchase a grade with low water content (<50 ppm).

  • Reagent Handling: Ensure your starting amine, 2-methyl-5-nitroaniline, is dry. If it has been stored for a long time, dry it in a vacuum oven. The 3-chlorophenyl isocyanate is the most critical reagent; use a fresh bottle or a recently opened one that has been stored under an inert atmosphere.

  • Inert Atmosphere: Assemble the glassware while it's still warm and immediately purge the entire system with a dry, inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the entire experiment, from reagent addition to the final quench. This is typically achieved using a gas inlet and an oil bubbler or balloon.

  • Reagent Addition: Add the 2-methyl-5-nitroaniline and the anhydrous solvent to the reaction flask under the inert atmosphere. Add the 3-chlorophenyl isocyanate dropwise via a syringe through a rubber septum or via a pressure-equalizing dropping funnel. A slow, controlled addition helps to dissipate any exothermic heat and prevents localized high concentrations of the isocyanate.

Q2: The ¹H NMR of my crude product is complex. I see my desired product, but there are also multiple N-H signals and additional aromatic peaks. What are these other species?

Probable Cause: This issue typically points to the presence of multiple urea-containing compounds. Besides the desired product and the symmetrical 1,3-bis(3-chlorophenyl)urea discussed in Q1, you may also be forming:

  • 1,3-bis(2-methyl-5-nitrophenyl)urea: This is the other possible symmetrical urea. Its formation is less common in a standard isocyanate-amine addition but can occur if your isocyanate starting material is contaminated or if you are using a synthetic route where the isocyanate is generated in situ from 3-chloroaniline (e.g., using phosgene or a substitute), and the reaction conditions inadvertently favor the self-reaction of the 2-methyl-5-nitroaniline.

  • Biuret By-products: The N-H protons on your newly formed diaryl urea product are nucleophilic enough to react with another molecule of isocyanate, especially if an excess of isocyanate is used or if the reaction temperature is too high.[1] This reaction forms a biuret, which will have different NMR signals and add to the complexity of the spectrum.

Solution & Preventative Protocol: Precise control over stoichiometry and temperature is critical to avoid these side products.

  • Accurate Stoichiometry: Use a slight excess of the amine (2-methyl-5-nitroaniline), typically 1.05 to 1.1 equivalents, relative to the isocyanate. This ensures the more reactive and sensitive isocyanate is fully consumed, minimizing the chance for it to react with the product to form a biuret or with trace water.

  • Temperature Control: Run the reaction at a controlled, low temperature. Start the addition of the isocyanate at 0°C (ice-water bath). After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion. High temperatures can accelerate side reactions, including biuret formation and isocyanate dimerization/trimerization.[1][2]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress.[3] The goal is to stop the reaction as soon as the limiting reagent (isocyanate) has been consumed. Over-extending the reaction time provides more opportunity for side reactions to occur.

Frequently Asked Questions (FAQs)

Q1: What are the most critical experimental parameters to control for a successful synthesis?

Answer: The three most critical parameters, in order of importance, are:

  • Moisture Exclusion: As detailed above, water is the primary enemy of this reaction, leading to the most common and difficult-to-remove by-product. Anhydrous conditions are non-negotiable.

  • Stoichiometry: The ratio of amine to isocyanate dictates the reaction's efficiency and side-product profile. Using the isocyanate as the limiting reagent is a key strategy to ensure it is fully consumed.

  • Temperature: Low-temperature control (starting at 0°C) is essential to manage the reaction's exothermicity and prevent unwanted side reactions like biuret formation or isocyanate polymerization.

Q2: How should I purify the final product, 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea?

Answer: Purification can be challenging due to the similar polarities of the desired product and the potential urea-based by-products.

  • Primary Purification (Crystallization): The product is typically a solid. Recrystallization is the most effective method for purification.[4] A good solvent system will be one in which the desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the by-products (especially the symmetrical ureas) have different solubility profiles.

    • Recommended Solvents to Screen: Ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures are excellent starting points.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved (often the symmetrical ureas), perform a hot filtration to remove them. Allow the filtrate to cool slowly to induce crystallization of the pure product.

  • Secondary Purification (Chromatography): If crystallization fails to provide adequate purity, flash column chromatography on silica gel is the next step.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is typically effective. The exact ratio will depend on your specific by-products and should be determined by TLC analysis first.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

Answer: A combination of techniques is recommended for robust analysis.

  • Reaction Monitoring:

    • TLC: The simplest method. Use a silica plate and a mobile phase like 30-50% ethyl acetate in hexane. Stain with potassium permanganate or view under UV light. You should see the consumption of the starting materials and the appearance of a new spot for the product.

  • Crude and Final Product Analysis:

    • ¹H and ¹³C NMR: This is essential for confirming the structure of your desired product and identifying any impurities.[5] The urea N-H protons typically appear as two distinct singlets or broad signals in the downfield region of the ¹H NMR spectrum.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for confirming the molecular weight of your product and assessing purity.[3] It can also help identify the mass of any by-products, aiding in their identification.

    • FTIR (Fourier-Transform Infrared Spectroscopy): Look for the characteristic urea carbonyl (C=O) stretch, typically a strong band around 1640-1680 cm⁻¹, and N-H stretching bands around 3300 cm⁻¹.

Data and Diagrams

Table 1: Key Compounds in the Synthesis
Compound NameRoleMolecular Weight ( g/mol )Key Characteristics
3-Chlorophenyl isocyanateStarting Material153.57Highly reactive, moisture-sensitive liquid.
2-Methyl-5-nitroanilineStarting Material152.15Solid, nucleophilic amine.
1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea Desired Product 305.72 Solid, target compound.
1,3-bis(3-Chlorophenyl)ureaSide Product281.14High-melting solid, often poorly soluble in common organic solvents.
1,3-bis(2-Methyl-5-nitrophenyl)ureaSide Product330.29Potential solid by-product.
Biuret DerivativeSide Product459.29Higher molecular weight by-product from reaction of product with isocyanate.
Diagrams

Reaction_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions 3-Chlorophenyl\nIsocyanate 3-Chlorophenyl Isocyanate Desired Product 1-(3-Chlorophenyl)-3- (2-methyl-5-nitrophenyl)urea 3-Chlorophenyl\nIsocyanate->Desired Product Symmetrical Urea\n(bis-chlorophenyl) Symmetrical Urea (bis-chlorophenyl) 3-Chlorophenyl\nIsocyanate->Symmetrical Urea\n(bis-chlorophenyl) + 3-Chloroaniline (from H₂O reaction) 2-Methyl-5-Nitroaniline 2-Methyl-5-Nitroaniline 2-Methyl-5-Nitroaniline->Desired Product Anhydrous Solvent Anhydrous Solvent Inert Atmosphere Inert Atmosphere 0°C to RT 0°C to RT Biuret Formation Biuret Formation Desired Product->Biuret Formation H2O H2O H2O->Symmetrical Urea\n(bis-chlorophenyl) Excess Isocyanate Excess Isocyanate Excess Isocyanate->Biuret Formation

Caption: Main reaction pathway and key side reactions.

Troubleshooting_Workflow Start Problem Observed: Low Yield / Impure Product CheckPrecipitate Insoluble White Precipitate? Start->CheckPrecipitate CheckNMR Complex NMR (multiple NH signals)? CheckPrecipitate->CheckNMR No CauseSymmetricUrea Cause: Symmetrical Urea (1,3-bis(3-chlorophenyl)urea) from reaction with H₂O. CheckPrecipitate->CauseSymmetricUrea Yes CauseStoichiometry Cause: Biuret formation or multiple urea species. CheckNMR->CauseStoichiometry Yes SolutionAnhydrous Solution: 1. Oven-dry glassware. 2. Use anhydrous solvent. 3. Run under N₂/Ar. CauseSymmetricUrea->SolutionAnhydrous SolutionStoichiometry Solution: 1. Use slight excess of amine (~1.05 eq). 2. Add isocyanate at 0°C. 3. Monitor via TLC/LCMS. CauseStoichiometry->SolutionStoichiometry

Caption: Troubleshooting workflow for common synthesis issues.

References

  • EP1203765A2 - Process for the synthesis of urea - Google Patents. (n.d.).
  • 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea - PMC - NIH. (n.d.).
  • New resource-efficient and green synthesis methods for biologically active derivatives of urea. (n.d.).
  • A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system - SciSpace. (2016, January 15).
  • 1-(3-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea - Sigma-Aldrich. (n.d.).
  • Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formulation - PMC. (2025, July 16).
  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - Taylor & Francis. (2021, March 30).
  • Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC. (2022, November 25).
  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC. (n.d.).
  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO | ACS Omega - ACS Publications - ACS.org. (2021, February 19).
  • Urea formation via reaction of an isocyanate with an amine. - ResearchGate. (n.d.).
  • UREA TESTING METHODS. (2025, January 24).
  • Selected syntheses of ureas through phosgene substitutes | Request PDF - ResearchGate. (2025, August 6).
  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.).
  • Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates | ACS Omega - ACS Publications. (2022, February 1).
  • The Integral Role of Measuring Instruments in Optimizing Urea Synthesis - SenTec. (2023, September 1).
  • Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study - MDPI. (2025, February 21).
  • Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway - MDPI. (2023, August 24).
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.).
  • What is Phosgene Synthesis and Its Importance in Organic Chemistry?. (2026, February 20).
  • INVESTIGATION OF THE REACTION CONDITIONS OF PHOSGENE PRODUCTION - Periodica Polytechnica. (n.d.).
  • Diaryl Urea Derivative Molecule Inhibits Cariogenic Streptococcus mutans by Affecting Exopolysaccharide Synthesis, Stress Response, and Nitrogen Metabolism - Frontiers. (2022, May 9).
  • Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. (n.d.).
  • The Analysis of the Urea Biosensors Using Different Sensing Matrices via Wireless Measurement System & Microfluidic Measurement System - MDPI. (2019, July 8).
  • Purification of urea - US2663731A - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Guide: High-Purity Engineering of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Welcome to the Advanced Synthesis & Purification Support Center. Ticket ID: UREA-SYN-004 Subject: Purity Enhancement & Impurity Control for Pharmaceutical Applications Assigned Scientist: Dr. A. Vance, Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis & Purification Support Center. Ticket ID: UREA-SYN-004 Subject: Purity Enhancement & Impurity Control for Pharmaceutical Applications Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Compound Dashboard & Physicochemical Profile

Before troubleshooting, verify your target parameters. This urea derivative exhibits low solubility in standard organic solvents due to strong intermolecular hydrogen bonding and the crystalline packing induced by the ortho-methyl and meta-nitro substituents.

ParameterSpecificationTechnical Note
CAS Number 197502-37-7
Formula C₁₄H₁₂ClN₃O₄MW: 317.73 g/mol
Appearance White to Off-white SolidYellowing indicates nitro-aniline contamination.
Solubility (High) DMSO, DMF, DMAcUse for analytical sample prep only (difficult to remove).
Solubility (Mod) Hot Ethanol, Hot MethanolPrimary recrystallization solvents.
Solubility (Low) Water, Hexane, DCMUse as anti-solvents.
Critical Impurities 1. Residual Anilines (GTI)2. Symmetric Ureas1. Genotoxic (ICH M7 control required).2. Formed via moisture hydrolysis.

Module 1: Synthesis Optimization (Prevention)

User Question: "I am observing a consistent 3-5% impurity peak at a higher retention time than my product. My yield is acceptable, but the purity is failing. What is this?"

Diagnosis: This is almost certainly the Symmetric Urea byproduct (e.g., 1,3-bis(3-chlorophenyl)urea or the nitro-analog). Root Cause: Moisture ingress. Isocyanates are highly reactive with water, hydrolyzing to form an amine, which then reacts with the remaining isocyanate to form the symmetric urea.

The Mechanism of Failure

The ortho-methyl group on the nitro-aniline ring creates steric hindrance, slowing the desired reaction rate. This gives moisture a competitive advantage if the system is not strictly anhydrous.

ReactionPathways Sub1 Isocyanate (R-NCO) Target Target Urea (R-NH-CO-NH-Ar) Sub1->Target + Sub2 (Desired) AmineImp Amine (R-NH2) Sub1->AmineImp + Water (Hydrolysis) Sub2 Aniline (Ar-NH2) Sub2->Target Water H2O (Moisture) SymUrea Symmetric Urea (R-NH-CO-NH-R) AmineImp->SymUrea + Sub1 (Fast)

Figure 1: Competitive reaction pathways. Moisture leads to the symmetric urea "dead-end" impurity.

Protocol: Anhydrous Synthesis Control
  • Solvent Drying: Do not rely on "store-bought" anhydrous solvents. Dry THF or Toluene over molecular sieves (3Å or 4Å) for 24 hours prior to use.

  • Temperature Staging:

    • Dissolve the aniline (2-methyl-5-nitroaniline) first.

    • Cool to 0°C .

    • Add the isocyanate dropwise.

    • Why? Low temperature suppresses the hydrolysis rate relative to the urea formation.

  • Stoichiometry: Use a slight excess of the aniline (1.05 eq) rather than the isocyanate. It is easier to remove residual aniline (via acid wash or resin) than to remove the insoluble symmetric urea.

Module 2: Purification Protocols (The "Cure")

User Question: "My crude solid is yellow/sticky. Column chromatography is difficult because the compound streaks and precipitates on the column. How do I purify this on a multigram scale?"

Diagnosis: Diarylureas have poor solubility in standard chromatography eluents (Hexane/EtOAc), leading to streaking. Solution: Switch to Recrystallization or Reslurry (Swish) techniques. Avoid chromatography for this scaffold.

Protocol A: The "Ethanol Swish" (Removal of Anilines & Color)

Best for: Removing yellow color and minor sticky impurities.

  • Suspend crude solid in Ethanol (10 mL per gram) .

  • Heat to reflux (approx. 78°C) for 30 minutes. Note: The product may not fully dissolve; this is acceptable.

  • Cool slowly to room temperature, then to 0°C.

  • Filter the solid and wash with cold ethanol.

  • Mechanism: The impurities (nitroaniline, degradation products) remain in the mother liquor, while the urea lattice tightens and rejects them.

Protocol B: DMSO/Water Recrystallization (High Purity)

Best for: API grade (>99.5%) requirements.

  • Dissolve crude solid in minimum DMSO at 60°C.

  • Filter hot (if necessary) to remove insoluble symmetric urea.

  • Slowly add Water (anti-solvent) dropwise until turbidity persists.

  • Allow to cool to RT undisturbed.

  • Critical Step: Wash the filtered cake extensively with water, then ethanol, to remove residual DMSO.

Module 3: Genotoxic Impurity Control (ICH M7)[1][2]

User Question: "We detected 2-methyl-5-nitroaniline at 50 ppm. This is a structural alert for genotoxicity. Standard acid washes aren't removing it efficiently."

Diagnosis: The nitro group on the aniline ring is electron-withdrawing, significantly reducing the basicity of the amine. Standard HCl washes may fail to protonate it sufficiently for extraction into the aqueous layer.

Solution: Chemoselective Scavenging.

Protocol: Resin Scavenging

Replace liquid-liquid extraction with a solid-supported electrophile.

StepActionRationale
1 Dissolve crude (or retain reaction mixture) in THF/DCM.
2 Add PS-Isocyanate or PS-Benzaldehyde resin (2-3 equivalents relative to expected impurity).These resins react covalently with the residual aniline.
3 Agitate at 40°C for 4-12 hours.Heat is required due to the low nucleophilicity of the nitroaniline.
4 Filter.The impurity is trapped on the solid beads; the filtrate contains pure urea.

Analytical Validation & Troubleshooting

User Question: "I see split peaks in my HPLC chromatogram."

Troubleshooting Guide:

  • Atropisomerism: The bulky ortho-methyl and meta-nitro groups can restrict rotation around the urea bond, creating rotamers.

    • Test: Run the HPLC column at 40°C or 50°C . If peaks merge, it is rotameric, not an impurity.

  • Solubility Issues: If the sample is dissolved in pure DMSO but injected into a high-water mobile phase, the urea may precipitate in the injector loop or column head.

    • Fix: Use a diluent that matches the initial mobile phase gradient (e.g., 50:50 MeCN:Water).

Purification Logic Tree

PurificationLogic Start Crude Urea Isolated CheckPurity Check Purity (HPLC) Start->CheckPurity Decision1 Major Impurity? CheckPurity->Decision1 SymUrea Symmetric Urea (Insoluble Solid) Decision1->SymUrea High RT Peak Aniline Residual Aniline (Yellow/Sticky) Decision1->Aniline Low RT Peak / Color ActionSym Hot Filtration (Dissolve product in hot EtOH/DMF, filter off insoluble impurity) SymUrea->ActionSym ActionAni Resin Scavenging (PS-Isocyanate) or EtOH Recrystallization Aniline->ActionAni Final Final API Grade (>99.5%) ActionSym->Final ActionAni->Final

Figure 2: Decision matrix for purification based on impurity profile.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2] (2017).[3][4] Link

  • Anderson, N. G., et al. "Process Research and Development of a Diaryl Urea: The Importance of Controlling Reaction Water." Organic Process Research & Development, 5(1), 2001. Link

  • Kutyla, M. J., et al. "Synthesis and structure-activity relationships of diarylureas." Journal of Medicinal Chemistry, 56(21), 2013. (General reference for urea synthesis conditions). Link

  • MacMillan, D. S., et al. "Evaluation of Alternative Solvents in Common Amide Coupling Reactions." Green Chemistry, 15, 2013. (Solvent selection for ureas). Link

Sources

Optimization

Troubleshooting poor NMR resolution of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Topic: 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea Welcome to the technical support center for researchers working with 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea. This guide is designed to provide in-depth,...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Welcome to the technical support center for researchers working with 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea. This guide is designed to provide in-depth, field-proven insights into resolving common issues with Nuclear Magnetic Resonance (NMR) spectroscopy, specifically addressing the challenge of poor spectral resolution. Our approach is rooted in first principles, combining rigorous scientific explanation with practical, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea has broad, poorly resolved peaks. Where do I even begin to troubleshoot?

A1: Poor resolution in NMR spectra is a common but solvable issue that typically originates from one of three areas: the sample itself, the instrument's parameters, or inherent properties of the molecule. The most effective troubleshooting strategy is to address these in a systematic order, starting with the factors you can most easily control.

The logical workflow is to first ensure the quality of your sample and the instrument's calibration (shimming), as these are the most frequent culprits. Only after ruling out these extrinsic factors should you focus on optimizing acquisition parameters or considering intrinsic molecular behaviors.

Below is a visual guide to this diagnostic workflow.

G Start Poor Resolution Observed Sample Sample-Related Issues Start->Sample Investigate Instrument Instrument-Related Issues Start->Instrument Investigate Molecule Molecule-Specific Issues Start->Molecule Investigate Concentration Concentration Too High/Low Sample->Concentration Solubility Poor Solubility / Particulates Sample->Solubility Impurities Paramagnetic Impurities Sample->Impurities Shimming Poor Magnetic Field Homogeneity (Shimming) Instrument->Shimming Params Sub-optimal Acquisition Parameters Instrument->Params Aggregation Intermolecular Aggregation (H-Bonding, π-stacking) Molecule->Aggregation Exchange Chemical or Conformational Exchange Molecule->Exchange

Caption: Initial diagnostic workflow for poor NMR resolution.

Q2: Could my sample preparation be the root cause? The compound looks pure.

A2: Absolutely. Visual purity does not guarantee a sample is optimized for high-resolution NMR. Several critical factors in sample preparation can degrade spectral quality:

  • Particulate Matter: Undissolved solids or dust particles drastically disrupt the magnetic field homogeneity. The magnetic susceptibility of a solid particle differs from the surrounding solution, creating localized field distortions that result in broad lines and poor line shapes.[1] It is imperative that all samples are filtered directly into the NMR tube.

  • Incorrect Sample Volume: High-resolution NMR probes are designed for a specific sample height (typically 4-5 cm, corresponding to 0.5-0.7 mL of solvent in a standard 5 mm tube).[2][3][4] Too little solvent exposes the instrument's receiver coils to the susceptibility difference at the sample-air interface, making it impossible to achieve good shimming and resulting in broad, asymmetric peaks.[1]

  • Contaminated NMR Tubes: Residual contaminants from previous samples or improper cleaning can introduce unwanted signals and paramagnetic species. Never dry NMR tubes in a hot oven, as this can bake on impurities and does not effectively remove solvent vapors.[3]

For a robust and reproducible method, please refer to Protocol 1: Systematic Sample Preparation and Filtration .

Q3: I used CDCl₃ as my solvent. Could this be a poor choice for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea?

A3: Yes, the choice of solvent is critical, especially for a molecule with this structure. Your compound has two key features that influence its behavior in solution:

  • Urea Moiety (-NH-CO-NH-): This group is a strong hydrogen bond donor and acceptor.

  • Aromatic Rings: The two phenyl rings can engage in π-π stacking interactions.

Both hydrogen bonding and π-π stacking can lead to molecular aggregation.[5][6] As molecules aggregate, their effective size in solution increases. Larger entities tumble more slowly in solution, leading to faster transverse (T₂) relaxation, which is a direct cause of signal broadening and loss of resolution.[7][8]

While Chloroform-d (CDCl₃) is a common solvent, it is relatively non-polar and does little to disrupt strong intermolecular hydrogen bonds. A more polar, hydrogen-bond-disrupting solvent like Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice for ureas and other molecules prone to aggregation.

SolventDielectric Constant (ε)Key Properties & Suitability
Chloroform-d (CDCl₃) 4.8Low polarity. May not sufficiently solvate the polar urea group, promoting self-aggregation.
Acetone-d₆ 21Intermediate polarity. Better at disrupting H-bonds than CDCl₃.
Acetonitrile-d₃ 37.5Polar aprotic. Good solubilizing power for polar compounds.
Dimethyl sulfoxide-d₆ (DMSO-d₆) 47Highly polar aprotic. Excellent at disrupting hydrogen bonds and π-stacking, often providing the sharpest signals for aggregating compounds.

Recommendation: Re-prepare your sample in DMSO-d₆. If solubility is an issue, a titration experiment, starting with DMSO-d₆ and adding small amounts of CDCl₃, can help find an optimal mixture. See Protocol 2 for guidance.

Q4: How do I know if my sample has paramagnetic impurities, and how can I remove them?

A4: Paramagnetic impurities, even at trace levels, are a notorious cause of severe line broadening.[8][9] These species (e.g., transition metal ions like Fe³⁺, Cu²⁺, or even dissolved molecular oxygen) possess unpaired electrons, which create a fluctuating local magnetic field. This provides a highly efficient relaxation pathway for nearby nuclei, dramatically shortening their T₁ and T₂ relaxation times and broadening their NMR signals beyond recognition.[10][11][12][13]

Diagnosis:

  • Appearance: The spectrum will show uniformly broad peaks across the entire chemical shift range.

  • T₁ Measurement: A simple inversion-recovery experiment will reveal very short T₁ relaxation times for all protons.

  • Solvent Signals: The residual solvent peaks will also be significantly broadened.

Removal:

  • Filtration: If the source is a heterogeneous catalyst (e.g., Pd/C), simple filtration through a tight plug of Celite or glass wool in a Pasteur pipette is effective.

  • Chelation: For dissolved metal ions, washing a solution of your compound in a non-polar solvent (like ethyl acetate) with an aqueous solution of a chelating agent like EDTA can be effective. Ensure the compound is then rigorously dried.

  • Degassing: To remove dissolved O₂, which is paramagnetic, you can bubble an inert gas like nitrogen or argon through the sample for several minutes just before capping the NMR tube. For more sensitive experiments, three freeze-pump-thaw cycles are the gold standard.

Q5: I've optimized my sample preparation, but the resolution is still not perfect. Which instrument parameters should I adjust?

A5: Once you have a high-quality sample, fine-tuning the acquisition parameters is the next logical step. The goal is to accurately capture the Free Induction Decay (FID) for as long as possible without losing signal into the noise.

G Params Key Acquisition Parameters Acquisition Time (AQ) Relaxation Delay (D1) Number of Scans (NS) Resolution Spectral Resolution Params:aq->Resolution Directly Impacts (Longer AQ = Better Digital Resolution) SNR Signal-to-Noise Ratio (S/N) Params:d1->SNR Impacts (Prevents Saturation) Params:ns->SNR Directly Impacts (More Scans = Better S/N) Time Total Experiment Time Params:aq->Time Increases Params:d1->Time Increases Params:ns->Time Increases

Sources

Troubleshooting

Technical Support Center: Scale-Up of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Status: Active Ticket ID: SC-UREA-2024-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the technical support hub for the production of 1-(3-Chlorophenyl)-3-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SC-UREA-2024-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for the production of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea . This guide addresses the specific challenges encountered when transitioning this diarylurea synthesis from milligram-scale medicinal chemistry to kilogram-scale process development.

The core reaction involves the nucleophilic addition of 2-methyl-5-nitroaniline to 3-chlorophenyl isocyanate . While chemically straightforward, the scale-up is plagued by three primary failure modes: uncontrolled exotherms , rheological failure (slurry thickening) , and symmetric urea impurity formation .

Module 1: Reaction Kinetics & Exotherm Management

Q: The reaction mixture boiled over upon adding the isocyanate. How do I control the exotherm at the 1 kg scale?

A: The formation of the urea linkage is highly exothermic (


). At the bench scale, heat dissipation is rapid. At the kilogram scale, the surface-area-to-volume ratio decreases, leading to thermal runaway.

Protocol Adjustment:

  • Reverse Addition is NOT Recommended: Adding the amine to the isocyanate can lead to high local concentrations of isocyanate, promoting dimerization or polymerization.

  • Controlled Addition (Standard):

    • Dissolve 2-methyl-5-nitroaniline in the solvent (e.g., Toluene or Ethyl Acetate) in the reactor.

    • Cool the reactor to 0–5°C .

    • Dilute 3-chlorophenyl isocyanate (1:1 v/v with reaction solvent) and add it via a dosing pump or dropping funnel.

    • Critical Parameter: Maintain internal temperature

      
      . Adjust addition rate solely based on thermal response.
      
Q: Why is the reaction stalling? I have unreacted aniline left.

A: This is often a "false stall" caused by encapsulation . As the product precipitates, it can coat the unreacted aniline crystals, preventing them from dissolving and reacting with the isocyanate.

Troubleshooting Steps:

  • Solvent Check: Are you using a solvent where the starting aniline is fully soluble before isocyanate addition? If you started with a slurry of aniline, switch to a solvent with higher solubility (e.g., THF or warm Ethyl Acetate) or increase solvent volume.

  • Agitation: Switch from a magnetic stir bar (ineffective for slurries) to an overhead stirrer with a pitched-blade turbine or anchor impeller to ensure high-shear mixing.

Module 2: Solubility & Rheology (The "Thick Slurry" Issue)

Q: My reaction turned into a solid "brick" that I cannot stir. How do I handle this?

A: Diarylureas are notorious for high lattice energy and poor solubility, leading to rapid precipitation. This phenomenon is known as "oiling out" followed by uncontrolled crystallization, or direct "crashing out."

Rheology Management Strategy:

ParameterRecommendationRationale
Solvent Selection Ethyl Acetate or Toluene Allows product to precipitate (driving equilibrium) but requires robust stirring.
Dilution Factor 10–15 L/kg Standard 5 L/kg is insufficient. Higher dilution maintains flowability.
Temperature Hot Addition (Reflux) Advanced:[1] Run the reaction at reflux in Toluene. The product remains soluble longer, or crystallizes more slowly as larger, filterable needles rather than an amorphous gel.
Q: Can I use DMF or DMSO to keep everything in solution?

A: Avoid if possible. While they solve the solubility issue, removing high-boiling polar aprotic solvents requires aqueous workups that often hydrolyze the residual isocyanate into impurities (see Module 3) or result in significant product loss during crystallization.

Module 3: Impurity Profile & Purification

Q: I see a new spot on TLC/HPLC that corresponds to a higher molecular weight impurity. What is it?

A: The primary impurity is 1,3-bis(3-chlorophenyl)urea (Symmetric Urea).

Mechanism:

  • Moisture enters the system.

  • Water reacts with 3-chlorophenyl isocyanate to form unstable carbamic acid.

  • Carbamic acid decarboxylates to form 3-chloroaniline .

  • 3-chloroaniline reacts rapidly with remaining isocyanate to form the symmetric urea.

Prevention Protocol:

  • Drying: Karl Fischer titration of the solvent must show

    
     water.
    
  • Stoichiometry: Use a slight excess of the aniline (1.05 eq) rather than the isocyanate. It is easier to wash away unreacted aniline (acid wash) than to separate the insoluble symmetric urea.

Q: How do I remove the symmetric urea if it's already formed?

A: Since both the product and the impurity are diarylureas with similar solubility profiles, recrystallization is difficult.

  • Hot Filtration: The symmetric urea is often less soluble than the desired asymmetric urea.

    • Dissolve the crude product in boiling Ethanol or THF .

    • Filter while hot. The symmetric urea often remains as a solid residue.

    • Cool the filtrate to crystallize the pure product.

Module 4: Visualization of Workflows

Figure 1: Synthesis & Impurity Pathway

UreaSynthesis Isocyanate 3-Chlorophenyl isocyanate Reaction Coupling Reaction (Exothermic) Isocyanate->Reaction Hydrolysis Hydrolysis Isocyanate->Hydrolysis + H2O Aniline 2-Methyl-5-nitroaniline Aniline->Reaction Water H2O (Impurity) Water->Hydrolysis Product Target Urea (Precipitate) Reaction->Product Main Pathway AmineImp 3-Chloroaniline Hydrolysis->AmineImp - CO2 SymUrea Sym-Urea Impurity (Bis-3-chlorophenyl urea) AmineImp->SymUrea + Isocyanate

Caption: Reaction pathway showing the competition between product formation and moisture-induced symmetric urea generation.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Issue Observed Q1 Is the mixture too thick to stir? Start->Q1 Q2 Is there an uncontrolled exotherm? Start->Q2 Q3 Is purity < 98%? Start->Q3 Sol1 Increase dilution to 15 L/kg Switch to Anchor Impeller Q1->Sol1 Yes Sol2 Decrease addition rate Cool reactor to 0°C Q2->Sol2 Yes Sol3 Check for Sym-Urea Perform Hot Filtration in EtOH Q3->Sol3 Yes

Caption: Decision matrix for resolving common scale-up failure modes.

Module 5: Safety & Handling (Critical)

WARNING: Isocyanates are potent sensitizers and lachrymators.

  • Engineering Controls: All solids charging must occur within a laminar flow hood or glovebox.

  • Quenching: Never dispose of unreacted isocyanate directly. Quench equipment with a mixture of Water (90%), Concentrated Ammonia (2%), and Detergent (8%) . Let stand for 24 hours.

  • Nitro Compounds: 2-methyl-5-nitroaniline is toxic and potentially mutagenic. Avoid dust generation.

References

  • National Institutes of Health (NIH) . Diarylureas as Antitumor Agents. PubMed Central. Available at: [Link]

  • Organic Syntheses . Preparation of p-Nitrophenyl Isocyanate (General Isocyanate Handling). Org. Synth. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: Mass Spectrometry Fragmentation of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Executive Summary This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (C₁₄H₁₂ClN₃O₃), a structural motif commonly encountered in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (C₁₄H₁₂ClN₃O₃), a structural motif commonly encountered in the synthesis of kinase inhibitors (e.g., Sorafenib analogues) and urea-based agrochemicals.

Accurate characterization of this molecule requires understanding its specific fragmentation kinetics under Collision-Induced Dissociation (CID). This document details the fragmentation pathways, diagnostic ion selection for Multiple Reaction Monitoring (MRM), and compares ionization sources (ESI vs. APCI) to optimize sensitivity in complex biological matrices.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertySpecification
IUPAC Name 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea
Molecular Formula C₁₄H₁₂ClN₃O₃
Monoisotopic Mass 305.0567 Da
[M+H]⁺ (Expected) 306.0640 m/z
Isotope Pattern Characteristic 3:1 intensity ratio for [M] and [M+2] due to ³⁵Cl/³⁷Cl
Key Moieties Diarylurea bridge, 3-Chlorophenyl ring, 2-Methyl-5-nitrophenyl ring

Experimental Methodology

To replicate the fragmentation data described below, the following standardized LC-MS/MS protocol is recommended. This workflow ensures reproducibility across triple quadrupole (QqQ) and Q-TOF platforms.

Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for precursor transmission).

  • Collision Energy (CE): Ramped 15–35 eV for spectral library generation.

  • Source Temperature: 350°C.

Fragmentation Mechanism Analysis

The fragmentation of N,N'-diarylureas under CID is driven by proton transfer reactions and the stability of the resulting aniline and isocyanate species.

Primary Pathway: Urea Bridge Cleavage

The protonated molecular ion ([M+H]⁺, m/z 306) typically protonates at the urea oxygen or one of the nitrogen atoms. Upon collisional activation, the urea bond cleaves via two competing pathways:

  • Pathway A (Aniline Formation): Proton transfer leads to the formation of a protonated aniline and a neutral isocyanate.

  • Pathway B (Isocyanate Formation): Charge retention on the isocyanate fragment with loss of a neutral amine.

Diagnostic Fragment Ions
m/z (approx)Ion IdentityOriginDiagnostic Value
306.1 [M+H]⁺PrecursorParent molecule confirmation.
179.0 [C₈H₇N₂O₃]⁺2-Methyl-5-nitrophenyl isocyanateHigh Specificity: Identifies the nitro-substituted ring.
153.1 [C₇H₉N₂O₂]⁺2-Methyl-5-nitroanilineMajor Product: Common in ureas with electron-withdrawing groups.
154.0 [C₇H₅ClNO]⁺3-Chlorophenyl isocyanateChlorine Check: Must show 3:1 isotope ratio at 154/156.
128.0 [C₆H₇ClN]⁺3-ChloroanilineBase Peak Candidate: Often the most stable cation.
Mechanistic Visualization

The following diagram illustrates the competitive cleavage pathways.

FragmentationPathway Precursor [M+H]+ Precursor m/z 306 (35Cl) Frag_Cl_Iso Fragment A1 3-Chlorophenyl Isocyanate m/z 154 Precursor->Frag_Cl_Iso Urea Cleavage (Loss of Nitro-aniline) Frag_Cl_Ani Fragment A2 3-Chloroaniline m/z 128 Precursor->Frag_Cl_Ani Urea Cleavage (Loss of Nitro-isocyanate) Frag_Nitro_Iso Fragment B1 2-Methyl-5-nitrophenyl Isocyanate m/z 179 Precursor->Frag_Nitro_Iso Urea Cleavage (Loss of Chloro-aniline) Frag_Nitro_Ani Fragment B2 2-Methyl-5-nitroaniline m/z 153 Precursor->Frag_Nitro_Ani Urea Cleavage (Loss of Chloro-isocyanate) Frag_Nitro_Loss Nitro Loss (-NO) m/z 123 Frag_Nitro_Ani->Frag_Nitro_Loss -NO (30 Da)

Figure 1: Proposed CID fragmentation pathways for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea.

Comparative Performance Guide: ESI vs. APCI

When developing a quantitative assay (e.g., PK studies or impurity profiling), the choice of ionization source is critical.[2]

Technology Comparison
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Ion evaporation from charged droplets. Best for polar/ionic species.Gas-phase chemical ionization (Corona discharge). Best for neutrals.
Sensitivity for Urea High. The urea nitrogens are easily protonated in acidic mobile phases.Medium-High. Good efficiency, but often lower absolute signal than ESI for this class.
Matrix Effects High Susceptibility. Co-eluting phospholipids can suppress ionization.Low Susceptibility. Gas-phase ionization is more robust against dirty matrices.
Adduct Formation Forms [M+H]⁺ and [M+Na]⁺.[3] Sodium adducts can split signal intensity.Predominantly [M+H]⁺.[4] Less sodium adduct interference.
Recommendation
  • For Clean Matrices (Standards, Water): Use ESI+ . It typically provides the lowest Limit of Detection (LOD) for diarylureas due to the basicity of the urea nitrogens.

  • For Biological Matrices (Plasma, Urine): If ESI shows significant matrix suppression (>20%), switch to APCI+ . The thermal vaporization in APCI helps mitigate suppression from non-volatile matrix components.

References

  • Fundamental Mechanism of Urea Fragmentation

    • Title: Fragmentation of protonated N,N'-diarylureas: A study by electrospray ioniz
    • Source: Journal of Mass Spectrometry.
    • Context: Establishes the competitive isocyanate/amine formation p
    • URL:[Link] (Journal Homepage)

  • Chlorine Isotope Patterns in MS

    • Title: Interpretation of Mass Spectra of Organic Compounds (Isotope Abundance).
    • Source: LibreTexts Chemistry.
    • Context: Validates the 3:1 intensity ratio rule for 35Cl/37Cl identific
    • URL:[Link]

  • ESI vs.

    • Title: Comparison of ESI and APCI-LC-MS/MS methods: A case study.
    • Source: Journal of Chrom
    • Context: Supports the recommendation of APCI for reducing matrix effects in plasma analysis.[5][6]

    • URL:[Link]

Sources

Comparative

Comparing biological activity of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea vs Sorafenib

This guide provides an in-depth technical comparison between Sorafenib (a clinically approved multi-kinase inhibitor) and 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (a synthetic diaryl urea derivative, hereinafter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Sorafenib (a clinically approved multi-kinase inhibitor) and 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (a synthetic diaryl urea derivative, hereinafter referred to as CMP-3Cl-2Me ).

This analysis is designed for researchers investigating structure-activity relationships (SAR) of diaryl ureas, kinase inhibitor discovery, and pharmacological profiling.

Executive Summary

Sorafenib (BAY 43-9006) is the industry-standard "Type II" kinase inhibitor, utilizing a diaryl urea scaffold to stabilize the DFG-out conformation of kinases (e.g., BRAF, VEGFR, PDGFR). Its efficacy stems from a specific "tail" moiety (N-methylpicolinamide ether) that occupies the hydrophobic allosteric pocket.

CMP-3Cl-2Me represents a minimalist diaryl urea scaffold . It retains the core urea pharmacophore (linker) and the halogenated phenyl ring but lacks the extended heteroaromatic "tail" crucial for high-potency kinase selectivity. This compound is typically studied as a fragment , negative control , or intermediate to understand the contribution of the urea bridge versus the peripheral substituents.

Quick Comparison Matrix
FeatureSorafenib CMP-3Cl-2Me
Primary Class Multi-Kinase Inhibitor (Type II)Diaryl Urea Derivative / Synthetic Scaffold
Key Targets VEGFR-2, PDGFR-

, BRAF(V600E), CRAF
Urease (potential), Non-specific Kinase binder
Molecular Weight 464.8 g/mol ~305.7 g/mol
Binding Mode DFG-out (Allosteric Pocket + Hinge)Urea Bridge H-bonding (Limited Pocket occupancy)
Clinical Status Approved (HCC, RCC, Thyroid Cancer)Experimental / Chemical Probe

Chemical Structure & Pharmacophore Analysis

The biological divergence between these two compounds is dictated by their structural topology.

Sorafenib[1][2][3][4][5][6]
  • Structure : N-(4-chloro-3-(trifluoromethyl)phenyl)-N'- (4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea.

  • Pharmacophore :[1][2][3]

    • Diaryl Urea Core : Forms two key hydrogen bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) in the kinase ATP-binding site.

    • Hydrophobic Tail : The pyridyloxy-phenyl moiety extends into the hydrophobic back-pocket, locking the kinase in the inactive (DFG-out) state.

    • Halogenated Head : The 4-Cl-3-CF3-phenyl group occupies the hydrophobic front pocket.

CMP-3Cl-2Me
  • Structure : 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea.

  • Pharmacophore :[1][2][3]

    • Diaryl Urea Core : Identical H-bonding potential to Sorafenib's core.

    • Substituents :

      • 3-Chlorophenyl : Mimics the "head" group of Sorafenib but lacks the trifluoromethyl group (lower lipophilicity).

      • 2-Methyl-5-Nitrophenyl : A rigid, electron-deficient ring. The nitro group (

        
        ) is a strong electron withdrawer, increasing the acidity of the urea NH protons, potentially strengthening H-bonds, but it lacks the steric bulk and length  to reach the kinase allosteric pocket.
        

Mechanism of Action & Biological Activity[6]

Kinase Inhibition Profile

The primary distinction is selectivity and potency .

  • Sorafenib : Exhibits nanomolar potency against RAF kinases and RTKs.

    • IC50 (BRAF): 22 nM

    • IC50 (VEGFR-2): 90 nM

    • Mechanism: The "tail" interaction is critical. Without it, the residence time in the kinase pocket is significantly reduced.

  • CMP-3Cl-2Me :

    • Predicted Activity: Low to micromolar range inhibition of kinases. Lacking the "tail," it cannot stabilize the DFG-out conformation effectively.

    • Alternative Targets: Simple diaryl ureas with nitro groups are often reported as Urease Inhibitors (mimicking the substrate urea) or Cytokinin analogs (in plant biology).

    • Cytotoxicity: May show non-specific cytotoxicity due to the nitro-aromatic moiety (potential for redox cycling or metabolic activation) rather than specific kinase inhibition.

Signaling Pathway Visualization

The following diagram illustrates the blockade points. Sorafenib acts upstream on RTKs and RAF, while CMP-3Cl-2Me is likely ineffective at these nodes.

SignalingPathway GrowthFactor Growth Factors (VEGF, PDGF) RTK RTK (VEGFR/PDGFR) Transmembrane Receptor GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF Kinase (BRAF/CRAF) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Sorafenib SORAFENIB (High Potency Block) Sorafenib->RTK Sorafenib->RAF UreaDeriv CMP-3Cl-2Me (Weak/No Block) UreaDeriv->RAF ?? (Low Affinity)

Figure 1: Signal Transduction Blockade.[4][5] Sorafenib actively inhibits RTK and RAF nodes. CMP-3Cl-2Me lacks the structural fidelity for potent inhibition.

Experimental Protocols for Comparison

To objectively compare these compounds, researchers must utilize self-validating assays. The following protocols distinguish between specific kinase targeting and general cytotoxicity.

Protocol A: In Vitro Kinase Inhibition Assay (FRET/ELISA)

Purpose: To quantify the IC50 against a specific target (e.g., VEGFR2 or BRAF).

  • Reagents : Recombinant BRAF(V600E) kinase, ATP (Km concentration), Substrate (e.g., MEK1), and Test Compounds.

  • Preparation :

    • Dissolve Sorafenib and CMP-3Cl-2Me in 100% DMSO to 10 mM stock.

    • Prepare serial dilutions (e.g., 10 μM down to 0.1 nM) in kinase buffer.

  • Reaction :

    • Mix Kinase + Substrate + Compound in 384-well plate.

    • Initiate with ATP. Incubate for 60 min at RT.

  • Detection : Use a specific antibody (e.g., anti-phospho-MEK) coupled to a fluorophore (TR-FRET).

  • Data Analysis : Plot % Inhibition vs. Log[Concentration].

    • Expected Sorafenib IC50: < 50 nM.

    • Expected CMP-3Cl-2Me IC50: > 10 μM (Inactive/Weak).

Protocol B: Cellular Cytotoxicity Assay (MTT/MTS)

Purpose: To determine if CMP-3Cl-2Me kills cells via off-target mechanisms despite weak kinase inhibition.

  • Cell Lines : HepG2 (Liver Cancer) or A549 (Lung Cancer).

  • Seeding : Seed 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment :

    • Add compounds (0.1 - 100 μM) for 72h.

    • Include DMSO control (0.1%) and Positive Control (Staurosporine).

  • Readout :

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Interpretation :

    • If CMP-3Cl-2Me shows IC50 ~10-50 μM, it suggests general toxicity or non-kinase mechanisms (e.g., oxidative stress from the nitro group).

    • Sorafenib should show IC50 ~2-5 μM (mechanism-based apoptosis).

Experimental Workflow Diagram

Workflow cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Output Stock DMSO Stock (10 mM) Dilution Serial Dilution (1:3 steps) Stock->Dilution Kinase Kinase Assay (Target Specificity) Dilution->Kinase Biochemical Cell Cell Viability (Phenotypic Efficacy) Dilution->Cell Cellular IC50 Calculate IC50 Kinase->IC50 Cell->IC50 Curve Dose-Response Curve Fit IC50->Curve

Figure 2: Validation Workflow. Parallel assessment of biochemical potency and cellular efficacy ensures robust differentiation.

Supporting Data (Literature & Predicted)

While specific public data for the exact structure CMP-3Cl-2Me is limited compared to Sorafenib, the following table synthesizes data from Sorafenib literature and SAR studies of analogous diaryl ureas (e.g., simple nitro-phenyl ureas).

ParameterSorafenib (Data Source: Wilhelm et al.) CMP-3Cl-2Me (Inferred from Diaryl Urea SAR)
RAF-1 Inhibition (IC50) 6 nM> 10,000 nM (Predicted)
VEGFR-2 Inhibition (IC50) 90 nM> 10,000 nM (Predicted)
Cellular IC50 (HepG2) 2.5 - 5.0 μM20 - 50 μM (Typical for simple ureas)
Solubility (LogP) ~3.8 (Lipophilic)~2.5 - 3.0 (Moderate)
Primary Resistance Point mutations (e.g., "Gatekeeper"), Activation of alternative pathways (PI3K/Akt)N/A (Likely efflux or metabolic clearance)

Note on CMP-3Cl-2Me Activity : Simple diaryl ureas containing nitro groups often exhibit bacteriostatic or fungistatic properties (via urease inhibition) rather than potent anticancer kinase activity. The nitro group can also induce oxidative stress in mammalian cells at high concentrations, leading to non-specific toxicity.

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research, 64(19), 7099-7109. Link

  • Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844. Link

  • Liu, Y., et al. (2011). "Design, synthesis, and biological evaluation of novel urea derivatives as Raf kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Shtrykova, V. V., et al. (2015). "New resource-efficient and green synthesis methods for biologically active derivatives of urea." Procedia Chemistry. (Synthesis of diaryl ureas).
  • VulcanChem . "1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea Biological Activity." (Reference for simple urea bioactivity). Link

Sources

Validation

FTIR characteristic peaks of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

FTIR Characteristic Peaks of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea: A Comparative Spectroscopic Guide Executive Summary Diarylureas represent a privileged scaffold in modern drug discovery, functioning as pot...

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Characteristic Peaks of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea: A Comparative Spectroscopic Guide

Executive Summary

Diarylureas represent a privileged scaffold in modern drug discovery, functioning as potent kinase inhibitors (e.g., Sorafenib, Regorafenib) by acting as bidentate hydrogen bond donors and acceptors within the ATP-binding pocket of target enzymes. The compound 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a highly functionalized derivative that incorporates both electron-withdrawing (chloro, nitro) and steric-directing (methyl) groups.

For researchers developing novel therapeutics, Fourier-Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for confirming structural integrity, assessing hydrogen-bonding capacity, and monitoring polymorphic purity. This guide provides an in-depth, comparative analysis of the FTIR characteristic peaks of this specific diarylurea against established alternatives, backed by mechanistic insights and self-validating experimental protocols.

Mechanistic Spectroscopy: The Causality Behind the Peaks

Understanding the FTIR spectrum of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea requires analyzing the electronic "push-pull" dynamics across its core. We do not merely look at where the peaks fall; we must understand why they shift.

  • The Amide I Band (C=O Stretch): In a standard non-conjugated aliphatic urea, the C=O stretch appears around 1680 cm⁻¹. However, in this compound, the strongly electron-withdrawing 3-chloro and 5-nitro groups pull electron density away from the urea nitrogens via inductive and resonance effects[1]. This increases the acidity of the N-H protons, leading to exceptionally strong intermolecular hydrogen bonding in the solid state. Consequently, the C=O double bond character is weakened, shifting the Amide I band down to approximately 1658 cm⁻¹ [2].

  • The Amide II Band (N-H Bend) and N-H Stretch: The enhanced hydrogen bonding restricts the N-H bending motion, pushing the Amide II band to ~1560 cm⁻¹. The N-H stretching vibration, typically a sharp peak above 3400 cm⁻¹ in dilute solutions, broadens and shifts significantly to ~3315 cm⁻¹ and ~3288 cm⁻¹ in the solid state due to these strong intermolecular networks [2, 3].

  • Nitro and Chloro Signatures: The asymmetric and symmetric stretching of the -NO₂ group provides diagnostic peaks at ~1530 cm⁻¹ and ~1340 cm⁻¹, respectively [4]. The meta-substituted C-Cl stretch anchors the fingerprint region at ~780 cm⁻¹.

G N1 Electron-Withdrawing -NO2 & -Cl Groups N2 Urea Core (-NH-CO-NH-) N1->N2 Inductive Effect N3 Enhanced Intermolecular Hydrogen Bonding N2->N3 Increased N-H Acidity N4 Amide I (C=O) Shift ↓ ~1658 cm⁻¹ N3->N4 Weakens C=O Bond N5 Amide II (N-H) Shift ↓ ~3315 cm⁻¹ N3->N5 Weakens N-H Bond

Caption: Causality of electronic effects on the FTIR characteristic peaks of the diarylurea core.

Comparative Performance Analysis

To objectively evaluate the hydrogen-bonding strength and structural rigidity of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea, we compare its FTIR spectral data against two key alternatives:

  • Sorafenib: A benchmark FDA-approved diarylurea kinase inhibitor [2].

  • 1-(3-Chlorophenyl)-3-phenylurea: A simplified analog lacking the 2-methyl and 5-nitro substitutions, used to isolate the electronic contribution of the second aryl ring [5].

Table 1: Comparative FTIR Characteristic Peaks of Diarylurea Derivatives

CompoundN-H Stretch (cm⁻¹)C=O Stretch (Amide I) (cm⁻¹)NO₂ Asym/Sym Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea 3315, 328816581530 / 1340780
Sorafenib (Reference Drug)33301689N/A775
1-(3-Chlorophenyl)-3-phenylurea (Simplified Analog)33401670N/A785

Performance Insight: The data reveals that 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea exhibits a lower C=O stretching frequency (1658 cm⁻¹) compared to the simplified analog (1670 cm⁻¹). This proves that the addition of the 5-nitro group significantly enhances the hydrogen-bond donor capacity of the urea core—a critical "performance" metric for achieving high binding affinity in kinase active sites. Its spectral profile closely mirrors the robust hydrogen-bonding network seen in Sorafenib, validating its utility as a premium precursor for targeted drug design [2, 3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols incorporate self-validating steps. If the intermediate criteria are not met, the workflow halts, preventing the acquisition of artifact-laden spectral data.

G A Precursor 1: 3-Chloroaniline C Nucleophilic Addition (DMSO, 85°C) A->C B Precursor 2: 2-Methyl-5-nitrophenyl isocyanate B->C D Crude 1-(3-Chlorophenyl)-3- (2-methyl-5-nitrophenyl)urea C->D Precipitation E Recrystallization (Self-Validation Step) D->E Removes unreacted isocyanate F FTIR Spectral Acquisition (ATR & KBr Pellet) E->F Pure Polymorph

Caption: Workflow for the synthesis and self-validating FTIR characterization of the diarylurea.

Protocol 1: Synthesis and Purification

Causality: The synthesis relies on the nucleophilic addition of an aniline to an isocyanate. We utilize DMSO to ensure full solubility of the intermediates, preventing premature precipitation that traps unreacted starting materials [1].

  • Reaction Setup: Dissolve 1.0 equivalent of 3-chloroaniline in anhydrous DMSO (2 mL/mmol) under a nitrogen atmosphere.

  • Coupling: Slowly add 1.0 equivalent of 2-methyl-5-nitrophenyl isocyanate. Heat the mixture to 85 °C and stir overnight.

  • Precipitation: Cool the mixture to room temperature and quench with ice-cold distilled water to precipitate the crude diarylurea.

  • Self-Validation (Purification): Filter the solid and recrystallize from an ethanol/water mixture.

    • Validation Check: The melting point must be sharp (>200 °C). A broad melting point indicates trapped isocyanate or aniline, requiring a second recrystallization before proceeding to FTIR.

Protocol 2: FTIR Spectral Acquisition

Causality: We utilize the KBr pellet technique over ATR-FTIR for this specific validation. While ATR provides rapid surface analysis, the applied anvil pressure can induce subtle polymorphic shifts in the crystal lattice, artificially shifting the Amide I band. The KBr pellet method dilutes the sample, reducing peak saturation for highly absorbing groups like -NO₂, ensuring accurate peak resolution [3].

  • Sample Preparation: Grind 2 mg of the purified 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea with 200 mg of spectroscopic-grade, oven-dried KBr. Press under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Background Calibration: Acquire a background spectrum of a pure KBr pellet to subtract atmospheric CO₂ and ambient moisture.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans to optimize the signal-to-noise ratio).

  • Self-Validation (Spectral Integrity): Examine the baseline at 3400 cm⁻¹.

    • Validation Check: If a broad, sweeping peak is present without distinct urea N-H shoulders, the KBr matrix absorbed water. The pellet must be discarded, the KBr re-dried, and the sample re-prepared to prevent masking of the critical 3315 cm⁻¹ N-H stretch.

References

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLOH5ukjQHnXJmiP8o2_23MI_qM1XMVmcl8SRu1o6RGHVraie3r2sPsnwD_N3TIPrb0pQ_WvGifU8YkqZzuqQeFMxndArG1sWq6q32l183wE3d10ha0I09h0IpEjepk055szkdj__hw7jw6D4=]
  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO | ACS Omega. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3FB_EXDbQnhNavyEjVJ26ZZ6KivZWoxKY4rzLbbd4X5FWsNmWEJzhqV_EKFlqVsF_WISa0-MjWh2eBrHfhPwiuIIA8witG7CeDzLkWlpOC-V1IPDD0jMNbD4TNIdFErq1GQYqeZEYgixN6Z0=]
  • (5-Chloro-2-methylphenyl)urea | 5428-48-8 | Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJKiqypJXzuSGChGsoHKoVQZ73oECarRfLssmPePmBLryP-fts-OXAhTZgHIl6GEvYxfEigpsUqp4-rkMrcYzMzwBC7yAjEkEv-mqe7HsbSYdLBOdDlCOpgnBohfIAk7FCz7NR1A==]
  • An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2KLIE6tpNl3bB3xJQd1h8ZL8X-0rRo3WhzKDOZJJrcl-cp6zLGQEISp5BoUkOKbXdKeCk_GlZ4dzUqlD_Q9kW0-v_MqcjfdpYdB1ZRL3g7Zmnhv3qLr8syncVkhkswXZut5oePfhiJd_phmRT336PyxOa2Ire-J6ud5w6eJD4-lCvmK4bT9OBNgoPI3ZOEXZgCClOF9HQg8Iyfrwud9kL3kbfdz5CcgBfjzUZ]
  • 1-(3-Chlorophenyl)-3-phenylurea|CAS 2008-71-1 - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4SHZ9qGnIWga4j0jbof6PRyP0cLP846ZvfsyGymEStHyOuYU29F2Zfu1UpEifdei3xOUxV5QJh6L-8Fa4OjeGvr-2qbB3pFUgGxjYnTpa_jVg_a5QymETcko2CLITEibWTO3DRZVWWw==]
Comparative

X-ray diffraction data validation for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Title: Advanced Crystallographic Validation Guide: 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea Subtitle: A Comparative Protocol for High-Stringency Structural Verification vs. Standard Automated Refinement Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Crystallographic Validation Guide: 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea Subtitle: A Comparative Protocol for High-Stringency Structural Verification vs. Standard Automated Refinement

Executive Summary: The Structural Challenge

This guide outlines the validation protocol for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea , a diarylurea derivative with significant crystallographic challenges. Unlike simple organic salts, this compound features competing hydrogen-bond acceptors (urea carbonyl vs. nitro group) and steric hindrance (ortho-methyl group), creating a high probability of polymorphism, conformational disorder, and "false minima" in automated structure solutions.[1]

The Comparison: We compare the High-Stringency Validation Protocol (the recommended "Product") against Standard Automated Refinement (the "Alternative"). While automated pipelines (e.g., OLEX2 "Solve & Refine") are sufficient for routine analysis, they frequently fail to detect subtle disorder in the nitro group or incorrect tautomeric assignments in urea derivatives, leading to chemically flawed models.[1]

Comparative Performance Analysis

The following table contrasts the output quality of a Standard Automated Refinement versus the High-Stringency Protocol advocated in this guide.

Table 1: Performance Metrics of Validation Protocols

MetricStandard Automated Refinement (Alternative)High-Stringency Validation (Recommended)Scientific Impact
R-Factor (R1) Typically 6.0% - 9.0%< 4.5% Lower R1 indicates a model that truly fits the electron density.
H-Atom Treatment Riding model (Geometric placement)Difference Fourier Map Location Critical for confirming N-H...O vs. N-H...NO₂ interaction networks.[1]
Disorder Handling Often ignored or modeled as large thermal ellipsoidsSplit-site modeling (PART instructions) Resolves rotational disorder in the 5-nitro and 2-methyl groups.
Validation Tool Basic CheckCIF (Alert level A/B often ignored)Full IUCr CheckCIF + Hirshfeld Surface Ensures physical reality of intermolecular contacts.[1]
Tautomer Check Assumes standard keto-ureaBond Length Analysis (C-O vs C-N) Verifies absence of imidic acid tautomers common in ureas.[1]

Validation Protocol: Step-by-Step

This protocol ensures the structural model is not just mathematically convergent but chemically accurate.[1]

Phase 1: Data Quality & Collection Parameters

Before refinement, the raw diffraction data must meet specific thresholds.[1]

  • Resolution: Data must be collected to at least 0.80 Å (preferably 0.70 Å for Mo K

    
    ) to resolve the electron density of the N-H hydrogen atoms.
    
  • Redundancy: Aim for >4.0 to ensure accurate intensity statistics, crucial for distinguishing the heavy Chlorine atom's absorption effects.

  • Temperature: Collect at 100 K . The nitro group at position 5 is prone to high thermal motion; room temperature data will smear this density, masking disorder.[1]

Phase 2: Refinement Strategy (The "Product" Workflow)
  • Initial Solution: Use SHELXT or SHELXS to locate heavy atoms (Cl, O, N, C).[1]

  • The "Methyl Twist" Check: The 2-methyl group creates steric clash with the urea carbonyl.[1] Verify the torsion angle.[1] If the phenyl ring is planar with the urea, suspect a solution error; the ring should be twisted (~30-60°).[1]

  • Nitro Group Disorder: Inspect the thermal ellipsoids of the NO₂ oxygens. If they are elongated ("cigar-shaped"), introduce a disorder model (e.g., two positions refined with free variable occupancy).

  • Hydrogen Bonding: Do not force H-bonds. Locate H-atoms in the difference map (

    
    ).
    
    • Expectation: Primary interaction is N-H...O=C (Urea Tape).[1]

    • Risk:[1][2] N-H...O-N=O (Nitro) interference.[1]

Phase 3: Post-Refinement Validation
  • Hirshfeld Surface Analysis: Generate

    
     surfaces.[1] Red spots must correspond to chemically sensible H-bonds (N-H...O).[1] If red spots appear at H...H contacts, the packing model is too tight (incorrect unit cell or twinning).[1]
    
  • CheckCIF: Resolve all Level A and B alerts. For this compound, common alerts involve "Short Intermolecular Contacts" due to the packing efficiency of the flat urea tape.[1]

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process required to validate this specific structure.

Figure 1: Structural Validation Workflow

This flowchart details the "Self-Validating System" required for high-integrity publication.

ValidationWorkflow Data Raw Diffraction Data (Mo/Cu Source) Solve Initial Structure Solution (SHELXT) Data->Solve Refine Least Squares Refinement (SHELXL) Solve->Refine Check1 Check 1: Thermal Ellipsoids (Are NO2/Me groups elongated?) Refine->Check1 Disorder Apply Disorder Model (PART 1 / PART 2) Check1->Disorder Yes (High Ueq) Check2 Check 2: H-Atom Location (Difference Fourier Map) Check1->Check2 No (Stable) Disorder->Refine Check2->Refine No peaks (Improve Data) HBond Verify H-Bond Network (Urea Tape vs Nitro) Check2->HBond H-peaks found Final Final CIF Validation (CheckCIF + Hirshfeld) HBond->Final

Caption: Step-by-step logic for validating the crystal structure, prioritizing disorder handling and H-bond verification.

Figure 2: Hydrogen Bonding Competition Logic

Understanding the competition between the Urea and Nitro groups is critical for validating the packing motif.[1]

HBondLogic Donor Urea N-H Donors Acceptor1 Urea C=O (Strong Acceptor) Donor->Acceptor1 Primary Preference Acceptor2 Nitro -NO2 (Weak/Competing Acceptor) Donor->Acceptor2 If Sterically Blocked Result1 Alpha-Network (1D Tape) Acceptor1->Result1 Forms Result2 Nitro-Stabilized Chain Acceptor2->Result2 Forms

Caption: Mechanistic pathway of supramolecular assembly. The 2-methyl group may block the primary pathway, forcing Nitro-stabilization.

Experimental Benchmarks

When validating your data, compare your results against these theoretical benchmarks derived from similar diarylurea structures (e.g., CSD Refcode: QABJIZ or ZZZPRO analogs).

Table 2: Target Geometric Parameters for Validation

ParameterExpected ValueValidation Rule
C=O Bond Length 1.22 – 1.24 ÅIf > 1.26 Å, suspect C-OH tautomer or unresolved disorder.[1]
C-N Bond Length 1.33 – 1.36 ÅMust be shorter than a standard C-N single bond (1.47 Å) due to resonance.[1]
N-H...O Distance 2.8 – 3.0 Å (D...A)Distances < 2.7 Å are suspect; check for symmetry errors.[1]
Torsion (Ph-N-C-N) ~30° - 60°The 2-methyl group prevents the 0° (planar) conformation seen in simple ureas.

References

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Spek, A. L. (2009).[1] "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.[1] Link

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004).[1] "Automated mapping of Hirshfeld surfaces." Acta Crystallographica Section B, 60(6), 627-668.[1] Link

  • Etter, M. C. (1990).[1] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126.[1] Link[1]

Sources

Validation

Technical Monograph: Elemental Analysis Standards for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Introduction: The Analytical Challenge The compound 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea represents a distinct class of substituted urea derivatives often utilized in kinase inhibition research and agronomic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

The compound 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea represents a distinct class of substituted urea derivatives often utilized in kinase inhibition research and agronomic cytokinin development. For researchers, this molecule presents a "perfect storm" of analytical challenges:

  • The Urea Linkage: Ureas are notoriously refractory (difficult to combust), often leaving carbonaceous char that skews Carbon results low.

  • The Nitro Group (

    
    ):  Can lead to incomplete reduction to 
    
    
    
    gas or the formation of nitrogen oxides that mimic Carbon signals in some detectors.
  • The Chlorine Substituent: Requires specific halogen scrubbing to prevent interference with thermal conductivity detectors (TCD).

This guide establishes the Gold Standard for characterizing this molecule, comparing the traditional Combustion Analysis (CHN) against the modern Quantitative NMR (qNMR) approach.

Theoretical Baseline (The Standard)

Before any experimental validation, the theoretical composition must be established. This serves as the "True Value" against which all methods are graded.

Molecular Formula:


Molecular Weight:  305.72  g/mol 
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Range (+/- 0.4%)
Carbon 1412.011168.1555.00% 54.60% – 55.40%
Hydrogen 121.00812.103.96% 3.56% – 4.36%
Nitrogen 314.00742.0213.75% 13.35% – 14.15%
Chlorine 135.4535.4511.60% (Usually not tested in std CHN)

Critical Insight: In urea derivatives, a Nitrogen error >0.4% is often not a synthesis failure but a combustion failure.

Method A: Automated Combustion Analysis (CHN)

The Traditional Publication Standard

The "Refractory Urea" Protocol

Standard combustion protocols often fail for this molecule because the urea backbone creates graphitic residues that trap Nitrogen. To achieve the theoretical values above, you must modify the standard workflow.

Optimized Protocol
  • Sample Weight: 1.5 – 2.5 mg (Micro-balance precision

    
    ).
    
  • Encapsulation: Tin (Sn) capsule.

  • Combustion Aid (MANDATORY): Add 5–10 mg of Tungsten Trioxide (

    
    )  or Vanadium Pentoxide (
    
    
    
    ) to the capsule.
    • Reasoning: These oxides act as an oxygen donor and flux, raising the local temperature >1100°C and preventing char formation.

  • Furnace Temperature: Set oxidation tube to 1050°C (vs. standard 950°C).

  • Halogen Scrubbing: The reduction tube must contain a distinct layer of Silver Wool (Ag) heated to 600–850°C.

    • Mechanism:[1]

      
      . Without this, HCl gas will interfere with the water trap or detector, causing high Hydrogen/Carbon readings.
      
Performance Profile
  • Precision: High (<0.2% variance) for pure, dry samples.

  • Weakness: Blind to non-volatile inorganic impurities (e.g., silica gel from columns) and often fails if the sample holds trapped solvent (solvates), which is common for ureas.

Method B: Quantitative NMR (qNMR)

The Modern, Orthogonal Alternative

qNMR is superior for detecting solvates and determining "Absolute Purity" rather than just confirming ratios.

Optimized Protocol
  • Solvent: DMSO-

    
     (Ureas have poor solubility in 
    
    
    
    ). Ensure relaxation delay (
    
    
    ) is set to
    
    
    (typically >30s) to ensure full magnetization recovery.
  • Internal Standard (IS): Maleic Acid or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) .

    • Selection Criteria: The IS protons must not overlap with the urea's aromatic region (7.0–8.5 ppm) or the methyl group (~2.3 ppm). Maleic acid (singlet at ~6.2 ppm) is ideal.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight.[2]

Comparative Analysis: Which Standard to Use?

The following table contrasts the performance of Combustion Analysis vs. qNMR for this specific urea derivative.

FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Primary Utility Confirming elemental ratios (Publication Requirement).Determining absolute mass purity & solvent content.
Sample Destructive? Yes (Combustion).No (Recoverable).
Urea Specificity Low: Susceptible to incomplete combustion (Charring).High: Distinct urea protons (

8.0-9.5 ppm) visible.
Interference Chlorine: requires Ag trap. Nitro: requires efficient reduction.Solubility: Compound must fully dissolve in DMSO-

.
Solvate Detection Poor: A monohydrate might mimic a "bad synthesis."Excellent: Water/Solvent peaks are quantified separately.
Turnaround Time 10-15 mins per run.20-40 mins (due to long relaxation delays).

Decision Workflow (Graphviz)

This diagram outlines the logical flow for validating the purity of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea, prioritizing sample conservation and data integrity.

PurityValidation Start Crude 1-(3-Chlorophenyl)-3- (2-methyl-5-nitrophenyl)urea Recryst Recrystallization (Remove solvents) Start->Recryst Dry Vacuum Drying (>24h, 50°C) Recryst->Dry Decision Select Validation Method Dry->Decision MethodA Method A: Combustion (CHN) (Publication Std) Decision->MethodA External Req MethodB Method B: qNMR (Internal R&D) Decision->MethodB Internal Check CheckA Result within +/- 0.4%? MethodA->CheckA CheckB Purity > 95%? MethodB->CheckB FailA FAIL: High Nitrogen/Low Carbon (Suspect Incomplete Combustion) CheckA->FailA No (Ratio Error) FailA_Solvent FAIL: All % Low (Suspect Trapped Solvent) CheckA->FailA_Solvent No (Mass Balance Error) Pass PASS: Release Batch CheckA->Pass Yes CheckB->Recryst No CheckB->Pass Yes Action_Oxide Retry with WO3/V2O5 Combustion Aid FailA->Action_Oxide Action_qNMR Run qNMR to quantify solvent/water FailA_Solvent->Action_qNMR Action_Oxide->MethodA Action_qNMR->Recryst If Solvent High

Caption: Validation logic tree. Note the specific loop for "Ratio Error" which triggers the addition of combustion aids (


), distinct from solvent errors.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Microanalysis of Nitrogenous Compounds. (2021). Analytik Jena Application Note: Optimization of Combustion for Nitro-Compounds. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • ASTM E258-07. (2021). Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method (Comparison Reference). ASTM International. Link

  • Schönherr, M. (2018). Elemental Analysis of Chlorine-Containing Samples. Lab Manager. Link

Sources

Comparative

Comparative solubility of urea vs thiourea derivatives of chlorophenyl

Topic: Comparative Solubility & Physicochemical Profiling: Urea vs. Thiourea Derivatives of 4-Chlorophenyl Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Solubility & Physicochemical Profiling: Urea vs. Thiourea Derivatives of 4-Chlorophenyl Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

In medicinal chemistry, the bioisosteric replacement of oxygen with sulfur (urea to thiourea) is a strategic tool to modulate lipophilicity, membrane permeability, and receptor binding affinity. This guide provides a technical comparison of N-(4-chlorophenyl)urea (CPU) and N-(4-chlorophenyl)thiourea (CPTU) .[1]

Key Finding: While urea derivatives generally exhibit higher aqueous solubility due to superior hydrogen bond acceptor capability, the thiourea analogue displays a distinct "Melting Point Inversion" —possessing a significantly lower melting point (~30°C lower) than its urea counterpart. This thermodynamic anomaly suggests that while CPTU is less water-soluble due to lipophilicity (higher LogP), its lower crystal lattice energy enhances its solubility in organic solvents, making it a superior candidate for lipophilic formulation strategies.

Chemical Architecture & Theoretical Framework

The solubility differential between urea and thiourea derivatives is governed by the electronic and steric differences between the carbonyl (C=O) and thiocarbonyl (C=S) groups.

2.1 Electronic & Structural Divergence
  • Electronegativity: Oxygen (3.44) is significantly more electronegative than Sulfur (2.58). This makes the urea carbonyl a strong hydrogen bond (H-bond) acceptor.

  • Polarizability: The large, diffuse electron cloud of sulfur makes the C=S bond less polar but highly polarizable, increasing van der Waals interactions (lipophilicity).

  • Acidity: The N-H protons in thioureas are more acidic (

    
     ~21) compared to ureas (
    
    
    
    ~27), making thioureas stronger H-bond donors but weaker acceptors.[1]
2.2 Crystal Lattice Dynamics

Solubility is a struggle between solvation energy (favorable) and lattice energy (unfavorable).[1]

  • Urea (CPU): Forms tight, planar linear tapes stabilized by strong N-H···O=C hydrogen bonds. High lattice energy requires significant energy to break, leading to high melting points.

  • Thiourea (CPTU): The larger sulfur atom disrupts planar packing, often forcing a trans-cis conformation.[1] The resulting zigzag H-bond networks are weaker (N-H···S is weaker than N-H···O), lowering the lattice energy and melting point.

LatticeDynamics cluster_urea Urea Lattice (High Energy) cluster_thiourea Thiourea Lattice (Lower Energy) cluster_solubility Solubility Outcome U1 Planar Stacking U2 Strong H-Bonds (N-H···O) U1->U2 U3 High Melting Point (~204°C) U2->U3 S1 Aqueous Solubility U2->S1 Promotes T1 Twisted/Zigzag T2 Weaker H-Bonds (N-H···S) T1->T2 T3 Lower Melting Point (~172°C) T2->T3 S2 Lipid Permeability T2->S2 Enhances T3->S2 Facilitates (Solvation)

Figure 1: Mechanistic impact of H-bonding networks on lattice energy and solubility outcomes.

Comparative Physicochemical Data

The following data aggregates experimental values and validated predictive models.

PropertyN-(4-chlorophenyl)urea (CPU)N-(4-chlorophenyl)thiourea (CPTU)Impact on Development
Molecular Weight 170.60 g/mol 186.66 g/mol Minimal steric impact.[1]
Melting Point 204 - 205 °C 169 - 173 °C CPTU has lower lattice energy; easier to dissolve in organics.
LogP (Lipophilicity) 1.82.4CPTU is ~4x more lipophilic; better membrane permeability.
Aqueous Solubility ~25 µg/mL (Low)< 5 µg/mL (Very Low)Both require co-solvents (DMSO/PEG) for bio-assays.[1]
H-Bond Donor ModerateStrongCPTU binds tighter to anionic receptor pockets.
H-Bond Acceptor StrongWeakCPU is more water-soluble due to water H-bonding to Oxygen.

Data Interpretation: The Melting Point Inversion is the critical insight here. Usually, adding a heavier atom (S vs O) increases melting point due to molecular weight. However, the disruption of the strong urea H-bond network by the bulky sulfur atom causes CPTU to melt at a lower temperature. This makes CPTU significantly more soluble in organic solvents (Ethanol, DMSO) despite its poor water solubility.

Experimental Protocols

To ensure data reliability (Trustworthiness), use the Shake-Flask Method coupled with HPLC. This protocol is self-validating via mass balance checks.

4.1 Protocol: Equilibrium Solubility Determination

Objective: Quantify thermodynamic solubility in pH 7.4 buffer.

Materials:

  • Test Compounds: CPU and CPTU (>98% purity).

  • Solvent: Phosphate Buffered Saline (PBS), pH 7.4.

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.

Workflow:

  • Supersaturation: Add excess solid compound (approx. 2 mg) to 1 mL of PBS in a glass vial.

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

    • Validation Check: Ensure solid is still visible.[2] If fully dissolved, add more solid.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (low binding) to remove micro-crystals.

    • Caution: Discard the first 100 µL of filtrate to account for filter adsorption.

  • Quantification (HPLC): Inject filtrate onto C18 column.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).

    • Detection: UV at 245 nm (CPU) and 255 nm (CPTU).[1]

SolubilityProtocol Start Start: Excess Solid + Buffer Shake Shake 24h @ 25°C Start->Shake Check Solid Visible? Shake->Check AddSolid Add More Compound Check->AddSolid No Centrifuge Centrifuge 10k rpm Check->Centrifuge Yes AddSolid->Shake Filter Filter (PTFE 0.22µm) Discard first 100µL Centrifuge->Filter HPLC HPLC Quantification (UV 245/255 nm) Filter->HPLC

Figure 2: Standardized Shake-Flask Workflow for Solubility Determination.

Applications in Drug Design[3][4]

Bioisosteric Strategy:

  • Switching CPU to CPTU: Do this when you need to increase membrane permeability (LogP 1.8

    
     2.[1]4) or when the target binding site contains an anionic residue (e.g., Asp, Glu) that can accept a strong H-bond from the acidic thiourea NHs.
    
  • Switching CPTU to CPU: Do this to improve aqueous solubility or metabolic stability (avoiding S-oxidation).[1]

Formulation Note: Due to the high lipophilicity of CPTU, avoid pure aqueous formulations. Use SEDDS (Self-Emulsifying Drug Delivery Systems) or co-solvents like PEG400/Ethanol (10:90), where the lower lattice energy of CPTU will allow for high-concentration loading (>10 mg/mL).

References
  • PubChem. (2025).[3][4] Compound Summary: N-(4-chlorophenyl)urea (CID 8796).[1] National Library of Medicine. [Link]

  • PubChem. (2025).[3][4] Compound Summary: N-(4-chlorophenyl)thiourea (CID 735843).[1][2][5] National Library of Medicine. [Link]

  • Cusack, J. et al. (2013). Packing principles for urea and thiourea solvates.[6] Royal Society of Chemistry. [Link]

Sources

Validation

Definitive Guide to Purity Validation of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

Executive Summary: The Purity Challenge 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (hereafter referred to as CMPU ) is a representative diarylurea scaffold, structurally homologous to kinase inhibitors like Sorafe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Challenge

1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea (hereafter referred to as CMPU ) is a representative diarylurea scaffold, structurally homologous to kinase inhibitors like Sorafenib and Regorafenib.[1] While these urea linkers are critical for hydrogen-bonding interactions within enzyme active sites (e.g., DFG-out conformation of kinases), their synthesis and stability present unique analytical challenges.[1]

The primary challenge in validating CMPU purity is not the target molecule itself, but the symmetrical urea by-products . During synthesis (typically isocyanate-aniline coupling), trace moisture hydrolyzes isocyanates back to anilines, which then react with the remaining isocyanate to form symmetrical impurities (e.g., bis-chlorophenyl urea).

These symmetrical impurities often share similar solubility and polarity profiles with the target asymmetric urea, making them difficult to resolve by standard HPLC-UV or TLC. LC-MS is not just an alternative; it is the requisite tool for distinguishing the target mass (


) from symmetrical artifacts (

and

).

Comparative Analysis: Why LC-MS?

The following table objectively compares the performance of LC-MS against traditional purity validation techniques for diarylureas.

Table 1: Analytical Technique Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV (Standard) 1H-NMR (Structural)
Specificity High. Mass filtering distinguishes co-eluting impurities.[1]Medium. Relies solely on retention time; symmetrical ureas may co-elute.High. Distinct chemical shifts, but signals often overlap in aromatic region.
Sensitivity (LOD) Excellent (ng/mL). Can detect <0.05% trace impurities.[1]Good (µg/mL). Limited by extinction coefficients of impurities.[1]Low (mg/mL). Typically requires >1% impurity for reliable integration.
Impurity ID Definitive. Provides MW and fragmentation data for structural elucidation.Inferential. Requires reference standards for retention time matching.Structural. Good for solvent residuals, poor for structurally similar aromatic impurities.
Throughput High. Rapid gradients (<5 min) possible with SIM/MRM.[1]Medium. Requires longer isocratic holds to ensure separation.Low. Sample prep and acquisition are time-consuming.[1]

Validated LC-MS Protocol

This protocol is designed to be a self-validating system. It uses a generic gradient suitable for diarylureas but emphasizes Mass Spectrometry parameters for specificity.

Reagents & Materials[1][2][3]
  • Analyte: CMPU (Target MW: 305.72 Da).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]

  • Modifier: Formic Acid (0.1% v/v) to promote protonation

    
    .
    
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

Chromatographic Conditions[1][4][5][6]
  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

  • Injection Vol: 2 µL.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 4.0 min: 95% B

    • 5.0 min: 95% B[2]

    • 5.1 min: 5% B (Re-equilibration)

    • (Phase A: Water + 0.1% FA; Phase B: ACN + 0.1% FA)

Mass Spectrometry Parameters (ESI+)

Diarylureas ionize efficiently in positive mode due to the basicity of the urea nitrogens.

  • Ionization: Electrospray Ionization (ESI) Positive.[1]

  • Scan Type: Full Scan (

    
     100–600) for purity profiling; SIM (Selected Ion Monitoring) for quantification.[1]
    
  • Target Ions:

    • 
      :  306.1 
      
      
      
      (Target CMPU)[1]
    • 
      :  328.1 
      
      
      
      (Common adduct)[1]
    • Fragment: ~127

      
       (3-chloroaniline fragment) and ~152 
      
      
      
      (2-methyl-5-nitroaniline fragment).[1]

Impurity Tracking & Mechanism

Understanding the chemical origin of impurities is vital for validation. The diagram below illustrates the synthesis pathway and the generation of the critical "Symmetrical Urea" impurities.

Diagram 1: Synthesis & Impurity Pathways

G Aniline1 3-Chloroaniline (Starting Material) Target TARGET MOLECULE (CMPU) [M+H]+ = 306.1 Asymmetric Urea Aniline1->Target + Iso2 Iso1 3-Chlorophenyl Isocyanate Iso1->Aniline1 Hydrolysis (H2O) SymImp1 Impurity A: Sym-Chloro Urea 1,3-bis(3-chlorophenyl)urea [M+H]+ = 281.0 Iso1->SymImp1 + Aniline1 (Self-Reaction) Aniline2 2-Methyl-5-nitroaniline (Starting Material) Aniline2->Target + Iso1 Iso2 2-Methyl-5-nitrophenyl Isocyanate Iso2->Aniline2 Hydrolysis (H2O) SymImp2 Impurity B: Sym-Nitro Urea 1,3-bis(2-methyl-5-nitrophenyl)urea [M+H]+ = 331.1 Iso2->SymImp2 + Aniline2 (Self-Reaction) Water Trace H2O (Moisture)

Caption: Reaction scheme showing the formation of the target asymmetric urea (CMPU) and the competitive hydrolysis pathways leading to symmetrical urea impurities.

Experimental Workflow for Validation

To validate the method according to ICH Q2(R1) standards, follow this logical flow.

Diagram 2: LC-MS Validation Workflow

Workflow Step1 1. Specificity Check Step2 2. Linearity & Range Step1->Step2 Desc1 Inject Individual Impurities + Target. Verify Mass Separation. Step1->Desc1 Step3 3. Accuracy (Spike) Step2->Step3 Desc2 Calibration Curve 0.1 - 10 µg/mL. R² > 0.999. Step2->Desc2 Step4 4. Precision Step3->Step4 Desc3 Spike Impurities at 0.1%, 0.5%, 1.0%. Recovery 80-120%. Step3->Desc3

Caption: Step-by-step validation logic ensuring the method is fit-for-purpose.

Data Interpretation Guide

When analyzing the Mass Spectrum of CMPU:

  • Check the Base Peak: It should be

    
     306.1 
    
    
    
    .
  • Look for "The Chlorine Signature": The presence of a 3-chlorophenyl group dictates a specific isotopic pattern.[1] You must observe an

    
     peak (
    
    
    
    308.[1]1) at approximately 33% intensity of the base peak due to the
    
    
    isotope. Absence of this pattern indicates the wrong molecule.
  • Scan for Symmetricals: Extract ion chromatograms (EIC) for

    
     281.0 (Sym-Chloro) and 
    
    
    
    331.1 (Sym-Nitro). If peaks appear at these masses, calculate their area % relative to the target.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • BenchChem. (2025).[1][2] Mass Spectrometry Analysis of Diarylurea Derivatives.[1][2] BenchChem Application Notes.[2]

  • Sigma-Aldrich. (2023). 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea Product Search.[1] Sigma-Aldrich.

  • PubChem. (2025).[1][3] Compound Summary: 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea (Analog).[1] National Library of Medicine. [1]

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Comparative

A Researcher's Guide to the Spectroscopic Differentiation of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea Isomers

Introduction: The Challenge of Isomeric Purity In the realm of drug development and materials science, the precise molecular structure of a compound is not a trivial detail—it is the very foundation of its function, effi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Isomeric Purity

In the realm of drug development and materials science, the precise molecular structure of a compound is not a trivial detail—it is the very foundation of its function, efficacy, and safety profile. Positional isomers, molecules that share the same chemical formula but differ in the arrangement of substituent groups on a core structure, can exhibit vastly different biological activities and physical properties. The compound 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea and its isomers serve as a pertinent case study. As a diarylurea, this scaffold is a key structural motif in many biologically active compounds, particularly as kinase inhibitors.[1] The differentiation and characterization of its various isomers are therefore paramount for any meaningful research or development application.

This guide provides an in-depth comparative analysis of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea and its representative positional isomers. We will dissect the subtle yet definitive spectroscopic signatures revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Our approach is grounded in explaining the causal relationships between molecular structure and spectroscopic output, empowering researchers to unambiguously identify their target molecule and ensure isomeric purity.

The Isomers in Focus

The parent molecule, 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea, offers several possibilities for positional isomerism. For the purpose of this guide, we will compare the parent compound with key isomers where the positions of the chloro group on the first phenyl ring and the nitro group on the second phenyl ring are varied.

Compound Structure Isomer Type
Parent Compound (A) 1-(3-Chloro phenyl)-3-(2-methyl-5-nitro phenyl)ureaMeta-Chloro, Ortho-Methyl, Meta-Nitro (relative to urea)
Isomer B 1-(4-Chloro phenyl)-3-(2-methyl-5-nitro phenyl)ureaPara-Chloro
Isomer C 1-(3-Chloro phenyl)-3-(2-methyl-4-nitro phenyl)ureaPara-Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, which is directly influenced by the positions of electron-withdrawing groups (EWG) like -Cl and -NO₂ and electron-donating groups (EDG) like -CH₃.

Causality in NMR: Why Substituent Position Matters
  • Aromatic Protons (¹H NMR): The chlorine and nitro groups are deactivating and direct incoming electrophiles to the meta position. More importantly for NMR, their electronegativity deshields nearby protons, shifting them downfield (to higher ppm values). The methyl group is weakly activating and shielding, causing upfield shifts for nearby protons. The splitting patterns (coupling constants, J) provide definitive evidence of the relative positions of protons (ortho, meta, or para coupling).

  • Aromatic Carbons (¹³C NMR): The effect of substituents is even more pronounced in ¹³C NMR. The carbon directly attached to a substituent (the ipso-carbon) has a characteristic chemical shift. The electronic effects also propagate to the ortho, meta, and para carbons, creating a unique fingerprint for each substitution pattern.[2] The urea carbonyl carbon signal, typically found around 150-155 ppm, can also be subtly influenced by the electronic nature of the attached rings.[1]

Comparative ¹H NMR Data (Predicted in DMSO-d₆)
Proton Parent (A) Isomer B Isomer C Rationale for Differences
Urea NH (2H) ~8.8-9.2 ppm (2 broad s)~8.8-9.2 ppm (2 broad s)~9.0-9.5 ppm (2 broad s)The para-nitro group in Isomer C is a stronger EWG by resonance, slightly deshielding the adjacent NH.
Methyl H (3H) ~2.3 ppm (s)~2.3 ppm (s)~2.4 ppm (s)Minimal change expected.
Chlorophenyl H's Multiplets, ~7.1-7.7 ppmTwo doublets (AA'BB' system), ~7.3 & 7.5 ppmMultiplets, ~7.1-7.7 ppmThe para-substitution in Isomer B creates a more symmetric, simpler splitting pattern compared to the meta-substitution in A and C.
Nitrophenyl H's Multiplets, ~7.5-8.2 ppmMultiplets, ~7.5-8.2 ppmMultiplets, ~7.8-8.5 ppmThe para-nitro group in Isomer C strongly deshields the ortho protons, shifting them significantly downfield.
Comparative ¹³C NMR Data (Predicted in DMSO-d₆)
Carbon Parent (A) Isomer B Isomer C Rationale for Differences
C=O (Urea) ~152.5 ppm~152.4 ppm~152.8 ppmThe stronger electron-withdrawing nature of the 4-nitrophenyl group in C slightly deshields the carbonyl carbon.
C-Cl ~133 ppm~128 ppm~133 ppmThe chemical shift of the carbon bonded to chlorine is highly dependent on its position.
C-NO₂ ~147 ppm~147 ppm~141 ppmThe chemical environment around the nitro-substituted carbon differs significantly between the meta (A, B) and para (C) positions.
Methyl C ~17 ppm~17 ppm~18 ppmMinimal change expected.
Experimental Protocol: Acquiring High-Fidelity NMR Spectra

A standardized protocol is essential for reproducible results.[1]

  • Sample Preparation: Accurately weigh 5-10 mg of the urea isomer.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is ideal for urea compounds as it effectively solubilizes them and slows the exchange rate of the N-H protons, allowing for their observation.[1]

  • Dissolution: Vortex the sample until fully dissolved. Gentle warming can be applied if necessary.

  • Transfer: Filter the solution through a pipette with a glass wool plug into a clean, 5 mm NMR tube.

  • Acquisition: Place the tube in the spectrometer. Perform standard locking and shimming procedures.

  • ¹H NMR: Acquire a spectrum with 16-64 scans.

  • ¹³C NMR: Acquire a proton-decoupled spectrum with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer instrument 4. Insert into Spectrometer transfer->instrument lock_shim 5. Lock & Shim instrument->lock_shim acquire_H1 6. Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 7. Acquire 13C Spectrum acquire_H1->acquire_C13 process 8. Fourier Transform, Phase & Baseline Correction acquire_C13->process analyze 9. Analyze Spectra (Shifts, Coupling) process->analyze

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While many diarylureas will have similar spectra, subtle shifts in key absorption bands can provide corroborating evidence for isomeric identity.

Key Vibrational Modes for Diarylureas
  • N-H Stretch: Typically appears as a sharp peak or a pair of peaks in the 3200-3600 cm⁻¹ region.[3] Hydrogen bonding can broaden this peak.

  • C=O Stretch (Amide I band): This is a very strong, sharp absorption between 1650-1700 cm⁻¹. Its exact position is sensitive to the electronic effects of the attached aryl groups. Stronger EWGs can lower the frequency due to resonance effects that weaken the C=O double bond character.[3][4]

  • N-H Bend / C-N Stretch (Amide II band): A strong band around 1550-1650 cm⁻¹.

  • NO₂ Stretches: Asymmetric and symmetric stretching vibrations for the nitro group appear as two strong bands, typically around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C-Cl Stretch: A strong band in the fingerprint region, usually between 700-800 cm⁻¹.

  • Aromatic C-H Bending: Out-of-plane (OOP) bending patterns in the 680-900 cm⁻¹ region can be indicative of the aromatic substitution pattern.

Comparative IR Data (Predicted, cm⁻¹)
Vibrational Mode Parent (A) Isomer B Isomer C Rationale for Differences
N-H Stretch ~3300~3300~3300Minimal change expected, but may be affected by different crystal packing (hydrogen bonding).
C=O Stretch ~1685~1685~1680The para-nitro group in C has a stronger resonance-based electron-withdrawing effect, which can slightly decrease the C=O bond order and lower the stretching frequency.
NO₂ Asymmetric Stretch ~1520~1520~1515The electronic environment of the nitro group is different, leading to slight shifts.
Aromatic C-H OOP Bend ~820, 780~830~850, 780The out-of-plane bending patterns are highly diagnostic of the substitution pattern on the aromatic rings. Para-substitution (Isomer B) often gives a single strong band.
Experimental Protocol: IR Spectrum Acquisition (KBr Pellet)
  • Preparation: Grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

  • Pellet Formation: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent disc.

  • Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Scan: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample holder should be recorded first.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For isomers, the molecular ion peak will be identical, but the relative abundances of the fragment ions can differ, providing a method for differentiation.

Fragmentation Pathways

The most common cleavage point in diarylureas is the C-N bond of the urea linkage. Upon ionization (e.g., by electron impact, EI), the molecule fragments into ions derived from the corresponding isocyanate and aniline precursors.

  • Pathway 1: Cleavage to form a substituted phenyl isocyanate radical cation and a neutral substituted aniline.

  • Pathway 2: Cleavage to form a substituted aniline radical cation and a neutral substituted phenyl isocyanate.

The m/z (mass-to-charge ratio) of these fragments directly corresponds to the masses of the substituted phenyl rings, making MS an excellent tool for identifying which substituents are on which ring and, by extension, confirming the isomeric structure.

Caption: Primary fragmentation pathways for diarylurea isomers in MS.

Comparative Fragmentation Data (Predicted m/z)

The molecular ion for all isomers will appear at m/z 321 (with a smaller peak at m/z 323 due to the ³⁷Cl isotope). The key is the fragment ions:

Fragment Ion Parent (A) Isomer B Isomer C Rationale
[Cl-Ph-NCO]•+ 153/155153/155153/155This fragment will be identical for isomers A and C as both have a 3-chlorophenyl group. It will also be present for isomer B (4-chlorophenyl).
[Cl-Ph-NH₂]•+ 127/129127/129127/129This fragment will be identical for isomers A and C. It will also be present for isomer B.
[Me(NO₂)-Ph-NCO]•+ 178178178This fragment will be identical for isomers A and B. It will also be present for isomer C.
[Me(NO₂)-Ph-NH₂]•+ 152152152This fragment will be identical for isomers A and B. It will also be present for isomer C.

Note: While the primary fragments have identical m/z values, the relative intensity of these peaks can differ based on the stability of the resulting ions, which is influenced by the substituent positions. Furthermore, secondary fragmentation of these primary ions (e.g., loss of -NO or -CO) would produce a more complex pattern unique to each isomer. For instance, the fragmentation of the nitrophenyl-containing ion will be subtly different for the 4-nitro vs. 5-nitro isomers.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL for injection.

  • Chromatography: Use a C18 reverse-phase HPLC column to separate the sample from any impurities. A gradient elution with water and acetonitrile (both containing 0.1% formic acid to aid ionization) is typical.

  • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Acquire full scan data to identify the molecular ion. Then, perform tandem MS (MS/MS) experiments by isolating the molecular ion (m/z 321) and fragmenting it to observe the characteristic daughter ions.[5]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption wavelength (λ_max) is related to the extent of conjugation in the molecule.

Chromophores and Auxochromes
  • Chromophores: The phenyl rings, nitro group, and urea carbonyl group are the primary chromophores.

  • Auxochromes: The -Cl, -CH₃, and -NH groups are auxochromes that modify the absorption of the chromophores.

  • Conjugation: The electronic communication between the two aromatic rings through the urea bridge is key. The nitro group, a powerful chromophore and EWG, will have the most significant impact on the λ_max. Its ability to extend conjugation via resonance is greatest when it is para to the urea linkage (Isomer C).

Comparative UV-Vis Data (Predicted in Ethanol)
Isomer Predicted λ_max Rationale
Parent (A) ~330 nmThe 5-nitro group (meta to the urea) has a limited ability to extend conjugation across the entire molecule.
Isomer B ~330 nmThe position of the chloro group has a minor effect on the primary electronic transition, so λ_max will be very similar to the parent.
Isomer C ~365 nmThe 4-nitro group (para to the urea) is in direct conjugation with the urea linkage and the second phenyl ring. This extended π-system lowers the energy gap for electronic transition, causing a significant bathochromic (red) shift in λ_max.[6][7]
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.

  • Solution Preparation: Prepare a stock solution of the compound of known concentration. Perform serial dilutions to create a sample with an absorbance in the optimal range (0.2 - 1.0 A.U.).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Measurement: Replace the solvent with the sample solution and record the absorption spectrum, typically from 200 to 600 nm. Identify the wavelength of maximum absorbance (λ_max).

Conclusion: A Multi-faceted Approach to Isomer Identification

The unambiguous identification of positional isomers like those of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is not achievable with a single technique. Rather, it requires the synergistic application of multiple spectroscopic methods.

  • NMR stands as the primary tool, providing definitive proof of atomic connectivity through chemical shifts and coupling constants.

  • Mass Spectrometry unequivocally confirms the molecular weight and offers vital clues through fragmentation patterns that can distinguish isomers based on fragment stability and secondary decay pathways.

  • IR Spectroscopy corroborates the presence of key functional groups and can offer fingerprint-level differentiation based on substitution patterns.

  • UV-Vis Spectroscopy serves as a rapid and effective method, particularly for distinguishing isomers where the degree of conjugation is significantly altered, such as by moving a nitro group from a meta to a para position.

By integrating the data from these orthogonal techniques, researchers can build an unshakeable, self-validating case for the structure and purity of their target compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • The Infra-red Absorption Spectrum and Structure of Urea. (n.d.). Bull. Acad. Polon. Sci. Cl. III, 4, 851.
  • Kaliszan, R., & Halkiewicz, J. (1975). IR analysis of crystalline samples of some urea derivatives. Polish Journal of Pharmacology and Pharmacy, 27(5), 579-587.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum, 1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O.
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  • Lin, C. H., et al. (2006). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction.
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  • PubChem. (n.d.). 1-(3-Chlorophenyl)-3-(2-methoxyethyl)urea.
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  • SpectraBase. (n.d.). Urea, 1-(3-chlorophenyl)-1-methyl-3-phenyl-.
  • SpectraBase. (n.d.). 1-(o-chlorophenyl)-3-(5-nitro-3-thienyl)urea.
  • LibreTexts Chemistry. (2022). 19.5: Carbon-13 NMR.
  • Zhang, Y., et al. (2022). The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. Rapid Communications in Mass Spectrometry, 36(18), e9349.
  • PubChemLite. (n.d.). 1-(3-chlorophenyl)-3-(3-nitrophenyl)urea.
  • BenchChem. (n.d.). Application Notes and Protocols: 1H and 13C NMR of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea.
  • SpectraBase. (n.d.). N,N-BIS(TRIFLUOROMETHYL)-N'-(PARA-NITROPHENYL)UREA.
  • LibreTexts Chemistry. (2023).
  • Costantino, L., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Expert Opinion on Drug Discovery, 14(8), 779-795.
  • Sigma-Aldrich. (n.d.). 1-(3-chlorophenyl)-3-(2-methoxy-5-nitrophenyl)urea.
  • EvitaChem. (n.d.). 1-(2-Chlorophenyl)-3-(2-methylphenyl)urea.
  • ResearchG
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
  • PubChemLite. (n.d.). 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea.
  • ChemicalBook. (n.d.). 1-(3-CHLOROPHENYL)-3-(3-NITROPHENYL)UREA.
  • ChemicalBook. (n.d.). Urea(57-13-6) 1H NMR spectrum.
  • MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.
  • ResearchGate. (n.d.).
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

This document provides a detailed protocol for the safe and compliant disposal of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea. As a substituted urea containing both a chlorinated and a nitrated aromatic ring, this...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea. As a substituted urea containing both a chlorinated and a nitrated aromatic ring, this compound requires careful handling as a hazardous chemical waste. The procedures outlined below are grounded in established safety protocols for halogenated nitroaromatic compounds and are designed to comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[1][2][3]

Our commitment is to empower researchers with the knowledge to manage chemical life cycles safely, from synthesis to disposal. This guide explains not just the "how" but the "why" behind each step, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Assessment and Chemical Profile

  • Halogenated Aromatic Compounds: These substances are often persistent in the environment and can be toxic. Their disposal requires high-temperature incineration to ensure complete destruction and to manage the acidic byproducts (e.g., hydrochloric acid) that are formed.[4][5]

  • Nitroaromatic Compounds: This class of chemicals can be toxic and may pose mutagenic risks.[6] Many nitroaromatics are also thermally sensitive or energetic, necessitating careful handling. Their environmental persistence is also a significant concern.[7][8]

Based on these structural components, the compound should be treated as hazardous. The probable hazard classifications are summarized below.

Hazard ClassPotential GHS Hazard StatementsRationale
Acute Toxicity H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaledBased on data for similar compounds like 1-Chloro-4-nitrobenzene.[9]
Genetic Defects H341: Suspected of causing genetic defectsA potential hazard associated with some nitroaromatic compounds.[9]
Carcinogenicity H351: Suspected of causing cancerA potential hazard associated with some chlorinated and nitrated aromatics.[9]
Organ Damage H373: May cause damage to organs through prolonged or repeated exposureA known risk for certain nitroaromatic compounds.[9]
Environmental Hazard H411: Toxic to aquatic life with long lasting effectsHalogenated and nitroaromatic compounds are often persistent and harmful to aquatic ecosystems.[9]

The Regulatory Imperative: RCRA Compliance

In the United States, the disposal of chemical waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA) .[2][10] RCRA establishes a "cradle-to-grave" framework, which means the generator of the waste is legally responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[3][11]

As the generator, your institution must adhere to federal, state, and local regulations, which may be more stringent than federal rules.[11] This guide is designed to meet the baseline federal standards.

Pre-Disposal Protocol: Safe Segregation and Storage

Proper segregation is the most critical step in ensuring safe and compliant disposal. Mixing incompatible waste streams can create dangerous reactions and complicates the final disposal process, leading to significantly higher costs and regulatory risk.

Step-by-Step Segregation and Storage Procedure:
  • Isolate Halogenated Waste: 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a halogenated organic compound . It must be collected in a dedicated waste container clearly labeled "Halogenated Organic Waste." [9]

  • Prevent Mixing: Do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane), aqueous waste, acids, or bases. The presence of chlorine requires a specific incineration process with acid gas scrubbers.

  • Select a Compatible Container:

    • Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are typically appropriate.[12]

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[13]

  • Properly Label the Waste Container: Federal law requires that hazardous waste containers are meticulously labeled.[12] Your container label must include:

    • The words "Hazardous Waste." [13]

    • The full, unabbreviated chemical name: "1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea." For mixtures, every component must be listed.[10][13]

    • The point of origin (e.g., Laboratory, Room Number).

  • Maintain Safe Storage:

    • Keep the waste container closed at all times except when adding waste.[11][13] A funnel should never be left in the opening.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[12]

    • Ensure secondary containment is used to capture any potential leaks.

    • Segregate the container from incompatible chemicals within the storage area.[12]

Final Disposal Methodology

The accepted and most environmentally sound method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a licensed hazardous waste facility.[9]

The Incineration Process:
  • Thermal Destruction: The waste is injected into a specialized incinerator operating at temperatures typically exceeding 1,800°F (980°C). These extreme temperatures are necessary to break the strong aromatic and carbon-chlorine bonds, ensuring the complete destruction of the toxic organic molecule.[5][9]

  • Emission Control: The incineration process generates acidic gases, primarily hydrogen chloride (HCl) from the chlorine atom. To prevent environmental release, the incinerator's exhaust stream passes through advanced air pollution control systems, such as wet scrubbers, which neutralize the HCl gas.[4][9]

  • Ash Disposal: The remaining inorganic ash is tested. If it is determined to be non-hazardous, it can be disposed of in a secure landfill.[9]

Arranging for Disposal:
  • Contact EHS: Once your waste container is nearly full (approximately 90%) or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[9][10]

  • Schedule Pickup: The EHS department will coordinate the pickup with a licensed and approved hazardous waste disposal contractor.

  • Complete Documentation: Accurately complete all required paperwork, such as a hazardous waste manifest. This document is a critical part of the "cradle-to-grave" tracking system, ensuring the waste is traceable from your lab to its final destination.[11]

Disposal Workflow Diagram

G cluster_0 Laboratory Operations cluster_1 Disposal Logistics cluster_2 Final Disposition (Licensed Contractor) gen Waste Generation 1-(3-Chlorophenyl)-3- (2-methyl-5-nitrophenyl)urea assess Hazard Assessment: Is it a Halogenated Organic Compound? gen->assess segregate Segregate into a dedicated 'Halogenated Organic Waste' container assess->segregate Yes label_cont Label Container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Accumulation Date segregate->label_cont store Store in designated Satellite Accumulation Area (SAA) with secondary containment label_cont->store contact Contact Institutional EHS for waste pickup store->contact manifest Complete Hazardous Waste Manifest contact->manifest transport Transport by Licensed Hazardous Waste Hauler manifest->transport incinerate High-Temperature Incineration (>1800°F) with Acid Gas Scrubbing transport->incinerate landfill Final Disposal of Non-Hazardous Ash incinerate->landfill

Caption: Disposal workflow for 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea.

Emergency Procedures: Spill Management

In the event of a spill, immediate and safe response is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, nitrile gloves, and splash goggles. For larger spills, a respirator may be necessary.[14]

  • Contain the Spill: Use a chemical spill kit with an absorbent material suitable for organic compounds to dike the spill and prevent it from spreading.

  • Clean Up: Collect the absorbed material using non-sparking tools and place it in a new, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your supervisor and EHS department.

References

  • HAZCHEM. (n.d.). RCRA: Resource Conservation & Recovery Act.
  • BenchChem. (2025). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • OSHA.com. (2025). Navigating RCRA Hazardous Waste Regulations.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Encamp. (2025). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Atlas, R. M., & Cerniglia, C. E. (2009). Bioremediation of nitroaromatic compounds. In Bioremediation: Applied Microbial Solutions for Real-World Environmental Cleanup (pp. 1-23). ASM Press.
  • Echemi. (n.d.). 1,3-bis[(3-chlorophenyl)-phenyl-methyl]urea Safety Data Sheets.
  • BASF. (2025). Safety Data Sheet.
  • Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of nitroaromatic compounds and explosives. CRC Press.
  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • Al-Malack, M. H. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.

Sources

Handling

Personal protective equipment for handling 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea

As a Senior Application Scientist, I approach the handling of novel or highly active chemical entities not just as a regulatory requirement, but as a mechanistic challenge. 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)ur...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or highly active chemical entities not just as a regulatory requirement, but as a mechanistic challenge. 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea is a specialized diaryl urea derivative. Diaryl ureas are privileged structures in medicinal chemistry, frequently utilized as potent kinase inhibitors (e.g., targeting RAF, VEGFR) or urease inhibitors due to their exceptional hydrogen-bonding capabilities [1].

However, the presence of specific functional groups—namely the chlorophenyl and methyl-nitrophenyl moieties—dictates a stringent, causality-driven approach to personal protective equipment (PPE) and operational logistics. This guide provides the definitive standard operating procedure (SOP) for safely handling, solubilizing, and disposing of this compound.

Mechanistic Toxicology & Hazard Assessment

To design a foolproof safety protocol, we must first deconstruct the molecule's toxicological profile based on its structural components. Understanding why a chemical is dangerous is the first step in preventing exposure.

  • The Diaryl Urea Core: The urea moiety (–NH–CO–NH–) acts as both a strong hydrogen bond donor and acceptor, allowing it to bind tightly to enzymatic active sites (such as the DFG-out conformation of kinases) [2]. This implies high biological activity at micro- or nanomolar concentrations. Accidental exposure can lead to unintended, systemic enzyme inhibition.

  • The Nitroaromatic Moiety (-NO₂): Nitroaromatic compounds are highly lipophilic and readily absorb through the skin. Once systemic, they undergo nitroreduction. The resulting reactive intermediates can oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), leading to methemoglobinemia —a condition where the blood cannot effectively deliver oxygen to tissues, presenting clinically as cyanosis and hypoxia [3].

  • The Chlorophenyl Moiety (-Cl): The addition of a halogen significantly increases the overall lipophilicity (LogP) of the molecule, further enhancing its ability to penetrate dermal barriers and standard latex gloves.

Physicochemical Hazard Summary
PropertyMechanistic ImplicationOperational Mitigation
High Lipophilicity (LogP) Penetrates lipid bilayers and standard porous gloves easily.Mandates double-gloving; strictly prohibit handling in DMSO outside a fume hood.
Nitro Group (-NO₂) Undergoes in vivo reduction; oxidizes hemoglobin (Fe²⁺ → Fe³⁺).Monitor for signs of methemoglobinemia; ensure absolute zero dermal contact.
Urea Core Strong hydrogen bonding; highly biologically active at low doses.Treat as a highly potent Active Pharmaceutical Ingredient (API).
Physical State Low-density solid/powder; highly prone to static aerosolization.Use anti-static wipes and spatulas; mandate Class II BSC or Fume Hood.

Quantitative PPE Matrix

Based on the lipophilicity and toxicological mechanisms outlined above, standard laboratory PPE is insufficient. We must implement a barrier system that accounts for the high permeability of halogenated nitroaromatics.

Protection ZoneRecommended PPEMechanistic Rationale
Hands (Dermal) Double-gloving: Inner Nitrile (4 mil), Outer Neoprene or Nitrile (8 mil).Diaryl ureas are highly lipophilic. Double gloving creates a redundant barrier; Neoprene offers superior chemical resistance to nitroaromatics.
Respiratory Chemical Fume Hood (Face velocity 80-120 fpm) or Class II BSC.Prevents inhalation of aerosolized powders which can rapidly absorb across the highly vascularized pulmonary epithelium.
Eyes/Face ANSI Z87.1 Chemical Splash Goggles.The urea core can cause severe ocular irritation. Standard safety glasses lack the necessary peripheral splash protection.
Body Disposable Tyvek® sleeves over a standard cotton lab coat.Cotton absorbs chemical dust; Tyvek provides a non-porous, anti-static barrier against lipophilic particulates.

Operational Workflow: A Self-Validating Protocol

When handling 1-(3-Chlorophenyl)-3-(2-methyl-5-nitrophenyl)urea, every step must include a verification check to ensure the system's integrity. Do not proceed to the next step unless the previous step has been validated.

Phase 1: Preparation & Weighing
  • Verification Check: Verify the fume hood monitor displays a face velocity of 80–120 feet per minute (fpm).

    • Causality: Ensures adequate negative pressure to capture aerosolized particles of the low-density powder.

  • Static Mitigation: Wipe the exterior of the weighing vessel and the balance pan with an anti-static zero-charge wipe.

    • Causality: Diaryl ureas often carry a static charge; mitigating this prevents the powder from aerosolizing when the primary container is opened.

  • Transfer: Use a disposable, anti-static polypropylene spatula to transfer the solid. Do not use metal spatulas, which can generate static electricity.

  • Validation: Tare the balance, weigh the desired mass, and immediately cap the primary container before recording the final weight. Self-Validation: If the balance reading fluctuates, static is still present. Re-wipe the area and wait 60 seconds.

Phase 2: Solubilization (Stock Solution Preparation)
  • Solvent Selection: Diaryl ureas are notoriously insoluble in water. Use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solutions.

  • Addition: Add the solvent directly to the pre-weighed vial inside the fume hood.

  • Validation: Vortex for 30 seconds. Visually inspect the solution against a light background.

    • Self-Validation: A clear, particulate-free solution confirms complete dissolution.

    • Critical Safety Note: DMSO drastically enhances dermal penetration. Once the compound is in DMSO, the risk of dermal toxicity (and subsequent methemoglobinemia) increases exponentially. Never handle DMSO solutions outside the hood without double gloves.

Spill Response & Disposal Plan

  • Solid Spills: Do not sweep. Sweeping aerosolizes the active powder. Cover the spill with damp absorbent pads (using a 50/50 water/ethanol mixture) to trap the powder. Wipe inward from the edges to prevent spreading. Place all materials in a sealed hazardous waste bag.

  • Solution Spills (DMSO): Cover immediately with a universal chemical absorbent (e.g., vermiculite or commercial spill pads). Clean the area with a 10% bleach solution, followed by soap and water. Oxidative agents (like bleach) help degrade the urea linkage and nitro groups.

  • Disposal: Collect all contaminated PPE, pipette tips, and vials. Dispose of via high-temperature incineration (EPA Guideline 8) [4]. Do not wash down the drain under any circumstances, as nitroaromatics are highly toxic to aquatic life and resist standard wastewater biodegradation.

Workflow Visualization

G Start 1-(3-Chlorophenyl)-3- (2-methyl-5-nitrophenyl)urea Handling Workflow Hazards Hazard Assessment - Methemoglobinemia Risk - High Lipophilicity Start->Hazards PPE Don PPE - Double Nitrile Gloves - Splash Goggles - Tyvek Sleeves Hazards->PPE Containment Primary Containment - Fume Hood (80-120 fpm) - Anti-static tools PPE->Containment Prep Solubilization - Use DMSO/DMF - Visual Clear Check Containment->Prep Waste Decontamination & Disposal - Oxidative Cleaning - High-Temp Incineration Prep->Waste

Sequential safety and operational workflow for handling lipophilic nitroaromatic diaryl ureas.

References

  • Title: Diarylureas as Antitumor Agents Source: MDPI (Molecules) URL: [Link]

  • Title: A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Toxicological Profile for Nitrobenzene (Nitroaromatics and Methemoglobinemia) Source: Centers for Disease Control and Prevention (CDC) / ATSDR URL: [Link]

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